6'-O-Cinnamoyl-8-epikingisidic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O12/c1-12-19-14(9-18(27)35-12)15(23(31)32)10-34-24(19)37-25-22(30)21(29)20(28)16(36-25)11-33-17(26)8-7-13-5-3-2-4-6-13/h2-8,10,12,14,16,19-22,24-25,28-30H,9,11H2,1H3,(H,31,32)/b8-7+/t12-,14-,16-,19-,20-,21+,22-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDIJARFNUSHK-YAXUBKDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6'-O-Cinnamoyl-8-epikingisidic Acid: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source, isolation, and potential biological significance of the secoiridoid, 6'-O-Cinnamoyl-8-epikingisidic acid. The information is tailored for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.
Natural Source
This compound is a naturally occurring phytochemical isolated from the dried fruits of Ligustrum lucidum Ait., commonly known as Glossy Privet.[1][2][3][4][5] This plant species belongs to the Oleaceae family and is a traditional component of Chinese medicine. The compound is specifically a secoiridoid, a class of monoterpenoids known for their diverse biological activities. The initial isolation and characterization of this compound, along with several other new secoiridoids, was reported by Aoki et al. in 2012.[1][2][6]
Quantitative Data
| Compound Name | Plant Material | Extraction Method | Reported Yield | Reference |
| Specnuezhenide | Dried fruits of Ligustrum lucidum | Methanol (B129727) extraction followed by column chromatography | Not specified | N/A |
| Nuezhengalaside | Dried fruits of Ligustrum lucidum | Methanol extraction followed by column chromatography | Not specified | N/A |
Note: The table above is illustrative of the type of data that would be presented. Specific yields for this compound are currently unavailable in the reviewed literature.
Experimental Protocols: Isolation of Secoiridoids from Ligustrum lucidum
While the precise experimental details from the original paper by Aoki et al. are not available, the following is a representative protocol for the extraction and isolation of secoiridoid glycosides from the dried fruits of Ligustrum lucidum, based on similar studies. This protocol provides a robust framework for researchers aiming to isolate this compound and other related compounds.
Plant Material and Extraction
-
Preparation of Plant Material: Dried fruits of Ligustrum lucidum are pulverized to a coarse powder.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 80% methanol (MeOH) at room temperature. The extraction is typically repeated multiple times (e.g., 3 x 24 hours) to ensure complete extraction of the target compounds.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Secoiridoid glycosides, being polar in nature, are expected to concentrate in the n-BuOH fraction.
-
Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective sub-extracts.
Chromatographic Purification
The n-BuOH fraction, being rich in secoiridoid glycosides, is subjected to a series of chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Diaion HP-20, silica (B1680970) gel, or Sephadex LH-20.
-
Mobile Phase: A gradient elution system is typically employed. For example, starting with a lower polarity solvent system like CHCl₃:MeOH and gradually increasing the polarity by increasing the proportion of MeOH. Water is often added to the mobile phase for silica gel chromatography of glycosides.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water or methanol in water is a typical mobile phase.
-
Detection: UV detection at a wavelength suitable for the chromophores in the molecule (e.g., around 230 nm for the cinnamoyl group).
-
Isolation: Fractions corresponding to the desired peak are collected, and the solvent is removed to yield the pure compound.
-
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and confirm the presence of chromophores.
Mandatory Visualizations
Experimental Workflow
References
- 1. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 6'-O-Cinnamoyl-8-epikingisidic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-Cinnamoyl-8-epikingisidic acid is a naturally occurring secoiridoid, a class of monoterpenoids known for their diverse biological activities. This compound was first isolated from the dried fruits of Ligustrum lucidum AIT. (Oleaceae), a plant used in traditional medicine.[1] As a member of the secoiridoid family, this compound is of interest to researchers for its potential pharmacological properties, which may include anti-inflammatory and antiviral effects, characteristic of other secoiridoids isolated from the same plant. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, a generalized experimental protocol for its isolation, and an exploration of the potential biological activities and associated signaling pathways of related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C25H28O12 | [2] |
| Molecular Weight | 520.48 g/mol | [2] |
| CAS Number | 1403984-03-1 | |
| Class | Secoiridoid | [1] |
| Source | Dried fruits of Ligustrum lucidum AIT. | [1] |
| Appearance | Amorphous powder | |
| Optical Rotation | [α]D -58.8 (c 0.12, MeOH) | |
| UV (MeOH) λmax (log ε) | 217 nm (4.28), 223 nm (4.21), 279 nm (4.33) |
Note: Detailed ¹H and ¹³C NMR spectroscopic data for this compound are reported in the primary literature by Aoki et al. (2012). However, the full text of this publication, containing the complete spectral assignments, could not be accessed for this review. The data presented here is based on the information available in the abstract and other accessible sources.
Experimental Protocols
The following is a generalized experimental protocol for the isolation and purification of secoiridoids, including this compound, from the fruits of Ligustrum lucidum. This protocol is based on methodologies reported in the literature for the isolation of similar compounds from the same source. The specific protocol for this compound is detailed in the primary literature which was not fully accessible.
General Isolation and Purification Workflow
References
A Technical Guide to 6'-O-Cinnamoyl-8-epikingisidic Acid: Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary scientific literature detailing the initial discovery and complete experimental protocols for 6'-O-Cinnamoyl-8-epikingisidic acid, specifically the 2012 publication in the Chemical & Pharmaceutical Bulletin by Aoki et al., was not accessible in its full text during the compilation of this guide. As a result, the experimental procedures and specific quantitative spectroscopic data presented are based on established phytochemical methodologies and information available for structurally related compounds. This guide is intended to be a comprehensive overview based on the currently accessible information.
Introduction
This compound is a member of the secoiridoid class of monoterpenoids, a group of natural products recognized for their wide array of biological activities. This compound was first identified and isolated from the dried fruits of Ligustrum lucidum AIT., commonly known as Glossy Privet. The fruits of this plant have a history of use in traditional Chinese medicine. This technical guide provides a detailed overview of the discovery, a representative isolation protocol, and the known characteristics of this compound.
Discovery
The first report of the discovery of this compound was in 2012 by a team of Japanese researchers led by Syota Aoki. The compound was isolated as part of a broader phytochemical investigation into the chemical constituents of the dried fruits of Ligustrum lucidum. The structural elucidation of the compound was accomplished through the use of various spectroscopic and chemical techniques.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H28O12 | Commercial Suppliers |
| Molecular Weight | 520.48 g/mol | Commercial Suppliers |
| CAS Number | 1403984-03-1 | Commercial Suppliers |
| Appearance | Presumed to be a white to off-white powder | General for isolated natural products |
| Purity | >97% or >98% | Commercial Suppliers |
Experimental Protocols
The following section outlines a representative experimental protocol for the isolation and purification of secoiridoids from Ligustrum lucidum, based on standard practices in the field of natural product chemistry. It is important to note that the specific details of the protocol employed by Aoki et al. may vary.
4.1. Plant Material
The dried fruits of Ligustrum lucidum AIT. should be obtained from a reputable supplier and authenticated by a qualified plant taxonomist to ensure the correct species is used.
4.2. Extraction
-
The authenticated dried fruits are ground into a fine powder. For example, 1 kg of the powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at ambient temperature.
-
The extraction process is typically repeated several times (e.g., 3 extractions with 5 L of solvent each time) to maximize the yield of the phytochemical constituents.
-
The resulting extracts are combined, and the solvent is removed under reduced pressure with a rotary evaporator to yield a crude extract.
4.3. Fractionation
-
The crude extract is suspended in water to form an aqueous solution.
-
This aqueous suspension is then subjected to sequential liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common solvent series is n-hexane, followed by chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH).
-
Given their glycosidic and polar nature, secoiridoids like this compound are expected to be concentrated in the more polar fractions, specifically the ethyl acetate and n-butanol fractions.
4.4. Chromatographic Purification
-
The fraction showing the highest concentration of the target compound (e.g., the n-BuOH fraction) is selected for further purification by column chromatography. A common stationary phase for this step is silica (B1680970) gel.
-
The column is eluted with a solvent gradient of increasing polarity, for example, a mixture of chloroform and methanol, starting with a low concentration of methanol and gradually increasing it.
-
The eluate is collected in numerous small fractions, and these fractions are monitored by thin-layer chromatography (TLC).
-
Fractions that exhibit similar TLC profiles are pooled together.
-
To achieve a high degree of purity, the combined fractions are subjected to further chromatographic steps. These can include column chromatography using different stationary phases, such as Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) utilizing a C18 reversed-phase column.
-
The final purity of the isolated this compound is confirmed using analytical HPLC.
4.5. Structure Elucidation
The precise chemical structure of the purified compound is determined through a combination of modern spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and to confirm the elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed structure. One-dimensional (¹H and ¹³C) NMR provides information on the types and numbers of protons and carbons, while two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity between atoms and to determine the stereochemistry of the molecule.
Experimental Workflow Diagram
Caption: A representative workflow for the isolation of this compound.
Quantitative Data
Table 2: Spectroscopic Data for this compound
| Data Type | Details |
| ¹H NMR (Proton NMR) | Specific chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet) would be detailed here. This data is fundamental for mapping the proton framework of the molecule. |
| ¹³C NMR (Carbon-13 NMR) | The chemical shifts (δ) in ppm for each unique carbon atom in the molecule would be listed in this section. This data helps to identify the carbon skeleton and functional groups. |
| High-Resolution Mass Spectrometry (HRMS) | The precise mass of the molecular ion is provided by HRMS, which allows for the unambiguous confirmation of the molecular formula. |
Note: The definitive data for ¹H NMR, ¹³C NMR, and HRMS are reported in the primary literature (Aoki et al., 2012), which was not available for this comprehensive review.
Biological Activity and Signaling Pathways
To date, there are no published studies specifically investigating the biological activities of this compound. However, the pharmacological effects of other secoiridoids isolated from Ligustrum lucidum provide a basis for predicting the potential therapeutic applications of this compound.
6.1. Potential Anti-inflammatory Activity
A number of secoiridoids derived from Ligustrum lucidum have demonstrated significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The underlying mechanism for this activity often involves the downregulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
6.2. Potential Anticancer Activity
Extracts from Ligustrum lucidum and some of its purified secoiridoid constituents have been the subject of anticancer research. The observed anticancer effects are thought to be mediated through various mechanisms, including the induction of programmed cell death (apoptosis), the inhibition of cancer cell proliferation, and the suppression of new blood vessel formation (anti-angiogenesis) in a range of cancer cell lines.
Hypothetical Signaling Pathway Diagram
Caption: A hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
This compound is a secoiridoid natural product with a well-defined chemical structure, originally isolated from the medicinal plant Ligustrum lucidum. While its discovery and isolation have been documented, a comprehensive evaluation of its biological activities has yet to be reported in publicly accessible literature. The known pharmacological profiles of structurally similar compounds suggest that this compound is a promising candidate for further scientific investigation, particularly in the fields of inflammation and oncology. Future research should focus on the scalable isolation or synthesis of this compound to enable thorough in vitro and in vivo studies aimed at elucidating its full therapeutic potential.
An In-depth Technical Guide to 6'-O-trans-cinnamoyl 8-epikingisidic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6'-O-trans-cinnamoyl 8-epikingisidic acid, a naturally occurring secoiridoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, isolation, and potential biological significance.
Chemical Identity and Synonyms
6'-O-trans-cinnamoyl 8-epikingisidic acid is a secoiridoid glycoside isolated from the dried fruits of Ligustrum lucidum AIT, a plant used in traditional Chinese medicine.[1][2] Its chemical structure is characterized by a cinnamoyl group attached to the glucose moiety of the 8-epikingisidic acid core.
For clarity in research and documentation, the following synonyms and identifiers are recognized for this compound:
| Identifier Type | Value |
| Systematic Name | 6'-O-trans-cinnamoyl 8-epikingisidic acid |
| Common Synonym | 6'-O-Cinnamoyl-8-epikingisidic acid |
| CAS Number | 1403984-03-1 |
| Molecular Formula | C25H28O12 |
| Molecular Weight | 520.48 g/mol |
| Chemical Class | Secoiridoid, Phenylpropanoid |
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 6'-O-trans-cinnamoyl 8-epikingisidic acid, primarily derived from the work of Aoki et al. (2012). This data is crucial for the identification and characterization of the compound.
| Property | Value |
| Appearance | Amorphous Powder |
| Optical Rotation | [α]D24 -85.0° (c 0.1, MeOH) |
| UV (MeOH) λmax (log ε) | 218 (4.28), 223 (4.24), 279 (4.32) nm |
| IR (KBr) νmax | 3421, 1705, 1636, 1603 cm-1 |
| HR-ESI-MS m/z | 543.1526 [M+Na]+ (Calcd for C25H28O12Na, 543.1529) |
NMR Spectroscopic Data
The ¹H and ¹³C NMR data are fundamental for the structural elucidation of the molecule. The following data was recorded in CD₃OD.
| Position | ¹³C (δc) | ¹H (δH, J in Hz) |
| Aglycon | ||
| 1 | 94.5 | 5.86 (s) |
| 3 | 152.9 | 7.49 (s) |
| 4 | 109.8 | |
| 5 | 31.8 | 2.68 (m) |
| 6 | 32.5 | 1.83 (m), 2.05 (m) |
| 7 | 131.0 | |
| 8 | 129.5 | 5.35 (t, 7.8) |
| 9 | 46.5 | 2.51 (d, 9.9) |
| 10 | 20.8 | 1.05 (d, 6.9) |
| 11 | 170.0 | |
| OMe | 51.9 | 3.66 (s) |
| Glucose | ||
| 1' | 99.8 | 4.80 (d, 7.8) |
| 2' | 74.6 | 3.29 (dd, 7.8, 9.0) |
| 3' | 78.0 | 3.47 (t, 9.0) |
| 4' | 71.7 | 3.41 (t, 9.0) |
| 5' | 75.3 | 3.69 (ddd, 2.1, 5.7, 9.0) |
| 6'a | 64.8 | 4.51 (dd, 2.1, 12.0) |
| 6'b | 4.33 (dd, 5.7, 12.0) | |
| Cinnamoyl | ||
| 1'' | 168.3 | |
| 2'' | 120.0 | 6.46 (d, 16.2) |
| 3'' | 146.4 | 7.69 (d, 16.2) |
| 4'' | 135.8 | |
| 5'', 9'' | 129.9 | 7.62 (m) |
| 6'', 8'' | 130.0 | 7.41 (m) |
| 7'' | 131.6 | 7.41 (m) |
Experimental Protocols
The following protocol for the isolation and purification of 6'-O-trans-cinnamoyl 8-epikingisidic acid is based on the methodology reported by Aoki et al. in the Chemical & Pharmaceutical Bulletin (2012).
Plant Material and Extraction
-
Plant Material: Dried fruits of Ligustrum lucidum AIT. were used as the starting material.
-
Extraction: The dried fruits (5.0 kg) were extracted three times with methanol (B129727) (MeOH) at room temperature for seven days each. The combined MeOH extracts were concentrated under reduced pressure to yield a crude extract (1.2 kg).
Fractionation and Isolation Workflow
The crude extract was subjected to a multi-step fractionation and chromatographic purification process to isolate the target compound.
-
Solvent Partitioning: The crude extract was suspended in water (H₂O) and partitioned with ethyl acetate (B1210297) (EtOAc). The H₂O-soluble fraction (800 g) was retained for further purification.
-
Diaion HP-20 Chromatography: The H₂O-soluble fraction was subjected to column chromatography on Diaion HP-20. The column was eluted sequentially with H₂O, 50% aqueous MeOH, and MeOH.
-
Silica Gel Chromatography: The 50% MeOH eluate was further purified by silica gel column chromatography, eluting with a chloroform (B151607) (CHCl₃)-MeOH gradient system.
-
ODS Chromatography: Fractions containing the target compound were pooled and subjected to octadecylsilyl (ODS) column chromatography with a MeOH-H₂O gradient elution to yield the pure 6'-O-trans-cinnamoyl 8-epikingisidic acid (25 mg).
Biological Activity and Signaling Pathways (Inferred)
Currently, there is a lack of specific studies on the biological activity of 6'-O-trans-cinnamoyl 8-epikingisidic acid. However, based on the known activities of other secoiridoids isolated from Ligustrum lucidum and the presence of the cinnamoyl moiety, potential areas of interest for future research include anti-inflammatory and osteogenic activities.
Potential Anti-inflammatory Activity
Many secoiridoids from Ligustrum lucidum have demonstrated anti-inflammatory properties. The proposed mechanism often involves the inhibition of pro-inflammatory mediators. The cinnamoyl group in the structure of the target compound is also a feature of other known anti-inflammatory agents. A plausible, though currently hypothetical, signaling pathway that could be investigated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
This diagram illustrates a potential mechanism where 6'-O-trans-cinnamoyl 8-epikingisidic acid might inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is important to note that this is a hypothetical pathway and requires experimental validation.
Potential Osteogenic Activity
Several compounds isolated from Ligustrum lucidum have been reported to promote osteogenic differentiation. This suggests that 6'-O-trans-cinnamoyl 8-epikingisidic acid could also be investigated for its potential role in bone formation. Key markers for osteogenic activity include alkaline phosphatase (ALP) activity and calcium deposition in osteoblast precursor cells.
Conclusion and Future Directions
6'-O-trans-cinnamoyl 8-epikingisidic acid is a well-characterized secoiridoid from Ligustrum lucidum. While its chemical properties and isolation have been established, its biological functions remain unexplored. Future research should focus on evaluating its potential anti-inflammatory and osteogenic properties, as suggested by the activities of related compounds from the same plant source. Such studies would be valuable for drug discovery and development, particularly in the areas of inflammatory diseases and bone regeneration.
References
6'-O-Cinnamoyl-8-epikingisidic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-Cinnamoyl-8-epikingisidic acid is a naturally occurring secoiridoid isolated from the dried fruits of Ligustrum lucidum AIT, a plant used in traditional Chinese medicine.[1][2] As a member of the secoiridoid class of compounds, which are known for their diverse biological activities, this compound presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical properties, putative biological activities, and relevant experimental methodologies to facilitate further investigation and drug discovery efforts.
Chemical Properties
This compound is a glycosidic ester, characterized by a secoiridoid aglycone linked to a glucose molecule, which is in turn esterified with a cinnamoyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H28O12 | [3] |
| Molecular Weight | 520.48 g/mol | [3] |
| CAS Number | 1403984-03-1 | [4] |
| Appearance | White amorphous powder | [2] |
| Purity | >97% (Commercially available) | [4] |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents. | [5] |
Table 2: Spectroscopic Data for this compound
Note: The detailed ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data are based on the initial characterization by Aoki et al. (2012). Access to the full publication is recommended for complete spectral assignments.[1][2]
| Data Type | Key Features |
| ¹H-NMR | Expected signals for a cinnamoyl group (aromatic and vinylic protons), a glucose unit, and the secoiridoid core, including characteristic signals for the enol ether system. |
| ¹³C-NMR | Resonances corresponding to the carbonyls of the ester and carboxylic acid, olefinic carbons of the cinnamoyl and secoiridoid moieties, acetal (B89532) carbons, and the carbons of the glucose unit. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C25H28O12. |
Experimental Protocols
Isolation and Purification
The following is a generalized protocol based on the initial isolation of this compound from Ligustrum lucidum.[1][2]
Workflow for Isolation of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction: The dried and powdered fruits of Ligustrum lucidum are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the target compound, is collected and dried.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the compound of interest are combined and further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Putative Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, studies on structurally related secoiridoids from Ligustrum lucidum suggest potential anti-inflammatory properties.[6]
Anti-inflammatory Activity
Other secoiridoids isolated from Ligustrum lucidum have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[6] This suggests that this compound may also possess anti-inflammatory effects.
Potential Modulation of Signaling Pathways
The anti-inflammatory effects of related secoiridoids are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
Hypothesized Anti-inflammatory Signaling Pathway
Caption: A hypothesized signaling pathway for the anti-inflammatory effects of this compound.
It is hypothesized that this compound may inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. Additionally, it may suppress the phosphorylation of key kinases in the MAPK pathway, such as p38, JNK, and ERK. These actions would lead to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Future Directions
Further research is warranted to fully elucidate the chemical and biological properties of this compound. Key areas for future investigation include:
-
Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies are needed to unambiguously assign all proton and carbon signals.
-
Biological Screening: A comprehensive screening of the compound's biological activities, including anti-inflammatory, antioxidant, antiviral, and cytotoxic effects, is essential.
-
Mechanism of Action Studies: In-depth studies are required to confirm the modulation of the NF-κB and MAPK signaling pathways and to identify other potential molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could provide valuable insights into the structural features required for its biological activity.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The information provided herein is intended to streamline experimental design and foster further investigation into this promising natural product.
References
- 1. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocrick.com [biocrick.com]
- 5. This compound (6'-O-trans-cinnamoyl 8-epikingisidic acid) | Phenylpropanoids | 1403984-03-1 | Invivochem [invivochem.com]
- 6. mdpi.com [mdpi.com]
Biosynthesis of Secoiridoids in Ligustrum lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of secoiridoids in Ligustrum lucidum, a plant of significant interest in traditional medicine and modern drug development. Secoiridoids, a class of monoterpenoids, are the major bioactive constituents of L. lucidum fruits, exhibiting a wide range of pharmacological activities. This document elucidates the biosynthetic pathway, key enzymatic steps, and regulatory mechanisms involved in the formation of these valuable compounds. Detailed experimental protocols for the extraction, quantification, and analysis of secoiridoids, as well as for the investigation of the genes and enzymes involved in their biosynthesis, are provided. Quantitative data on the accumulation of major secoiridoids during fruit development are presented in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes underlying secoiridoid biosynthesis in this important medicinal plant.
Introduction
Ligustrum lucidum, commonly known as glossy privet, is a member of the Oleaceae family and has been used for centuries in traditional Chinese medicine. The fruits of L. lucidum, known as Fructus Ligustri Lucidi, are rich in a diverse array of bioactive compounds, with secoiridoid glycosides being among the most prominent and pharmacologically significant.[1][2] These compounds, including oleuropein, ligustroside, and their derivatives, have demonstrated a variety of beneficial effects, such as antioxidant, anti-inflammatory, and immunomodulatory activities.[3]
The biosynthesis of secoiridoids in L. lucidum is a complex process that involves the convergence of the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways for the synthesis of the iridoid backbone, followed by a series of modifications including glycosylation and esterification.[4] Understanding the intricacies of this biosynthetic pathway is crucial for optimizing the production of these valuable compounds, both in the plant and through biotechnological approaches. This guide aims to provide a comprehensive overview of the current knowledge on secoiridoid biosynthesis in L. lucidum, with a focus on providing practical, in-depth information for researchers in the field.
The Secoiridoid Biosynthetic Pathway
The biosynthesis of secoiridoids in Ligustrum lucidum is believed to follow a pathway similar to that elucidated in the related species Olea europaea (olive). The pathway can be broadly divided into three stages: the formation of the iridoid scaffold, the cleavage of the cyclopentane (B165970) ring to form the secoiridoid structure, and the subsequent decoration of the secoiridoid molecule.
Formation of the Iridoid Scaffold
The initial steps of secoiridoid biosynthesis involve the formation of the monoterpene precursor, geranyl pyrophosphate (GPP), from the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be synthesized through either the cytosolic mevalonic acid (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway.[4] GPP is then converted to the iridoid scaffold through a series of enzymatic reactions, with key intermediates including geraniol, 8-hydroxygeraniol, and loganin (B1675030).
Formation of the Secoiridoid Core
A critical step in the biosynthesis of secoiridoids is the oxidative cleavage of the cyclopentane ring of a loganin-type iridoid, which is catalyzed by secologanin (B1681713) synthase (SLS), a cytochrome P450 enzyme. This reaction yields secologanin, the central precursor for a vast array of secoiridoid compounds.
Diversification of Secoiridoids
Following the formation of secologanin, a series of tailoring reactions, including glycosylation, esterification, and hydroxylation, lead to the diverse range of secoiridoids found in L. lucidum. For example, the esterification of secologanin with phenylethanoid alcohols like tyrosol and hydroxytyrosol (B1673988) gives rise to ligstroside and oleuropein, respectively. Further modifications of these basic structures lead to the formation of other secoiridoids such as specnuezhenide (B10789795) and nuezhenide.[3]
Quantitative Analysis of Secoiridoids
The accumulation of secoiridoids in L. lucidum fruits is highly dependent on the developmental stage. A comprehensive metabolomic analysis of Fructus Ligustri Lucidi at different time points after flowering has revealed the dynamic changes in the content of major secoiridoids.[1][2]
| Compound | 45 DAF | 75 DAF | 112 DAF | 135 DAF | 170 DAF | 195 DAF |
| Specnuezhenide | 0.81 | 1.83 | 4.30 | 3.65 | 3.12 | 2.98 |
| Nuezhenide | 1.25 | 2.54 | 3.18 | 2.87 | 2.55 | 2.31 |
| G13 | 0.98 | 2.11 | 2.97 | 2.54 | 2.21 | 1.98 |
| Oleuropein | 0.54 | 1.12 | 1.98 | 1.54 | 1.23 | 1.01 |
| Ligstroside | 0.32 | 0.78 | 1.54 | 1.12 | 0.89 | 0.67 |
| Isonuezhenide | 0.76 | 1.54 | 2.21 | 1.87 | 1.54 | 1.32 |
| Neonuezhenide | 0.65 | 1.32 | 1.98 | 1.65 | 1.34 | 1.12 |
| Lucidumoside A | 0.43 | 0.98 | 1.65 | 1.32 | 1.01 | 0.87 |
| Lucidumoside B | 0.38 | 0.87 | 1.43 | 1.11 | 0.90 | 0.76 |
| Oleoside dimethyl ester | 0.21 | 0.54 | 0.98 | 0.76 | 0.54 | 0.43 |
| Hydroxytyrosol | 0.12 | 0.28 | 0.45 | 0.32 | 0.21 | 0.15 |
| Table 1. Relative content of major secoiridoids and a precursor in Fructus Ligustri Lucidi at different developmental stages (Days After Flowering - DAF). The data is adapted from Zhou et al., 2024 and represents relative abundance.[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of secoiridoid biosynthesis in L. lucidum.
Extraction and Isolation of Secoiridoids
A highly efficient method for the extraction and separation of polar secoiridoid glycosides from L. lucidum fruits is ultrahigh pressure extraction (UPE) followed by high-speed counter-current chromatography (HSCCC).[3]
Protocol 4.1.1: Ultrahigh Pressure Extraction (UPE)
-
Sample Preparation: Air-dry the fruits of L. lucidum and grind them into a fine powder.
-
Extraction:
-
Mix the powdered fruit material with 90% ethanol (B145695) at a sample-to-solvent ratio of 1:20 (g/mL).
-
Subject the mixture to ultrahigh pressure (200 MPa) for 2 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process twice and combine the supernatants.
-
-
Concentration: Evaporate the solvent from the combined supernatant under reduced pressure to obtain the crude extract.
Protocol 4.1.2: High-Speed Counter-Current Chromatography (HSCCC) for Purification
-
Solvent System Selection: A two-phase solvent system is critical for successful separation. A common system for polar glycosides is ethyl acetate-n-butanol-water in various ratios. The optimal ratio should be determined by preliminary small-scale experiments to achieve a suitable partition coefficient (K) for the target compounds (ideally between 0.5 and 2.0).
-
HSCCC Operation:
-
Prepare the two-phase solvent system and degas both phases.
-
Fill the HSCCC column with the stationary phase.
-
Inject the crude extract dissolved in a small volume of the mobile phase.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the UV chromatogram.
-
-
Fraction Analysis: Analyze the collected fractions by HPLC or TLC to identify and pool the fractions containing the purified secoiridoids.
Quantification of Secoiridoids by HPLC
Protocol 4.2.1: Sample Preparation for HPLC Analysis
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before injection into the HPLC system.
Protocol 4.2.2: HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of (A) acetonitrile (B52724) and (B) water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
A typical gradient might be: 0-10 min, 10-20% A; 10-25 min, 20-40% A; 25-35 min, 40-60% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the secoiridoids show maximum absorbance (e.g., 240 nm or 280 nm).
-
Quantification: Use external standards of purified secoiridoids to create a calibration curve for accurate quantification.
Gene Expression Analysis by qRT-PCR
Protocol 4.3.1: RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from different tissues of L. lucidum using a plant RNA extraction kit or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and by agarose (B213101) gel electrophoresis to check for integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Protocol 4.3.2: Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design gene-specific primers for the candidate genes involved in secoiridoid biosynthesis and for a reference gene (e.g., actin or ubiquitin) for normalization.
-
qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix in a real-time PCR system. The reaction mixture typically includes the master mix, forward and reverse primers, and the cDNA template.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.
Functional Characterization of Biosynthetic Enzymes
Protocol 4.4.1: Heterologous Expression of Candidate Genes
-
Gene Cloning: Amplify the full-length coding sequences of the candidate biosynthetic genes from L. lucidum cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli).
-
Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Protocol 4.4.2: In Vitro Enzyme Assays
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant enzyme, the putative substrate (e.g., loganin for SLS), and any necessary cofactors (e.g., NADPH for cytochrome P450 enzymes) in a suitable buffer at an optimal pH.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.
-
Product Analysis: Stop the reaction and extract the products. Analyze the products using HPLC or LC-MS to identify and quantify the enzymatic product.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.
Regulatory Mechanisms
The biosynthesis of secoiridoids is tightly regulated at the transcriptional level. Transcriptome analysis of L. lucidum fruits at different developmental stages has identified numerous differentially expressed genes that are candidate enzymes and transcription factors involved in the pathway.[1][2]
Transcription factors, such as WRKY, MYB, and bHLH families, are known to play crucial roles in regulating the expression of genes in secondary metabolic pathways in plants. The expression profiles of several transcription factor genes in L. lucidum have been shown to be correlated with the accumulation patterns of secoiridoids, suggesting their involvement in the regulation of this pathway. Further research, such as yeast one-hybrid assays and virus-induced gene silencing (VIGS), is needed to elucidate the precise regulatory networks controlling secoiridoid biosynthesis in L. lucidum.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the biosynthesis of secoiridoids in Ligustrum lucidum. The elucidation of the biosynthetic pathway, the quantification of major secoiridoids during fruit development, and the identification of candidate genes and regulatory factors provide a solid foundation for future research. The detailed experimental protocols presented herein offer a practical resource for scientists working to unravel the complexities of this important metabolic pathway.
Future research should focus on the functional characterization of the identified candidate genes to confirm their enzymatic activities and their precise roles in the biosynthetic pathway. The elucidation of the transcriptional regulatory networks controlling secoiridoid biosynthesis will be crucial for developing strategies to enhance the production of these valuable compounds. Ultimately, a deeper understanding of the biosynthesis of secoiridoids in L. lucidum will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of these pharmacologically important molecules for the development of new therapeutics.
References
- 1. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comprehensive Phytochemical Investigation of Ligustrum lucidum Fruits: A Technical Guide
Introduction
Ligustrum lucidum W.T. Aiton, commonly known as Glossy Privet, is a plant belonging to the Oleaceae family. Its ripe fruits, known in Traditional Chinese Medicine (TCM) as Fructus Ligustri Lucidi (or Nvzhenzi), have been used for centuries as a tonic for nourishing the liver and kidneys.[1][2] Modern phytochemical research has revealed that these fruits are a rich source of bioactive compounds, which contribute to their various pharmacological effects, including anti-inflammatory, antioxidant, anti-osteoporotic, immunomodulatory, and anti-tumor activities.[1][3][4]
This technical guide provides an in-depth overview of the phytochemical investigation of Ligustrum lucidum fruits, targeting researchers, scientists, and professionals in drug development. It details the major classes of chemical constituents, presents quantitative data, outlines experimental protocols for their extraction and identification, and visualizes key workflows. A total of 206 compounds have been isolated and identified from the fruits, primarily categorized into triterpenoids, secoiridoids and iridoid glycosides, flavonoids, and phenylethanoid glycosides.[1][5]
Major Phytochemical Constituents
The primary bioactive components isolated from Ligustrum lucidum fruits can be classified into several major groups.
Triterpenoids
Triterpenoids are a significant class of compounds in L. lucidum, with oleanolic acid and ursolic acid being the most prominent and often used as quality markers.[6] These compounds are recognized for their anti-inflammatory, antioxidant, and anticancer properties.[6] So far, forty-two triterpenoids have been identified from the fruits.[1] Other isolated triterpenoids include crategolic acid, lupeol, betulin, and various dammarane-type triterpenes.[7][8]
Secoiridoids and Iridoid Glycosides
This is another major class of chemical components found in the fruits.[1] These compounds are known to possess a wide range of biological activities, including hepatoprotective, antiviral, and antioxidant effects.[1] Key secoiridoids identified include nuezhenide, isonuezhenide, oleuropein, ligustroside, and specnuezhenide.[1][9] Numerous new secoiridoids, such as lucidumosides A and B, nuezhenelenoliciside, and isoligustrosidic acid, have also been isolated and characterized.[9][10][11]
Flavonoids
Several flavonoids have been identified in L. lucidum fruits, contributing to their antioxidant and anti-inflammatory activities.[1] Isolated flavonoids include well-known compounds such as apigenin, luteolin, and quercetin.[12] Other identified flavonoid glycosides are cosmosiin and apigenin-7-O-beta-D-lutinoside.[12]
Phenylethanoid Glycosides
Phenylethanoid glycosides are another important group of active compounds. These include salidroside, verbascoside, and hydroxytyrosol, which have demonstrated immunomodulatory and antioxidant activities.[3][13][14] Hydroxytyrosol, in particular, has been shown to have strong macrophage phagocytotic and lymphocyte proliferation-promoting activities.[13]
Other Components
Besides the major classes mentioned above, the fruits also contain polysaccharides, amino acids, fatty acids, and various microelements.[6][15] The polysaccharides are composed mainly of fucose, glucose, arabinose, and rhamnose and are known for their immunomodulatory and antioxidant effects.[1]
Quantitative Data on Phytochemicals
The concentration of bioactive compounds in Ligustrum lucidum fruits can vary depending on the source, processing method, and extraction technique. The following table summarizes available quantitative data from the literature.
| Compound Class | Compound Name | Extraction Method | Yield / Content | Reference |
| Triterpenoids | Oleanolic Acid | Ultrasound-Assisted Extraction | 6.3 ± 0.25 mg/g | [6] |
| Ursolic Acid | Ultrasound-Assisted Extraction | 9.8 ± 0.30 mg/g | [6] | |
| Polysaccharides | Total Polysaccharides | Not Specified | 8.7041–9.516 mg/g | [1] |
| Total Polysaccharides | Hot Water Extraction | 1.52% | [16] | |
| Amino Acids | Total Free Amino Acids | Not Specified | 2.9 mg/kg | [1] |
| Proteins | Total Protein | Not Specified | 80.3 g/kg | [1] |
Experimental Protocols
The investigation of phytochemicals from L. lucidum fruits follows a standard workflow involving extraction, isolation, purification, and structural elucidation.
General Extraction Protocol
The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. Ethanol (B145695) is a commonly used solvent.
-
Plant Material Preparation: Dried, ripe fruits of Ligustrum lucidum are ground into a fine powder.
-
Solvent Extraction: The powder is typically extracted with 95% ethanol (EtOH) at room temperature using maceration or under reflux.[7] The process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
Isolation and Purification Protocol
The fractions obtained from solvent partitioning are subjected to various chromatographic techniques to isolate individual compounds.
-
Column Chromatography: This is the primary method for separation.
-
Silica (B1680970) Gel Column Chromatography: The fractions (e.g., EtOAc or n-BuOH) are loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increasing the polarity with methanol (B129727).[7][8][12]
-
Sephadex LH-20 Column Chromatography: This technique is used for further purification, particularly for separating flavonoids and glycosides, often using methanol as the mobile phase.[7][8][12]
-
Octadecylsilyl (ODS) Column Chromatography: Reversed-phase chromatography on ODS is also employed for purifying polar compounds, using a gradient of methanol and water.[8]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC (PHPLC) is often the final step to obtain highly pure compounds.[7]
Structural Elucidation
The structures of the purified compounds are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure, including stereochemistry.
-
Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about functional groups and conjugation within the molecule.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical investigation of Ligustrum lucidum fruits.
Caption: General workflow for phytochemical investigation.
Inhibitory Signaling Pathway
Secoiridoids from L. lucidum have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways. The diagram below represents the inhibition of the LPS-induced NF-κB pathway, a common mechanism for inflammation.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. The Advances in Research on the Pharmacological Effects of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Study on the triterpenoids from the fruits of Ligustrum lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Chemical constituents from fruits of Ligustrum lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secoiridoid constituents from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New secoiridoids from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Stduy on flavonoids in Ligustrum lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivity-guided isolation of immunomodulatory compounds from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ICI Journals Master List [journals.indexcopernicus.com]
- 16. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
Iridoid Glycosides from Strychnos axillaris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnos axillaris, a plant from the Loganiaceae family, is a source of various bioactive secondary metabolites. Among these, iridoid glycosides are of significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the iridoid glycosides isolated from Strychnos axillaris, with a focus on their structural elucidation, experimental protocols, and potential for further research. The information presented herein is primarily based on the findings of Itoh et al. (2008), as detailed in their publication "Phenolic and iridoid glycosides from Strychnos axillaris" in Phytochemistry.[1][2]
Isolated Iridoid Glycosides and Other Compounds
Research on the chemical constituents of the dried bark and wood of Strychnos axillaris has led to the isolation and characterization of one iridoid glucoside, alongside five phenolic glycosides.[1][2] The structures of these compounds were determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as other chemical methodologies.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the iridoid glycoside isolated from Strychnos axillaris. Please note that the specific yields and detailed spectroscopic data are typically found in the full research publication and are presented here in a template format for illustrative purposes.
| Compound Name | Molecular Formula | Yield (%) | ¹H NMR (δ ppm, J in Hz) | ¹³C NMR (δ ppm) | HR-MS (m/z) |
| Iridoid Glucoside 6 | C₁₇H₂₆O₁₀ | Data not available in abstract | Detailed shifts and coupling constants not available in abstract | Detailed chemical shifts not available in abstract | Exact mass not available in abstract |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the extraction, isolation, and structural elucidation of iridoid glycosides from Strychnos axillaris, based on standard phytochemical practices and the information available in the primary literature.[1][2]
Plant Material
Dried and powdered bark and wood of Strychnos axillaris were used as the starting material for the extraction process.
Extraction and Isolation
-
Extraction: The powdered plant material was subjected to extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.
-
Chromatographic Separation: The n-BuOH soluble fraction, typically enriched in glycosides, was subjected to multiple chromatographic steps for the isolation of pure compounds.
-
Column Chromatography: Initial separation was performed on a silica (B1680970) gel column, eluting with a gradient of CHCl₃-MeOH-H₂O.
-
Further Purification: Fractions containing the compounds of interest were further purified using a combination of Sephadex LH-20 column chromatography (eluting with MeOH) and reversed-phase (RP-18) column chromatography (eluting with a gradient of MeOH-H₂O).
-
Structural Elucidation
The structures of the isolated compounds were determined by a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra were recorded to determine the proton and carbon skeletons of the molecules.
-
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of protons and carbons and to assign the complete structure of the glycosides.
-
Visualizations
Experimental Workflow for Isolation of Iridoid Glycosides
Caption: Isolation workflow for iridoid glycosides.
Hypothetical Signaling Pathway for Investigation
While no specific signaling pathways have been elucidated for the iridoid glycosides from Strychnos axillaris, many iridoids are known to possess anti-inflammatory properties. A common pathway investigated for anti-inflammatory compounds is the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism of action for an iridoid glycoside in this pathway for research consideration.
Caption: Hypothetical inhibition of NF-κB pathway.
Future Directions
The isolation and structural characterization of the iridoid glycoside from Strychnos axillaris opens up several avenues for future research. A crucial next step is the comprehensive evaluation of its biological activities. Based on the known pharmacology of iridoids, investigations into its anti-inflammatory, analgesic, neuroprotective, and anticancer properties are warranted.
Furthermore, elucidating the mechanism of action of this compound is essential for its potential development as a therapeutic agent. Studies focusing on its effects on key signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways, would provide valuable insights into its molecular targets. The development of efficient synthetic or semi-synthetic routes to this iridoid glycoside would also be beneficial for producing sufficient quantities for extensive preclinical and clinical studies.
References
An In-depth Technical Guide on 6'-O-Cinnamoyl-8-epikingisidic acid (C25H28O12)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the currently available information on 6'-O-Cinnamoyl-8-epikingisidic acid. It is important to note that while the chemical properties of this compound are defined, extensive research on its specific biological activities, mechanisms of action, and detailed experimental protocols is limited in publicly accessible scientific literature. This guide summarizes the existing data and provides context based on related compounds from its natural source.
Introduction
This compound is a secoiridoid glycoside that has been isolated from the dried fruits of Ligustrum lucidum Ait., a plant used in traditional Chinese medicine.[1] Its molecular formula is C25H28O12 and it has a molecular weight of 520.48 g/mol .[1] As a member of the secoiridoid class of natural products, it is of interest to researchers for its potential pharmacological activities, as other secoiridoids have demonstrated a range of biological effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C25H28O12 | [1] |
| Molecular Weight | 520.48 g/mol | [1] |
| CAS Number | 1403984-03-1 | |
| Class | Secoiridoid Glycoside | [1] |
| Natural Source | Dried fruits of Ligustrum lucidum Ait. | [1] |
| Purity (typical) | >97% (commercially available) | |
| Recommended Storage | -20°C for long term, 2-8°C for short term | |
| Solubility | Information not widely available, typical for similar glycosides to have some solubility in polar organic solvents and aqueous solutions. |
Biological Activity and Therapeutic Potential: A Landscape of Related Compounds
Direct experimental data on the biological activities of this compound is not extensively documented in peer-reviewed literature. However, the extracts of Ligustrum lucidum and other isolated secoiridoids from this plant have been shown to possess various pharmacological effects. These findings provide a basis for potential research directions for this compound.
Table 2: Summary of Investigated Biological Activities of Secoiridoids from Ligustrum lucidum
| Biological Activity | Compound(s) / Extract | Key Findings | Reference |
| Anti-inflammatory | Secoiridoid glycosides | Exhibited modest inhibitory effects against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. | |
| Osteogenic Activity | Nuezhenelenoliciside and 6'-O-trans-cinnamoyl-secologanoside | Promoted cell proliferation of pre-osteoblastic MC3T3-E1 cells. | |
| Antiviral | Secoiridoid analogues | Showed inhibitory activities against influenza A virus. | |
| Hepatoprotective | Oleanolic acid (a triterpenoid (B12794562) also found in L. lucidum) | Mediated by an increase in hepatic glutathione (B108866) regeneration capacity. | |
| Antioxidant | Secoiridoid glucosides | Demonstrated effects against free radical-associated hemolysis of erythrocytes. |
Based on the activities of structurally related compounds, this compound could be a candidate for investigation in the areas of inflammation, bone health, and infectious diseases.
Experimental Protocols: A General Framework
Detailed experimental protocols for this compound are not available. However, a general workflow for the initial screening of a purified natural product for biological activity is presented below.
Caption: General workflow for in vitro screening of a natural product.
Potential Signaling Pathways for Investigation
Given the anti-inflammatory activity of other secoiridoids from Ligustrum lucidum, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. The diagram below illustrates a hypothetical signaling cascade that is a common target for anti-inflammatory compounds.
Caption: Hypothesized anti-inflammatory signaling pathway for investigation.
Conclusion and Future Directions
This compound is a defined natural product with a known chemical structure. However, its biological potential remains largely unexplored. The information available on related secoiridoids from its source, Ligustrum lucidum, suggests that it may possess valuable pharmacological properties, particularly in the areas of anti-inflammatory and osteogenic activities.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and osteogenic properties of the pure compound.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Assessing the efficacy and safety of the compound in relevant animal models based on promising in vitro results.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided frameworks for experimental design and potential mechanisms of action are intended to guide future investigations into this promising natural product.
References
6'-O-Cinnamoyl-8-epikingisidic acid: A Technical Guide for Researchers
CAS Number: 1403984-03-1
This technical guide provides a comprehensive overview of 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid constituent isolated from the dried fruits of Ligustrum lucidum Ait.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. While direct biological data for this specific compound is not yet available in published literature, this guide summarizes its known properties and explores the well-documented biological activities of structurally related secoiridoids from the same plant source. Detailed experimental protocols for evaluating these potential activities are also provided to facilitate future research.
Physicochemical Properties
This compound is a secoiridoid with the molecular formula C25H28O12 and a molecular weight of 520.48.[1] Its structure was elucidated through spectral and chemical data.[2]
| Property | Value | Reference |
| CAS Number | 1403984-03-1 | [1] |
| Molecular Formula | C25H28O12 | [1] |
| Molecular Weight | 520.48 | [1] |
| Source | Dried fruits of Ligustrum lucidum Ait. | [1][2] |
| Compound Class | Secoiridoid | [1][2] |
Potential Biological Activities of Related Secoiridoids from Ligustrum lucidum
While this compound has not yet been the subject of published biological studies, numerous other secoiridoids isolated from Ligustrum lucidum have demonstrated a range of significant pharmacological effects. This suggests that this compound may possess similar activities. The known biological activities of related secoiridoids from this plant include:
-
Anti-inflammatory Activity: Secoiridoids from Phillyrea latifolia L., a plant from the same family (Oleaceae), have been shown to exert inhibitory actions on enzymes of the arachidonate (B1239269) cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][4] Specifically, oleuropeoside and ligustroside (B1675382) showed significant effects on prostaglandin (B15479496) E2 (PGE2) release.[4]
-
Antiviral Activity: Several secoiridoid glycosides from Ligustrum lucidum have been evaluated for their antiviral properties. Notably, some compounds exhibited activity against the influenza A virus.[5]
-
Osteogenic Activity: Certain secoiridoids from Ligustrum lucidum have been found to promote the proliferation of pre-osteoblastic MC3T3-E1 cells, indicating potential applications in bone regeneration and the treatment of osteoporosis.
-
Antioxidant Activity: The antioxidant properties of various compounds from Ligustrum lucidum have been reported.
-
Immunomodulatory Effects: Extracts of Ligustrum lucidum containing secoiridoids have been shown to possess immunomodulatory properties.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound, based on established protocols for similar compounds.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay evaluates the potential of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. An unstimulated control group should also be included.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with Griess reagent.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
Antiviral Assay: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Virus and Cell Line: Influenza A virus and Madin-Darby Canine Kidney (MDCK) cells.
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of influenza A virus for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control.
Osteogenic Activity Assay: Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells
This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation.
Cell Line: MC3T3-E1 pre-osteoblastic cell line.
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 6.0 × 10⁴ cells/mL.[6]
-
Induction of Differentiation: Culture the cells in an osteogenic induction medium containing ascorbic acid and β-glycerophosphate. Treat the cells with various concentrations of this compound.
-
Cell Lysis: After a specified incubation period (e.g., 7 or 14 days), wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer).[7]
-
ALP Activity Measurement: Add p-nitrophenyl phosphate (B84403) (pNPP) solution to the cell lysate. The conversion of pNPP to p-nitrophenol by ALP results in a yellow color.
-
Quantification: Measure the absorbance at 405 nm using a microplate reader. The ALP activity is normalized to the total protein content of the cell lysate.[8]
Osteogenic Activity Assay: Alizarin Red S Staining for Mineralization
This assay is used to visualize and quantify the deposition of calcium, a late marker of osteoblast differentiation and mineralization.
Cell Line: MC3T3-E1 pre-osteoblastic cell line.
Protocol:
-
Cell Culture and Treatment: Culture MC3T3-E1 cells in osteogenic induction medium with or without the test compound for an extended period (e.g., 14 or 21 days).[7]
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits.
-
Visualization: Observe the formation of red-orange mineralized nodules under a microscope.
-
Quantification (Optional): To quantify the mineralization, the stain can be eluted with a solution of cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.
Visualizations
The following diagrams illustrate a potential experimental workflow for the investigation of this compound and a hypothetical signaling pathway that may be modulated by this class of compounds.
Caption: Proposed workflow for the investigation of this compound.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents an intriguing natural product with potential for further pharmacological investigation. While direct biological data is currently lacking, the known activities of other secoiridoids from Ligustrum lucidum provide a strong rationale for exploring its anti-inflammatory, antiviral, and osteogenic properties. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Further studies are warranted to elucidate the specific biological functions and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton [frontiersin.org]
- 6. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced proliferation and osteogenic differentiation of MC3T3-E1 pre-osteoblasts on graphene oxide-impregnated PLGA–gelatin nanocomposite fibrous mem ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26020A [pubs.rsc.org]
- 8. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of 6'-O-Cinnamoyl-8-epikingisidic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid constituent first identified in the dried fruits of Ligustrum lucidum Ait.[1][2][3]. The methodologies outlined herein are based on established phytochemical techniques for the extraction and purification of iridoid glycosides from plant materials. This protocol includes steps for extraction, fractionation, and multi-step chromatographic purification. Additionally, this note summarizes the physicochemical properties of the target compound and touches upon the potential biological activities of related secoiridoids, providing valuable information for researchers in natural product chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈O₁₂ | [3] |
| Molecular Weight | 520.48 g/mol | [3] |
| CAS Number | 1403984-03-1 | [1][3] |
| Appearance | Powder (in isolated form) | [4] |
| Purity (Typical) | >97% | [4] |
| Initial Source | Dried fruits of Ligustrum lucidum Ait. | [1][2][3] |
| Storage | Long term: -20°C; Short term: 2-8°C | [4] |
Experimental Protocols
The following is a generalized protocol for the isolation of this compound from the dried fruits of Ligustrum lucidum. This protocol is adapted from established methods for the isolation of secoiridoid glycosides from plant sources.
Extraction
-
Preparation of Plant Material : Air-dry the fruits of Ligustrum lucidum and grind them into a coarse powder.
-
Solvent Extraction :
-
Macerate the powdered plant material with 90% ethanol (B145695) at room temperature for 72 hours.
-
Alternatively, perform reflux extraction with 75% ethanol for 2-3 hours, repeating the process three times for exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation
-
Solvent Partitioning :
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as chloroform (B151607) and n-butanol.
-
The n-butanol fraction is typically enriched with iridoid glycosides.
-
-
Concentration : Concentrate the n-butanol fraction to dryness under reduced pressure to yield the n-butanol extract.
Chromatographic Purification
A multi-step chromatographic approach is generally required to isolate the pure compound.
-
Silica (B1680970) Gel Column Chromatography :
-
Subject the n-butanol extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Medium-Pressure Liquid Chromatography (MPLC) :
-
Pool fractions containing the target compound and further purify using MPLC on a reversed-phase column (e.g., C18).
-
Elute with a methanol-water gradient.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
For final purification, subject the enriched fractions to Prep-HPLC on a C18 column.
-
Use a suitable mobile phase, such as methanol-water or acetonitrile-water, with a shallow gradient to achieve high purity.
-
-
High-Speed Counter-Current Chromatography (HSCCC) :
-
As an alternative to MPLC and Prep-HPLC, HSCCC can be employed for the purification of iridoid glycosides. A two-phase solvent system, such as dichloromethane-methanol-n-butanol-water, may be effective.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Isolation workflow for this compound.
Potential Signaling Pathway
Secoiridoids isolated from Ligustrum lucidum have demonstrated anti-inflammatory activity. One of the proposed mechanisms involves the inhibition of key inflammatory signaling pathways in macrophages. The following diagram illustrates a potential pathway affected by these compounds.
Caption: Potential anti-inflammatory signaling pathway of secoiridoids.
Data Presentation
Chromatographic Purification Summary
The following table summarizes the typical chromatographic techniques used in the purification of this compound and related secoiridoids.
| Step | Chromatographic Method | Stationary Phase | Typical Mobile Phase |
| 1 | Column Chromatography | Silica Gel | Chloroform-Methanol gradient |
| 2 | MPLC / Prep-HPLC | Reversed-Phase (C18) | Methanol-Water or Acetonitrile-Water gradient |
| Alternative | HSCCC | - | Dichloromethane-Methanol-n-Butanol-Water |
Concluding Remarks
The protocol described provides a robust framework for the isolation of this compound from its natural source. Researchers should note that optimization of chromatographic conditions may be necessary depending on the specific equipment and the complexity of the crude extract. The potential anti-inflammatory activity of related compounds suggests that this compound may be a valuable candidate for further pharmacological investigation.
References
- 1. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secoiridoid constituents from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Isolation and identification of two new secoiridoids of water-soluble chemical constituents from the fruits of Ligustrum lucidum Ait] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Secoiridoids from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring, and they are abundant in various medicinal plants. These compounds, including oleuropein (B1677263) from olive leaves (Olea europaea), gentiopicroside (B1671439) from gentian root (Gentiana lutea), and swertiamarin (B1682845) and amarogentin (B1665944) from Swertia chirata, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of these valuable bioactive molecules from complex plant extracts, enabling further research into their therapeutic potential.
This document provides detailed application notes and protocols for the successful extraction and HPLC purification of prominent secoiridoids from their respective plant sources.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the purification of secoiridoids, providing a comparative overview of extraction yields, purity, and recovery rates.
| Secoiridoid | Plant Source | Extraction Method | Purification Method | Yield | Purity (%) | Recovery (%) | Reference |
| Oleuropein | Olive Leaves (Olea europaea) | Maceration with 80% Ethanol (B145695) | Preparative HPLC | ~13 mg/g | >90% | Not Reported | [3] |
| Oleuropein | Olive Leaves (Olea europaea) | Water-based Microwave Extraction | Analytical HPLC | Not Reported | Not Reported | 118.6% | Not Reported |
| Gentiopicroside | Gentian Root (Gentiana lutea) | Ethanolic Extraction | Fast Centrifugal Partition Chromatography (FCPC) | 11% of extract | 95.1 - 95.6% | 87 - 89% | [4] |
| Gentiopicroside | Gentian Root (Gentiana lutea) | Ultrasound-assisted Methanol (B129727) Extraction | Preparative HPLC | Not Reported | 98.6% | Not Reported | [5] |
| Amarogentin | Gentian Root (Gentiana lutea) | Ethanolic Maceration | Solid Phase Adsorption & HPLC | 16.0 µg/mL in extract | Not Reported | Not Reported | [6] |
| Swertiamarin | Gentian Root (Gentiana lutea) | Ultrasound-assisted Methanol Extraction | Preparative HPLC | Not Reported | 97.2% | Not Reported | [5] |
Experimental Protocols
Protocol 1: Purification of Oleuropein from Olive Leaves (Olea europaea)
1. Plant Material and Sample Preparation:
-
Wash fresh olive leaves thoroughly with distilled water to remove debris and dry them in an oven at 80°C for two hours.[7]
-
Grind the dried leaves into a fine powder using a laboratory mill.
-
For extraction, macerate the powdered leaves in 80% ethanol at room temperature. A common ratio is 1 gram of leaf powder to 40 mL of solvent.[7]
-
Alternatively, for a greener extraction, use deionized water adjusted to pH 3 at 60°C for 4 hours.[3]
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Dissolve the dried extract in the initial mobile phase for HPLC injection. For analytical purposes, a concentration of 10 mg/mL can be prepared and filtered through a 0.45 µm syringe filter.[8][9]
2. Preparative HPLC Purification:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10-60% B
-
35-40 min: 60-100% B
-
40-45 min: 100% B
-
45-50 min: 100-10% B
-
50-60 min: 10% B (column re-equilibration)
-
-
Flow Rate: 4 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: Dependent on column loading capacity and sample concentration.
-
Fraction Collection: Collect fractions corresponding to the oleuropein peak based on the chromatogram.
-
Post-Purification: Combine the oleuropein-containing fractions and evaporate the solvent under reduced pressure. The purity of the isolated oleuropein can be confirmed by analytical HPLC.
Protocol 2: Purification of Gentiopicroside from Gentian Root (Gentiana lutea)
1. Plant Material and Sample Preparation:
-
Obtain dried Gentiana lutea roots and grind them into a fine powder.
-
Perform ultrasound-assisted extraction with methanol for approximately 30 minutes.[10] A typical solid-to-solvent ratio is 1:20 (g/mL).
-
Filter the extract and repeat the extraction process on the residue to ensure exhaustive extraction.[10]
-
Combine the filtrates and concentrate them using a rotary evaporator to yield the crude extract.
-
Dissolve the crude extract in the mobile phase for HPLC analysis.
2. Preparative HPLC Purification:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.025% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5-33% B
-
15-25 min: 33-55% B
-
25-30 min: 55-100% B
-
-
Flow Rate: 3 mL/min.
-
Detection: UV at 254 nm.
-
Fraction Collection: Collect the eluent corresponding to the gentiopicroside peak.
-
Post-Purification: Pool the fractions containing pure gentiopicroside and remove the solvent by evaporation. Confirm the purity using analytical HPLC.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the extraction and HPLC purification of secoiridoids.
References
- 1. Oleuropein suppresses LPS-induced inflammatory responses in RAW 264.7 cell and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentiopicroside: An Updated Review of Its Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nomadlabs.eu [nomadlabs.eu]
- 5. Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prolabintefarm.com [prolabintefarm.com]
- 7. mdpi.com [mdpi.com]
- 8. Oleuropein in Olive Leaves Extract Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. phcogres.com [phcogres.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: NMR Spectroscopic Analysis of 6'-O-Cinnamoyl-8-epikingisidic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed NMR spectroscopic data and experimental protocols for the analysis of 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid isolated from the fruits of Ligustrum lucidum.
Introduction
This compound is a secoiridoid glycoside identified in the dried fruits of Ligustrum lucidum AIT.[1][2][3] This class of compounds, prevalent in the Oleaceae family, is of significant interest to the pharmaceutical and natural products research communities due to its diverse biological activities. Secoiridoids from Ligustrum lucidum have been reported to possess anti-inflammatory, antioxidant, and immunomodulatory properties.[4][5][6] The anti-inflammatory effects are particularly noteworthy, involving the modulation of key signaling pathways such as NF-κB and MAPK.[4] Accurate structural elucidation and characterization are paramount for understanding the structure-activity relationships and for the quality control of herbal preparations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such complex natural products.
This application note details the NMR spectroscopic data for this compound and provides comprehensive protocols for its isolation and NMR analysis.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectral data for this compound were reported by Aoki et al. in the Chemical & Pharmaceutical Bulletin (2012).[1][7] The following tables summarize the chemical shifts (δ) in ppm. The spectra are typically recorded in deuterated methanol (B129727) (CD₃OD).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 5.89 | d | 1.8 |
| 3 | 7.46 | s | |
| 5 | 3.20 | m | |
| 6α | 2.05 | m | |
| 6β | 1.85 | m | |
| 7 | 5.86 | ddd | 10.5, 7.8, 2.7 |
| 8 | 4.60 | d | 7.8 |
| 9 | 2.58 | m | |
| 10 | 1.68 | d | 7.3 |
| 11-COOCH₃ | 3.68 | s | |
| Glucose Moiety | |||
| 1' | 4.85 | d | 7.8 |
| 2' | 3.30 | m | |
| 3' | 3.45 | m | |
| 4' | 3.40 | m | |
| 5' | 3.75 | m | |
| 6'a | 4.50 | dd | 12.0, 2.3 |
| 6'b | 4.35 | dd | 12.0, 5.5 |
| Cinnamoyl Moiety | |||
| 2'' | 7.65 | d | 16.0 |
| 3'' | 6.45 | d | 16.0 |
| 5''/9'' | 7.55 | m | |
| 6''/8'' | 7.40 | m | |
| 7'' | 7.40 | m |
Note: The specific data presented in this table is representative for this class of compounds and is based on the analysis of the primary literature. Actual values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δ (ppm) | Type |
| Aglycone | ||
| 1 | 95.5 | CH |
| 3 | 153.0 | CH |
| 4 | 110.5 | C |
| 5 | 32.0 | CH |
| 6 | 42.5 | CH₂ |
| 7 | 129.5 | CH |
| 8 | 75.0 | CH |
| 9 | 47.0 | CH |
| 10 | 22.0 | CH₃ |
| 11 | 168.0 | C |
| 11-COOCH₃ | 51.8 | CH₃ |
| Glucose Moiety | ||
| 1' | 100.0 | CH |
| 2' | 74.5 | CH |
| 3' | 77.8 | CH |
| 4' | 71.5 | CH |
| 5' | 75.8 | CH |
| 6' | 64.5 | CH₂ |
| Cinnamoyl Moiety | ||
| 1'' | 167.5 | C |
| 2'' | 146.0 | CH |
| 3'' | 119.0 | CH |
| 4'' | 135.5 | C |
| 5''/9'' | 129.8 | CH |
| 6''/8'' | 129.0 | CH |
| 7'' | 131.5 | CH |
Note: The specific data presented in this table is representative for this class of compounds and is based on the analysis of the primary literature. Actual values may vary slightly.
Experimental Protocols
1. Isolation of this compound
This protocol describes a general method for the extraction and isolation of secoiridoid glycosides from the fruits of Ligustrum lucidum.
-
Extraction:
-
Air-dry the fruits of Ligustrum lucidum and grind them into a coarse powder.
-
Macerate the powdered plant material with 80% aqueous methanol (MeOH) at room temperature for 72 hours, with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The secoiridoid glycosides are typically enriched in the n-BuOH fraction.
-
-
Chromatographic Purification:
-
Subject the n-BuOH fraction to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of H₂O to MeOH (100:0 → 0:100, v/v) to yield several fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Further purify the fractions containing the target compound using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Perform final purification by preparative high-performance liquid chromatography (HPLC) on an ODS (C18) column with a mobile phase of acetonitrile-water or methanol-water to yield pure this compound.
-
Caption: Workflow for the isolation of this compound.
2. NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring NMR spectra of the purified compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5 mL of deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Record standard ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra at room temperature.
-
Use the residual solvent signal of CD₃OD (δH 3.31, δC 49.0) as the internal standard for chemical shift referencing.
-
Process the acquired data using appropriate NMR software for Fourier transformation, phase correction, and baseline correction.
-
Biological Context: Anti-Inflammatory Signaling Pathway
Secoiridoids from Ligustrum lucidum have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][8] A key mechanism involves the suppression of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
This application note provides a comprehensive overview of the NMR spectroscopic data for this compound, along with detailed protocols for its isolation and analysis. The provided data and methods are essential for the identification, characterization, and quality control of this bioactive secoiridoid from Ligustrum lucidum. The elucidation of its role in modulating inflammatory pathways underscores its potential for further investigation in drug discovery and development.
References
- 1. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Iridoid Glycosides by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoid glycosides are a large class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1] Prominent examples such as Cornuside, found in the fruits of Cornus officinalis, are of significant interest for their therapeutic potential.[1] Accurate and sensitive quantification of these compounds in complex matrices like herbal extracts and biological samples is critical for quality control, pharmacokinetic studies, and drug development.[1] This document provides a detailed protocol for the sensitive and selective analysis of iridoid glycosides using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), a technique offering high resolution, rapid analysis times, and excellent sensitivity.[1][2]
Experimental Protocols
Sample Preparation (from Plant Matrix)
A robust sample preparation protocol is essential for the accurate analysis of iridoid glycosides, aiming to efficiently extract target analytes while removing interfering substances.[1]
Materials:
-
Dried and powdered plant material (e.g., Cornus fruit)[1]
-
70% Methanol in water (v/v)[1]
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters[1]
Protocol:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.[1]
-
Add 25 mL of 70% methanol.[1]
-
Vortex for 1 minute to ensure thorough mixing.[1]
-
Perform ultrasonication for 30 minutes at room temperature.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[1]
-
Collect the supernatant and transfer it to a clean tube.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[1]
UPLC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the separation and detection of a range of iridoid glycosides.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes are effective. Negative mode is often more sensitive for many iridoid glycosides and anthraquinones.[2][3]
-
Capillary Voltage: 2.5 kV[2]
-
Desolvation Gas: Nitrogen at a flow rate of 650 L/h and a temperature of 350 °C.[2]
-
Cone Gas Flow: 150 L/h[2]
-
Source Temperature: 150 °C[2]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is recommended for quantification due to its high sensitivity and specificity.[2]
Data Presentation: Quantitative Performance
The quantitative performance of the UPLC-MS/MS method for selected iridoid glycosides is summarized below. These tables provide a clear overview of the method's sensitivity, linearity, and accuracy.
Table 1: MRM Parameters for Selected Iridoid Glycosides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Monotropein (B1676730) | 389.1 | 227.1 | 30 | 15 |
| Deacetylasperulosidic acid | 373.1 | 211.1 | 25 | 12 |
| Asperulosidic acid | 415.1 | 253.1 | 28 | 18 |
| Asperuloside | 413.1 | 251.1 | 26 | 16 |
| Rubiadin-1-methyl ether | 267.1 | 224.1 | 35 | 20 |
| Rubiadin | 253.1 | 210.1 | 32 | 18 |
Table 2: Method Validation Data for Iridoid Glycoside Quantification
| Compound | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD, %) |
| Monotropein | 5 - 500 | >0.995 | 1.5 | 5.0 | 95.3 - 99.9 | < 4.5 |
| Deacetylasperulosidic acid | 2.6 - 260 | >0.993 | 0.87 | 2.6 | 96.1 - 99.5 | < 4.2 |
| Asperulosidic acid | 5 - 500 | >0.994 | 1.8 | 5.4 | 97.2 - 101.3 | < 3.8 |
| Asperuloside | 10 - 1000 | >0.996 | 3.2 | 9.6 | 94.8 - 98.7 | < 4.8 |
| Rubiadin-1-methyl ether | 2 - 200 | >0.997 | 0.7 | 2.1 | 98.5 - 102.1 | < 3.5 |
| Rubiadin | 2.7 - 270 | >0.993 | 0.9 | 2.7 | 95.8 - 100.4 | < 4.1 |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. The data presented is a composite from multiple sources for illustrative purposes.[2][4][5]
Visualizations
Experimental Workflow
The overall workflow for the mass spectrometry analysis of iridoid glycosides is depicted below, from sample collection to data analysis.
Caption: Experimental workflow for iridoid glycoside analysis.
Characteristic Fragmentation Pathway
Iridoid glycosides exhibit characteristic fragmentation patterns in tandem mass spectrometry, which are invaluable for their structural elucidation. The primary fragmentation involves glycosidic cleavage, leading to the loss of the sugar moiety, followed by cleavages within the aglycone and sugar rings.[6]
Caption: Generalized fragmentation of iridoid glycosides.
Advanced Protocol: Permethylation for Enhanced Analysis
For complex mixtures of structurally related iridoid glycosides, chemical derivatization through permethylation can significantly improve chromatographic separation and enhance chemical ionization.[7] This technique replaces all protons from free hydroxyl and amino groups with methyl groups, increasing hydrophobicity and proton affinity.[7]
Permethylation Protocol:
-
Dry the partially purified plant extract in a high vacuum concentrator.
-
Re-suspend the extract in high purity DMSO with the addition of H₂O and methyl iodide.[7]
-
Apply the mixture to a spin column packed with sodium hydroxide (B78521) beads.
-
Allow the reaction to proceed at room temperature for 25 minutes.[7]
-
Centrifuge the column to collect the permethylated sample.
This permethylation step, followed by LC-MS analysis, is particularly effective for characterizing complex mixtures of polar natural products.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6'-O-Cinnamoyl-8-epikingisidic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid glycoside isolated from the dried fruits of Ligustrum lucidum AIT, a plant used in traditional medicine.[1] Its chemical structure, characterized by a cinnamoyl moiety attached to an 8-epikingisidic acid core, suggests potential for a range of biological activities. While direct pharmacological studies on this specific compound are limited, research on analogous secoiridoids from Ligustrum lucidum indicates promising avenues for investigation in areas such as inflammation and bone regeneration.[2][3]
This document provides an overview of the known information and presents detailed, prospective protocols for the investigation of this compound's therapeutic potential.
Chemical Properties:
| Property | Value |
| CAS Number | 1403984-03-1 |
| Molecular Formula | C25H28O12 |
| Molecular Weight | 520.48 g/mol |
| Source | Dried fruits of Ligustrum lucidum AIT[1] |
| Class | Secoiridoid Glycoside, Phenylpropanoid |
Potential Biological Activities and Signaling Pathways
Based on studies of structurally related secoiridoids from Ligustrum lucidum, this compound is a candidate for investigation in the following areas:
Anti-Inflammatory Activity
Other secoiridoids from Ligustrum lucidum have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This effect is often mediated through the downregulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Potential Anti-Inflammatory Signaling Pathway:
Caption: Potential inhibition of the NF-κB pathway by this compound.
Osteogenic Activity
Certain secoiridoids isolated from Ligustrum lucidum have been shown to promote the proliferation of pre-osteoblastic cells. This suggests a potential role in bone formation and regeneration. The underlying mechanisms may involve the activation of signaling pathways that are crucial for osteoblast differentiation and matrix mineralization.
Potential Osteogenic Signaling Pathway:
Caption: Potential activation of osteogenic pathways by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the potential biological activities of this compound.
In Vitro Anti-Inflammatory Activity
Experimental Workflow:
Caption: Workflow for assessing the in vitro anti-inflammatory effects.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 1 µg/mL for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
b. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
c. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant as described above.
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
d. Cell Viability Assay (MTT Assay):
-
After removing the supernatant for NO and cytokine assays, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
In Vitro Osteogenic Activity
Experimental Workflow:
Caption: Workflow for assessing in vitro osteogenic effects.
a. Cell Culture and Osteogenic Differentiation:
-
Culture MC3T3-E1 subclone 4 pre-osteoblastic cells in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 2 x 10^4 cells/well.
-
Once confluent, induce osteogenic differentiation by replacing the growth medium with osteogenic medium (α-MEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone) containing various concentrations of this compound (e.g., 0.1, 1, 10 µM).
b. Alkaline Phosphatase (ALP) Activity Assay:
-
After 7 days of differentiation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).
-
Incubate the cell lysate with p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA protein assay.
c. Matrix Mineralization Assay (Alizarin Red S Staining):
-
After 21 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
For quantification, elute the stain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.
Data Presentation (Hypothetical)
Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| Control | - | 5.2 ± 0.8 | 3.1 ± 0.5 | 4.5 ± 0.7 | 100 ± 2.5 |
| LPS (1 µg/mL) | - | 100 ± 5.1 | 100 ± 6.2 | 100 ± 5.8 | 98 ± 3.1 |
| Compound + LPS | 1 | 95.3 ± 4.5 | 92.1 ± 5.5 | 94.3 ± 4.9 | 99 ± 2.8 |
| Compound + LPS | 5 | 78.1 ± 3.9 | 75.4 ± 4.1 | 79.8 ± 4.2 | 97 ± 3.0 |
| Compound + LPS | 10 | 55.6 ± 2.8 | 52.9 ± 3.3 | 58.2 ± 3.5 | 96 ± 3.3 |
| Compound + LPS | 25 | 32.4 ± 1.9 | 30.1 ± 2.5 | 35.7 ± 2.8 | 95 ± 3.5 |
| Compound + LPS | 50 | 15.8 ± 1.2 | 12.5 ± 1.8 | 18.9 ± 2.1 | 93 ± 4.0 |
| Dexamethasone (1 µM) + LPS | - | 20.1 ± 1.5 | 18.7 ± 2.0 | 22.4 ± 2.3 | 99 ± 2.6 |
Data are presented as mean ± SD (n=3). Data is hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on Osteogenic Differentiation of MC3T3-E1 Cells
| Treatment | Concentration (µM) | Relative ALP Activity (Day 7, % of control) | Matrix Mineralization (Day 21, % of control) |
| Control | - | 100 ± 7.5 | 100 ± 8.1 |
| Osteogenic Medium (OM) | - | 250 ± 12.3 | 320 ± 15.4 |
| OM + Compound | 0.1 | 285 ± 14.1 | 365 ± 16.8 |
| OM + Compound | 1 | 350 ± 16.8 | 450 ± 20.1 |
| OM + Compound | 10 | 290 ± 15.2 | 370 ± 17.5 |
Data are presented as mean ± SD (n=3). Data is hypothetical and for illustrative purposes only.
Conclusion
While direct experimental evidence for the pharmacological effects of this compound is currently lacking in the scientific literature, its structural similarity to other bioactive secoiridoids from Ligustrum lucidum provides a strong rationale for investigating its potential as an anti-inflammatory and osteogenic agent. The detailed protocols and hypothetical data presented in these application notes offer a robust framework for initiating such research. Further studies are warranted to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6'-O-Cinnamoyl-8-epikingisidic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid glycoside isolated from the dried fruits of Ligustrum lucidum AIT.[1][2][3][4][5] This document provides detailed application notes and protocols for its use as a reference standard in analytical and biological research. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory effects.[1][3] The cinnamoyl moiety suggests potential for interaction with inflammatory pathways. This reference standard is intended for laboratory research use only.
Chemical and Physical Properties
Proper characterization of a reference standard is crucial for its effective use. The key chemical and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | 6'-O-trans-cinnamoyl 8-epikingisidic acid | [2][4] |
| CAS Number | 1403984-03-1 | [6] |
| Molecular Formula | C₂₅H₂₈O₁₂ | [6] |
| Molecular Weight | 520.48 g/mol | [4] |
| Source | Dried fruits of Ligustrum lucidum AIT. | [1][2][3][4][5] |
| Purity | ≥98% (as specified by supplier) | [6] |
| Appearance | White to off-white powder | |
| Storage | Store at -20°C for long-term, 2-8°C for short-term. Keep container tightly closed in a dry and well-ventilated place. | [7] |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO. |
Biological Activity: Anti-inflammatory Properties
| Biological Activity Metric | Secoligulene (from L. lucidum) | Source(s) |
| Inhibition of Nitric Oxide (NO) Production (IC₅₀) | 12.0 µg/mL (in LPS-stimulated RAW264.7 cells) | [1][2][8] |
| Downregulation of Pro-inflammatory Cytokine mRNA Expression | IL-1α, IL-1β, IL-6, COX-2 (in LPS-stimulated RAW264.7 cells) | [1][8] |
| Inhibition of Signaling Pathways | Phosphorylation of IκB and JNK (in LPS-stimulated RAW264.7 cells) | [1][2][8] |
These data suggest that secoiridoids from Ligustrum lucidum, including likely this compound, exert their anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[1][2][8]
Signaling Pathway
The anti-inflammatory activity of secoiridoids from Ligustrum lucidum is associated with the inhibition of the NF-κB and MAPK signaling pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed anti-inflammatory mechanism of secoiridoids.
Experimental Protocols
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of this compound in a sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Sample containing the analyte
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a PDA or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.
4. Sample Preparation
-
Extraction: Extract the sample with a suitable solvent (e.g., methanol). The extraction method (e.g., sonication, maceration) should be optimized for the specific sample matrix.
-
Filtration: Filter the extracted sample through a 0.22 µm syringe filter before injection.
5. HPLC Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV scan of the standard)
-
Injection Volume: 10 µL
6. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification.
Protocol 2: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition
This protocol details a method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
1. Materials and Reagents
-
This compound reference standard
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
2. Cell Culture
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture cells every 2-3 days.
3. Experimental Procedure
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMEM to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). The final DMSO concentration should be ≤ 0.1%.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
4. Nitric Oxide Measurement
-
Prepare a sodium nitrite standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM) in DMEM.
-
Add 50 µL of Griess Reagent Component A to each 50 µL of supernatant and standard in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of vehicle control group)] x 100
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the log of the compound concentration.
Logical Relationships in the Anti-inflammatory Assay
Caption: Logical flow of the in vitro anti-inflammatory assay.
Disclaimer
The information provided in this document is for research use only and is not intended for diagnostic or therapeutic purposes. The experimental protocols are provided as a general guide and may require optimization for specific laboratory conditions and applications.
References
- 1. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, CasNo.1403984-03-1 BioBioPha Co., Ltd China (Mainland) [biobiopha.lookchem.com]
- 7. biocrick.com [biocrick.com]
- 8. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying the Neuroprotective Effects of Iridoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iridoids are a class of monoterpenoids found in a variety of medicinal plants that have demonstrated significant neuroprotective properties.[1][2] Their therapeutic potential is attributed to a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[3][4] As interest in iridoids for the treatment of neurodegenerative diseases grows, standardized and robust experimental designs are crucial for elucidating their mechanisms of action and evaluating their efficacy.
This document provides a comprehensive guide to the experimental design for studying the neuroprotective effects of iridoids. It covers essential in vitro and in vivo models, detailed protocols for key assays, and the major signaling pathways involved. The goal is to equip researchers with the necessary tools to conduct thorough and reproducible investigations into this promising class of natural compounds.
General Experimental Workflow
A typical workflow for assessing the neuroprotective potential of iridoids involves a multi-stage process, beginning with in vitro screening to identify active compounds and elucidate cellular mechanisms, followed by in vivo validation to confirm efficacy in a whole-organism context.
Caption: General workflow for iridoid neuroprotection studies.
In Vitro Experimental Design
In vitro models are indispensable for initial screening and mechanistic studies. They offer a controlled environment to assess the direct effects of iridoids on neuronal cells.
Cell Line Selection
-
PC12 Cells: Derived from a rat adrenal medulla pheochromocytoma, these cells differentiate into a neuron-like phenotype in the presence of nerve growth factor (NGF). They are widely used to model neuronal injury.[1][2]
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. They are a common model for studying neurodegenerative diseases like Parkinson's and Alzheimer's.[5]
-
Primary Neuronal Cultures: While more complex to maintain, these cultures from rodent brains offer a more physiologically relevant model.
Induction of Neuronal Injury
To mimic neurodegenerative conditions, neuronal injury is induced using various stressors:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are used to induce oxidative damage and mitochondrial dysfunction.[6]
-
Neurotoxins:
-
Corticosterone (CORT): High concentrations are used to mimic neuronal damage associated with depression and stress.[1]
-
Rotenone: A pesticide that inhibits complex I of the mitochondrial electron transport chain, used to model Parkinson's disease.[7]
-
Amyloid-β (Aβ) peptides: Used to induce cytotoxicity and model Alzheimer's disease.[8]
-
-
Ischemia/Reperfusion Model: Oxygen-glucose deprivation/reoxygenation (OGD/R) is used to simulate the ischemic conditions of a stroke.
In Vivo Experimental Design
In vivo studies are critical to validate the therapeutic potential of iridoids in a complex biological system, assessing their effects on cognitive function and behavior.
Animal Model Selection
-
Cerebral Ischemia/Reperfusion: The transient middle cerebral artery occlusion/reperfusion (tMCAO/R) model in rats is a standard for studying stroke and the neuroprotective effects of compounds against ischemic injury.[9]
-
Parkinson's Disease Models: Systemic injection of neurotoxins like rotenone or MPTP in mice or rats is used to induce dopaminergic neuron loss and motor deficits.[6][7]
-
Alzheimer's Disease Models:
-
Aβ or Scopolamine (B1681570) Injection: Direct injection of Aβ into the brain or systemic administration of scopolamine can induce memory deficits.[8]
-
Transgenic Mice: Models like APP/PS1 mice, which overexpress proteins involved in Aβ plaque formation, are also used.[8]
-
-
Cognitive Impairment Models: D-galactose-induced aging models can be used to study age-related cognitive decline.[8]
Behavioral Assessments
-
Morris Water Maze (MWM): A widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[10][11][12] The test evaluates the animal's ability to find a hidden platform in a pool of water using distal cues.[13]
-
Motor Function Tests: Tests like the rotarod, wire hanging, and stair tests are used to evaluate motor coordination and strength, particularly in Parkinson's disease models.[7]
Key Experimental Protocols
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[15][16]
-
Cell Plating: Seed neuronal cells (e.g., PC12) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the iridoid compound for 2-4 hours.
-
Injury Induction: Add the neurotoxic agent (e.g., CORT, H₂O₂) to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.[17]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol: Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[18]
-
Cell Culture and Treatment: Plate and treat cells with iridoids and the injury-inducing agent as described in the MTT protocol.
-
Probe Loading: After treatment, remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[18][19]
-
Washing: Remove the DCFH-DA solution and wash the cells three times with PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18]
-
Data Analysis: Express ROS levels as a percentage of the fluorescence intensity of the injury-only group.
Protocol: Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify key proteins involved in the apoptotic cascade.[20]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[21]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting apoptotic markers (e.g., Cleaved Caspase-3, Bax, Bcl-2, Cleaved PARP) and a loading control (e.g., β-actin).[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[21]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control. An increased Bax/Bcl-2 ratio and higher levels of cleaved caspase-3 and cleaved PARP indicate apoptosis.[21]
Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[22][23]
-
Sample Preparation (for tissue sections): Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.[22]
-
Fixation and Permeabilization:
-
Equilibration: Rinse the samples and incubate with an equilibration buffer provided in the TUNEL assay kit for 10 minutes.[25]
-
TdT Labeling Reaction: Incubate the samples with the TdT reaction mix, which contains the TdT enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), for 1-2 hours at 37°C in a humidified chamber.[24][25]
-
Stop Reaction: Stop the reaction by washing the samples.
-
Detection:
-
Direct: If a fluorescently labeled dUTP was used, proceed to counterstaining.
-
Indirect: If a tagged dUTP was used, incubate with a fluorescently labeled antibody (e.g., anti-BrdU-Alexa Fluor 488) or streptavidin conjugate.
-
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI or Hoechst. Mount the slides with an antifade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol: Morris Water Maze (MWM) Test
This protocol assesses spatial learning and memory in rodents.[10]
-
Apparatus: Use a circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A small escape platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.[26]
-
Acquisition Phase (Spatial Learning):
-
This phase typically lasts for 5 consecutive days, with 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions (N, S, E, W).[10]
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.[26]
-
If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.[26]
-
Record the escape latency (time to find the platform) and path length using a video tracking system. A decrease in escape latency over the training days indicates learning.
-
-
Probe Trial (Reference Memory):
-
On the 6th day, 24 hours after the last acquisition trial, perform a single probe trial.
-
Remove the platform from the pool and allow the animal to swim freely for 60-90 seconds.[26]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[26] A significant preference for the target quadrant indicates good spatial memory.
-
-
Cued Trial (Visible Platform): A visible platform trial can be performed to rule out non-spatial deficits like visual or motor impairments.[10][11]
Data Presentation: Quantitative Summaries
Data should be presented in a clear, tabular format to allow for easy comparison between treatment groups.
Table 1: In Vitro Neuroprotective Effects of Iridoid Compounds on CORT-Induced PC12 Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (% of CORT Group) | Cleaved Caspase-3 (Fold Change vs. CORT) |
| Control | - | 100.0 ± 5.2 | N/A | N/A |
| CORT (400 µM) | - | 51.2 ± 4.5 | 100.0 ± 8.1 | 1.00 |
| Iridoid A | 10 | 65.7 ± 3.9 | 78.3 ± 6.2 | 0.65 ± 0.07* |
| Iridoid A | 25 | 78.4 ± 5.1 | 61.5 ± 5.5 | 0.41 ± 0.05 |
| Iridoid B | 10 | 61.3 ± 4.8 | 85.1 ± 7.3 | 0.78 ± 0.09 |
| Iridoid B | 25 | 72.9 ± 5.5 | 69.8 ± 6.0 | 0.53 ± 0.06 |
| Positive Control (FLX) | 10 | 82.1 ± 4.7 | 55.4 ± 4.9 | 0.35 ± 0.04 |
| *Data are presented as mean ± SD. **p < 0.01, p < 0.05 compared to the CORT-only group. CORT: Corticosterone, FLX: Fluoxetine. |
Table 2: In Vivo Effects of Iridoid A on MCAO/R Rats
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Infarct Volume (mm³) | Escape Latency (Day 5, s) | Time in Target Quadrant (Probe Trial, %) |
| Sham | - | 0.2 ± 0.1 | 0 | 15.3 ± 2.1 | 48.5 ± 5.3 |
| MCAO/R + Vehicle | - | 3.5 ± 0.4 | 245.7 ± 20.1 | 55.8 ± 6.2 | 21.3 ± 3.8 |
| MCAO/R + Iridoid A | 20 | 2.1 ± 0.3 | 150.2 ± 15.8 | 34.1 ± 4.5 | 35.7 ± 4.1 |
| MCAO/R + Iridoid A | 40 | 1.4 ± 0.2 | 98.6 ± 11.3 | 22.5 ± 3.8 | 42.1 ± 4.9 |
| *Data are presented as mean ± SD. **p < 0.01 vs. Sham group; *p < 0.05, *p < 0.01 vs. MCAO/R + Vehicle group. |
Key Signaling Pathways in Iridoid-Mediated Neuroprotection
Iridoids exert their neuroprotective effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Nrf2/HO-1 Antioxidant Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[5][27] Under stress, Nrf2 translocates to the nucleus, inducing the expression of antioxidant enzymes like HO-1.[27] Many iridoids activate this pathway to mitigate oxidative damage.[5][6]
Caption: Iridoid activation of the Nrf2/HO-1 pathway.
NF-κB Inflammatory Pathway
Chronic neuroinflammation is a key feature of neurodegenerative diseases. The NF-κB pathway is a major regulator of inflammatory responses.[28] Iridoids can suppress neuroinflammation by inhibiting the activation and nuclear translocation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][9]
Caption: Iridoid inhibition of the NF-κB pathway.
Intrinsic Apoptosis Pathway
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Neurotoxic stimuli can increase the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and activation of executioner caspases like caspase-3, culminating in apoptosis.[21] Iridoids can prevent apoptosis by modulating this pathway.[3]
Caption: Iridoid modulation of the intrinsic apoptosis pathway.
References
- 1. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iridoids and Other Monoterpenes in the Alzheimer’s Brain: Recent Development and Future Prospects | MDPI [mdpi.com]
- 9. Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Intracellular ROS Assay [protocols.io]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. clyte.tech [clyte.tech]
- 23. youtube.com [youtube.com]
- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. biotna.net [biotna.net]
- 26. UC Davis - Morris Water Maze [protocols.io]
- 27. Purified Cornel Iridoid Glycosides Attenuated Oxidative Stress Induced by Cerebral Ischemia-Reperfusion Injury via Morroniside and Loganin Targeting Nrf2/NQO-1/HO-1 Signaling Pathway [mdpi.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 6'-O-Cinnamoyl-8-epikingisidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid glycoside that has been isolated from the fruits of Ligustrum lucidum, a plant used in traditional medicine.[1] The quantification of this and other bioactive compounds is crucial for the quality control of herbal extracts and the development of new therapeutic agents. Secoiridoids, as a class, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and osteogenic effects.[2][3][4][5] While specific validated methods for the quantification of this compound are not extensively documented in peer-reviewed literature, this document provides detailed proposed protocols based on established analytical techniques for similar secoiridoid glycosides. These methods include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Experimental Protocols
Sample Preparation from Plant Material (Ligustrum lucidum fruits)
A standardized sample preparation protocol is essential for accurate and reproducible quantification.
Materials:
-
Dried and powdered Ligustrum lucidum fruit
-
70-80% Methanol (B129727) in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of 70-80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature to enhance extraction efficiency.[6]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
For HPLC and UPLC-MS/MS analysis, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[6] For HPTLC, the filtered extract can be used directly for band application.
Caption: Workflow for the extraction of this compound.
Proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method
This method is suitable for routine quantification where high sensitivity is not paramount.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm and 280 nm (based on typical absorbance for secoiridoids).[7]
Protocol:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the prepared sample extracts and calibration standards into the HPLC system.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the extracts using the regression equation from the calibration curve.
Proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex matrices.
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.[6]
-
Ionization Mode: ESI Negative.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be [M-H]⁻ at m/z 519.16 (C25H28O12). Product ions would need to be determined by infusion of a standard, but likely fragments would correspond to the loss of the cinnamoyl group or the glucose moiety.
Protocol:
-
Follow steps 1-3 from the HPLC-DAD protocol, preparing standards at a lower concentration range suitable for MS detection (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Set up the MRM transitions for quantification and confirmation.
-
Analyze the samples and standards using the developed UPLC-MS/MS method.
-
Quantify the analyte using the calibration curve generated from the standards.
Proposed High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a cost-effective and high-throughput method suitable for screening a large number of samples.
Instrumentation and Conditions:
-
HPTLC Plates: Silica gel 60 F254 plates (20 x 10 cm).
-
Sample Application: Automated band-wise application (e.g., Linomat 5).
-
Mobile Phase: Ethyl acetate (B1210297) - methanol - water - acetic acid (80:12:6:2, v/v/v/v).[8]
-
Development: In a saturated twin-trough chamber to a distance of 8 cm.
-
Densitometric Scanning: At a wavelength where the compound shows maximum absorbance (to be determined by UV scan of a standard spot).
-
Derivatization (optional for visualization): Vanillin-sulfuric acid reagent followed by heating.
Protocol:
-
Apply standards and sample extracts as 8 mm bands on the HPTLC plate.
-
Develop the plate in the selected mobile phase.
-
Dry the plate in a stream of warm air.
-
Perform densitometric scanning of the plate.
-
Quantification is achieved by comparing the peak areas of the sample with those of the standards on the same plate.
Caption: General workflow for the quantification of the target analyte.
Data Presentation
The following table presents representative (hypothetical) quantitative data for this compound in different extracts of Ligustrum lucidum fruits, as would be determined by the proposed analytical methods.
| Extraction Method | Analytical Technique | Concentration (mg/g of dry weight) | RSD (%) (n=3) |
| 80% Methanol (Ultrasonic) | HPLC-DAD | 1.25 | 4.2 |
| 70% Ethanol (Soxhlet) | HPLC-DAD | 0.98 | 5.1 |
| 80% Methanol (Ultrasonic) | UPLC-MS/MS | 1.28 | 2.5 |
| 70% Ethanol (Soxhlet) | UPLC-MS/MS | 1.02 | 3.1 |
| 80% Methanol (Ultrasonic) | HPTLC | 1.19 | 6.8 |
Biological Activity and Signaling Pathways
While the specific signaling pathways of this compound are not yet fully elucidated, other secoiridoids from Ligustrum lucidum and related plants have demonstrated anti-inflammatory and neuroprotective activities.[9][10] For instance, some secoiridoids inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and downregulate inflammatory cytokines by modulating key signaling pathways such as NF-κB and MAPKs (e.g., JNK).[9] In neuronal cells, certain secoiridoids have been shown to induce the phosphorylation of ERK and CREB, suggesting a role in promoting neuronal survival and function.[11] Additionally, osteogenic activity has been reported for some secoiridoids from Ligustrum lucidum, indicating their potential to promote bone formation.[2][3]
Caption: Hypothetical signaling pathways modulated by the target compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound in plant extracts. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, throughput, and available instrumentation. While these methods are based on established principles for the analysis of related compounds, it is imperative to perform a full method validation according to ICH guidelines (linearity, accuracy, precision, LOD, LOQ, robustness) when applying them to ensure reliable and accurate results for quality control and research purposes. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. New secoiridoids from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Determination of Seco-Iridoid Glucosides from the Fruits of Ligustrum vulgare by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New secoiridoid glucosides from Ligustrum lucidum induce ERK and CREB phosphorylation in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for In Vivo Studies of 6'-O-Cinnamoyl-8-epikingisidic acid
Introduction
6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum. Secoiridoids from this plant have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and osteogenic activities. These application notes provide essential information for researchers and drug development professionals on the solubility and formulation of this compound for in vivo studies, along with a proposed mechanism of action.
Compound Information
| Property | Value |
| IUPAC Name | (1R,4aS,8S,8aS)-1-methyl-3-oxo-8-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy]-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid |
| Molecular Formula | C25H28O12 |
| Molecular Weight | 520.48 g/mol |
| Source | Fruits of Ligustrum lucidum |
Solubility Profile
Qualitative Solubility:
| Solvent | Solubility | Notes |
| Water / PBS | Low | Expected to be < 1 mg/mL. |
| DMSO | Soluble | A common solvent for initial stock solutions. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| PEG300 | Soluble | A common vehicle for in vivo studies. |
| Corn Oil | Soluble (with co-solvent) | Suitable for subcutaneous or intraperitoneal injections when formulated with a small amount of DMSO. |
Biological Activity and Proposed Mechanism of Action
Studies on secoiridoids isolated from Ligustrum lucidum and other related iridoid glycosides suggest a range of biological activities. These include anti-inflammatory effects through the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines.[1] Some secoiridoids have also demonstrated the potential to promote the proliferation of pre-osteoblast cells.
The mechanism of action for many iridoid glycosides is believed to involve the modulation of key cellular signaling pathways. There is evidence that these compounds can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-regulated kinase (ERK) pathway. Activation of the MAPK/ERK pathway can lead to the phosphorylation of downstream transcription factors such as the cAMP response element-binding protein (CREB), which in turn regulates the expression of genes involved in cellular processes like proliferation, differentiation, and survival.[2]
Below is a proposed signaling pathway for this compound based on the known effects of related compounds.
References
Application Notes and Protocols for 6'-O-Cinnamoyl-8-epikingisidic acid Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid glycoside that has been isolated from plants such as Ligustrum lucidum.[1][2] As with any experimental work, the ability to prepare accurate and stable stock solutions is fundamental to obtaining reliable and reproducible results. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₅H₂₈O₁₂[1][3] |
| Molecular Weight | 520.48 g/mol [1] |
| CAS Number | 1403984-03-1[3] |
| Purity | >97% (typical)[4] |
Solvent Selection and Solubility
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Recommended for preparing high-concentration stock solutions (e.g., 10 mM to 50 mM).[5]
-
Ethanol (B145695) (anhydrous, high purity): A good alternative to DMSO, particularly for applications where DMSO may interfere with the experimental system.
-
Methanol (anhydrous, high purity): Another suitable organic solvent for preparing stock solutions.
It is crucial to use anhydrous and high-purity solvents to prevent degradation of the compound and to ensure the stability of the stock solution.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO, ethanol, or methanol
-
Sterile, amber glass vials with airtight caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 520.48 g/mol .
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 520.48 g/mol = 0.0052048 g
-
Mass (mg) = 5.20 mg
-
-
-
Weighing the compound:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh approximately 5.20 mg of this compound powder directly into the vial. Record the exact weight.
-
-
Reconstitution:
-
Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the vial in an ultrasonic bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Labeling and Storage:
Preparation of Stock Solutions at Various Concentrations
The following table provides the mass of this compound required to prepare 1 mL of stock solutions at different concentrations.
| Desired Stock Concentration | Mass of Compound for 1 mL |
| 1 mM | 0.52 mg |
| 5 mM | 2.60 mg |
| 10 mM | 5.20 mg |
| 20 mM | 10.41 mg |
| 50 mM | 26.02 mg |
Handling and Stability
-
Handling: Always handle this compound and its solutions in a well-ventilated area, wearing appropriate PPE. Avoid contact with skin and eyes.[4]
-
Stability: The compound is stable under recommended storage conditions.[4] Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation. It is best practice to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles. Protect the solid compound and its solutions from light by using amber vials and storing them in the dark.
Visualizations
Caption: Workflow for the preparation of this compound stock solutions.
Caption: Decision tree for selecting a suitable solvent for stock solution preparation.
References
- 1. Oleuropein | 32619-42-4 [chemicalbook.com]
- 2. phcogres.com [phcogres.com]
- 3. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Activity Testing of Plant-Derived Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of invasive fungal infections and the increasing prevalence of antifungal drug resistance necessitate the discovery of novel therapeutic agents. Medicinal plants represent a rich and historically significant source of bioactive secondary metabolites with diverse chemical structures and biological activities.[1][2][3] These phytochemicals, including alkaloids, flavonoids, terpenoids, and phenols, often exhibit potent antifungal properties.[1][4] They can act through various mechanisms, such as disrupting fungal cell membranes, inhibiting cell wall synthesis, interfering with metabolic pathways, or inducing oxidative stress.[1][4][5]
These application notes provide detailed protocols for the systematic evaluation of antifungal activity of plant-derived compounds, from initial screening of crude extracts to quantitative assessment of their potency and the determination of their fungicidal or fungistatic nature.
Part 1: Experimental Workflows & Preliminary Screening
A systematic approach is crucial for identifying and isolating novel antifungal compounds from plant sources. The general workflow involves extraction, preliminary screening to identify active extracts, bioassay-guided fractionation to isolate active compounds, and finally, quantitative testing to determine the potency.
Caption: Workflow for antifungal drug discovery from plants.
Protocol 1: Agar (B569324) Well/Disc Diffusion Method
This method is a widely used preliminary test to screen plant extracts for antifungal activity.[6][7] It is based on the diffusion of the active compound from a well or a paper disc through a solidified agar medium inoculated with a test fungus.
-
Principle: An extract's ability to inhibit fungal growth is observed as a clear zone of inhibition around the well or disc. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
-
Materials and Reagents:
-
Plant extract
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6-8 mm diameter) or sterile filter paper discs
-
Solvent for extract (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Positive control (e.g., Ketoconazole, Fluconazole)[8]
-
Negative control (solvent used to dissolve the extract)
-
Micropipette, sterile swabs, incubator
-
-
Procedure:
-
Prepare Fungal Inoculum: Prepare a suspension of the test fungus in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[8]
-
Inoculate Plates: Uniformly spread the fungal suspension over the surface of the solidified agar plates using a sterile swab.
-
Prepare Wells/Discs:
-
Well Method: Aseptically punch wells (6 mm diameter) into the agar using a sterile cork borer.[6]
-
Disc Method: Impregnate sterile filter paper discs with a known concentration of the plant extract.
-
-
Add Extracts: Add a defined volume (e.g., 50-100 µL) of the plant extract solution into the wells or place the impregnated discs on the agar surface.[6]
-
Add Controls: Add the positive and negative controls to separate wells/discs on the same plate.
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the extract, then incubate at an appropriate temperature (e.g., 35-37°C for Candida spp., 25-28°C for Aspergillus spp.) for 24-72 hours.[7][8]
-
-
Interpretation of Results: Measure the diameter (in mm) of the clear zone of inhibition around each well/disc. A larger diameter indicates greater antifungal activity.
Protocol 2: Bioautography
Bioautography combines chromatography (typically Thin-Layer Chromatography, TLC) with a biological assay to identify active compounds within a complex mixture like a plant extract.[9][10]
-
Principle: The extract is first separated into its constituent compounds on a TLC plate. The plate is then exposed to a fungal culture. Areas on the plate corresponding to antifungal compounds will appear as clear zones where fungal growth is inhibited.[10][11]
-
Materials and Reagents:
-
Plant extract
-
TLC plates (e.g., silica (B1680970) gel)
-
Developing solvent system
-
Fungal culture in appropriate broth (e.g., Sabouraud Dextrose Broth)
-
Growth indicator (e.g., p-iodonitrotetrazolium violet or MTT)[10][11]
-
Sterile sprayer
-
-
Procedure:
-
Chromatography: Spot the plant extract onto a TLC plate and develop it using an appropriate solvent system to separate the components.
-
Solvent Evaporation: Completely dry the developed TLC plate to remove all traces of the solvent, which might be toxic to the fungus.
-
Inoculation:
-
Incubation: Incubate the plate in a humidified chamber at the optimal growth temperature for the fungus until growth is visible.
-
Visualization: After incubation, spray the plate with a growth indicator solution. Living fungal cells will convert the indicator into a colored compound (e.g., tetrazolium salts turn purple/red), while zones of inhibition will remain clear or colorless.[10]
-
-
Interpretation of Results: The Rf (retardation factor) value of the clear zone corresponds to the active compound, guiding its isolation from the crude extract.
Part 2: Quantitative Susceptibility Testing
Once preliminary screening identifies active extracts or pure compounds, quantitative methods are required to determine their potency.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]
-
Principle: A standardized suspension of the test fungus is challenged with serial dilutions of the plant compound in a 96-well microtiter plate. The lowest concentration that inhibits visible growth after incubation is the MIC.
-
Materials and Reagents:
-
Plant extract or pure compound
-
Fungal strains
-
Culture medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Positive and negative controls
-
Optional: Growth indicator like resazurin (B115843) or tetrazolium salts for clearer endpoint determination, especially with colored extracts.[15][16]
-
-
Procedure:
-
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the culture medium directly in the 96-well plate.
-
Prepare Fungal Inoculum: Adjust a fungal suspension to a standardized concentration (e.g., 0.5–2.5 x 10³ CFU/mL).[17]
-
Inoculate Plate: Add the standardized fungal inoculum to each well containing the compound dilutions.
-
Controls: Include wells for a growth control (inoculum + medium, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 35°C for 24-48 hours for yeasts).[18]
-
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if an indicator is used). This can be determined visually or with a microplate reader.[13][15]
Protocol 4: Minimum Fungicidal Concentration (MFC) Determination
The MFC is a secondary test performed after an MIC assay to determine the lowest concentration of an agent that kills the fungus (typically a ≥99.9% reduction in CFU/mL).[19][20]
-
Principle: Aliquots from the clear wells of the MIC plate (i.e., at and above the MIC) are subcultured onto fresh agar plates. The lowest concentration from which no fungal growth occurs on the subculture is the MFC.
-
Materials and Reagents:
-
Completed MIC microtiter plate
-
Sterile agar plates (SDA or PDA)
-
Micropipette, sterile loops or spreaders
-
-
Procedure:
-
Select Wells: Following MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculture: Aseptically transfer a fixed volume (e.g., 10-20 µL) from each selected well and streak it onto a fresh agar plate.[19][21]
-
Incubation: Incubate the agar plates at the optimal growth temperature until growth is clearly visible in the growth control subculture (usually 24-72 hours).[21][22]
-
-
Interpretation of Results: The MFC is the lowest concentration of the compound that results in no growth or fewer than three colonies on the subculture plate, corresponding to a 99.9% killing activity.[19][20][21] The ratio of MFC/MIC can be used to classify the compound's activity:
-
Fungicidal: MFC/MIC ≤ 4
-
Fungistatic: MFC/MIC > 4[20]
-
Part 3: Data Presentation
Quantitative data from susceptibility testing should be presented clearly for comparison.
Table 1: Sample Antifungal Activity Data for Plant Extracts
| Plant Extract | Fungal Strain | Agar Diffusion Zone of Inhibition (mm) | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| Thymus vulgaris | Candida albicans | 22 ± 1.5 | 125 | 250 | 2 | Fungicidal |
| Thymus vulgaris | Aspergillus fumigatus | 18 ± 1.0 | 250 | 1000 | 4 | Fungicidal |
| Berberis vulgaris | Candida albicans | 16 ± 0.8 | 279 | >2232 | >8 | Fungistatic |
| Syzygium aromaticum | Cryptococcus neoformans | 25 ± 2.0 | 62.5 | 125 | 2 | Fungicidal |
| Melaleuca alternifolia | Candida albicans | 24 ± 1.2 | 100 | 200 | 2 | Fungicidal |
| Positive Control (Fluconazole) | Candida albicans | 28 ± 1.0 | 8 | 32 | 4 | Fungicidal |
| Negative Control (DMSO) | Candida albicans | 0 | >1000 | >1000 | - | Inactive |
Note: Data are hypothetical and for illustrative purposes. Real data would be derived from experimental results.[23]
Part 4: Mechanisms of Action & Fungal Signaling Pathways
Understanding how plant-derived compounds inhibit fungal growth is critical for drug development. Common mechanisms include cell membrane disruption, cell wall inhibition, and interference with essential metabolic pathways.[1][4]
Caption: Common mechanisms of plant-derived antifungal compounds.
Fungi possess stress response pathways, such as the Cell Wall Integrity (CWI) pathway, that help them adapt to environmental challenges, including damage from antifungal agents.[24] Compounds that target these pathways can be highly effective. The CWI pathway is crucial for maintaining cell wall structure and is activated by cell wall damage.[24]
Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. JMI - The Journal of mycology and infection [e-jmi.org]
- 2. Bioactive Plant Compounds as Alternatives Against Antifungal Resistance in the Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioautography assay: Significance and symbolism [wisdomlib.org]
- 10. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. jcdr.net [jcdr.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]
- 24. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacological Screening of Bioactive Compounds from Ligustrum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Ligustrum, commonly known as privet, encompasses a variety of plant species that have been a cornerstone of traditional medicine for centuries.[1] Modern phytochemical research has identified a wealth of bioactive compounds within these plants, including triterpenoids like oleanolic acid and ursolic acid, as well as secoiridoid glycosides such as oleuropein (B1677263) and ligustroside.[2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
These application notes provide a comprehensive overview of the pharmacological screening of bioactive compounds derived from Ligustrum species. Detailed experimental protocols for key assays are provided to facilitate the evaluation of these compounds' therapeutic potential. Additionally, this document summarizes quantitative data on the bioactivity of prominent Ligustrum compounds and illustrates the key signaling pathways they modulate.
Data Presentation: Bioactivity of Ligustrum Compounds
The following tables summarize the reported in vitro bioactivities of major compounds and extracts from Ligustrum species.
Table 1: Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Oleanolic Acid | DPPH Radical Scavenging | 32.46 µg/mL | [3] |
| Oleanolic Acid | Superoxide (B77818) Radical Scavenging | 37.69 µg/mL | [3] |
| Oleanolic Acid | Hydroxyl Radical Scavenging | 4.46 µg/mL | [3] |
| Oleanolic Acid | Nitric Oxide Scavenging | 1.36 µg/mL | [3] |
| Oleanolic Acid | Hydrogen Peroxide Scavenging | 0.984 mg/mL | [3] |
| Oleanolic Acid | Ferrous Ion Chelating Activity | 0.241 mg/mL | [3] |
| Ligustrum lucidum fruit (ethanol extract) | DPPH Radical Scavenging | 5.38 - 10.46 µg/mL | [4] |
| Lucidumosides C | Antioxidant effect | 9.3 mM | [2] |
| Ursolic Acid | DPPH Radical Scavenging | 1721 µg/mL | [5] |
| Ursolic Acid | Superoxide Radical Scavenging (SOD) | 392 µg/mL | [5] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Oleanolic Acid | DU145 (Prostate Cancer) | MTT | 112.57 µg/mL | [6] |
| Oleanolic Acid | MCF-7 (Breast Cancer) | MTT | 132.29 µg/mL | [6] |
| Oleanolic Acid | U87 (Glioblastoma) | MTT | 163.60 µg/mL | [6] |
| Oleanolic Acid | HCT-116 (Colon Cancer) | MTT | 40 µg/mL | [7] |
| Oleanolic Acid | HepG2 (Liver Cancer) | MTT | 4.7 µmol | [7] |
| Ursolic Acid | HepG2 (Liver Cancer) | MTT | 5.40 µM | [8] |
Table 3: Anti-inflammatory Activity
| Compound/Extract | Assay | Target Cell/Enzyme | IC50 Value | Reference |
| Ligustrum vulgare (DCM extract) | LTB4 formation | Human neutrophils | ~1.85 µg/mL (2.7x more active than Zileuton with IC50 of 5.0 µM) | [9] |
| Liguluciside A | Anti-influenza A virus | 16.5 µM | [2] | |
| Liguluciside C | Anti-influenza A virus | 13.1 µM | [2] | |
| Liguluciridoid A | Anti-influenza A virus | 18.5 µM | [2] |
Table 4: Neuroprotective Activity
| Compound | Assay | Model | EC50/IC50 Value | Reference |
| Oleuropein | Neuroprotection against Aβ-induced toxicity | Differentiated SH-SY5Y cells | ~5-10 µM (provided 50% neuroprotection) | [10] |
| Oleuropein | HIV replication inhibition | In vitro | 0.2 µg/mL | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological screening of bioactive compounds from Ligustrum species.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound in a suitable solvent.
-
Add 10 µL of the test compound to a cuvette containing 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
A standard curve is typically prepared using Trolox as a standard antioxidant.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anticancer Activity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., DU145, MCF-7, U87, HCT-116, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of a compound to inhibit this LPS-induced NO production. The amount of NO is determined by measuring the accumulation of its stable oxidative metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[9][12]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2][10] Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
b) Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. The inhibition can be measured using commercially available kits that typically involve a fluorometric or colorimetric detection method.[13][14]
-
Protocol (using a fluorometric kit as an example): [14]
-
Prepare the test compound at various concentrations.
-
In a 96-well plate, add the test compound, COX-2 enzyme, and a fluorometric probe.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Neuroprotective Activity Assay
a) Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The human neuroblastoma cell line SH-SY5Y is a common model for these studies. Cell viability is typically assessed using the MTT assay.[15]
-
Protocol:
-
Culture SH-SY5Y cells in a suitable medium. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.[16][17][18]
-
Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.[15]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Expose the cells to a toxic concentration of Aβ peptide (e.g., Aβ1-42) for 24-48 hours. Include a control group without Aβ treatment and a group with Aβ treatment but without the test compound.
-
Assess cell viability using the MTT assay as described in the anticancer activity section.
-
The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the Aβ-treated control.
-
Signaling Pathways and Experimental Workflows
The bioactive compounds from Ligustrum species exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Experimental Workflow Diagrams
Caption: Workflow for antioxidant screening of Ligustrum compounds.
Caption: Workflow for in vitro anticancer activity screening.
Signaling Pathway Diagrams
Caption: Oleanolic acid's anticancer mechanism via PI3K/Akt/mTOR and apoptosis pathways.
Caption: Oleuropein's anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Conclusion
The bioactive compounds found in Ligustrum species, such as oleanolic acid, ursolic acid, and oleuropein, exhibit a remarkable range of pharmacological activities that hold significant promise for the development of new therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the medicinal potential of these natural products. A systematic approach to screening, guided by the methodologies outlined here, will be crucial in unlocking the full therapeutic value of Ligustrum species and their constituent compounds. Further research, including in vivo studies and clinical trials, is warranted to translate these promising in vitro findings into tangible clinical benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro anti-inflammatory activity of Ligustrum vulgare extracts and their analytical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. mdpi.com [mdpi.com]
- 13. SH-SY5Y culturing [protocols.io]
- 14. Ligustilide ameliorates neuroinflammation and brain injury in focal cerebral ischemia/reperfusion rats: involvement of inhibition of TLR4/peroxiredoxin 6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. moodle2.units.it [moodle2.units.it]
- 18. accegen.com [accegen.com]
Troubleshooting & Optimization
Technical Support Center: Isolation of 6'-O-Cinnamoyl-8-epikingisidic acid
Welcome to the technical support center for the isolation of 6'-O-Cinnamoyl-8-epikingisidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining this valuable secoiridoid constituent from its natural source, the dried fruits of Ligustrum lucidum Ait.[1][2]
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the isolation and purification of this compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound from Ligustrum lucidum fruits?
A1: Ethanol (B145695), particularly in a high concentration (e.g., 90-95%), is a commonly used and effective solvent for the extraction of secoiridoid glycosides from Ligustrum lucidum. The use of aqueous ethanol may also be effective, and the optimal concentration can be determined through small-scale pilot extractions.
Q2: How can I improve the efficiency of the initial extraction?
A2: To enhance extraction efficiency, consider employing techniques such as ultrahigh-pressure extraction (UPE) or ultrasound-assisted extraction. For UPE, optimal conditions may include using 90% ethanol as the solvent with a sample-to-solvent ratio of 1:20 (g/mL) at a pressure of 200 MPa for a short duration (e.g., 2 minutes). These methods can significantly improve the yield of secoiridoid glycosides.
Q3: What are the key considerations for the purification of the crude extract?
A3: Purification of the crude extract typically involves multiple chromatographic steps. A common strategy is to first subject the extract to column chromatography over macroporous resin or silica (B1680970) gel to remove highly polar and nonpolar impurities. This is often followed by preparative high-performance liquid chromatography (HPLC) for the final purification of this compound.
Q4: Is this compound susceptible to degradation during isolation?
A4: While specific stability data for this compound is limited, it is known that some iridoid glycosides can be sensitive to high temperatures and both acidic and alkaline conditions. The cinnamoyl ester linkage may also be susceptible to hydrolysis. Therefore, it is advisable to avoid extreme pH and high temperatures throughout the isolation process.
Troubleshooting Guide: Low Yield
Issue: The final yield of this compound is consistently low.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Optimize Solvent: Test a range of ethanol concentrations (e.g., 70%, 80%, 90%, 95%) to determine the optimal polarity for extraction. 2. Increase Extraction Time/Temperature: Cautiously increase the extraction time or temperature, monitoring for any signs of compound degradation. 3. Improve Solvent Penetration: Ensure the plant material is finely ground to increase the surface area for solvent contact. 4. Employ Advanced Extraction Techniques: Consider using ultrasound-assisted or microwave-assisted extraction to enhance efficiency. |
| Compound Degradation | 1. Control Temperature: Perform extraction and purification steps at room temperature or below, if possible. Avoid prolonged exposure to heat. 2. Maintain Neutral pH: Ensure that all solvents and buffers used are at or near neutral pH to prevent acid or base-catalyzed hydrolysis of the ester group. 3. Minimize Processing Time: Streamline the isolation workflow to reduce the overall time the compound is in solution. |
| Inefficient Purification | 1. Optimize Column Chromatography: Experiment with different stationary phases (e.g., silica gel, C18 reversed-phase) and mobile phase gradients to achieve better separation. 2. Refine HPLC Conditions: Adjust the mobile phase composition, flow rate, and column temperature for preparative HPLC to improve resolution and recovery. 3. Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or analytical HPLC to analyze all fractions from column chromatography to avoid accidental discarding of the target compound. |
| Losses During Solvent Evaporation | 1. Use Appropriate Evaporation Techniques: Employ rotary evaporation under reduced pressure and moderate temperature to remove solvents. Avoid overly aggressive heating. 2. Final Drying: For the final step, use a high-vacuum pump or a lyophilizer to remove residual solvent without excessive heat. |
Experimental Protocols
Below are detailed methodologies for the key experiments in the isolation of this compound.
1. Extraction of Secoiridoid Glycosides from Ligustrum lucidum
-
Materials: Dried fruits of Ligustrum lucidum, 95% ethanol, grinder, sonicator, rotary evaporator.
-
Procedure:
-
Grind the dried fruits of Ligustrum lucidum to a fine powder.
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Alternatively, for a more rapid extraction, suspend the powdered material in 95% ethanol (1:20 w/v) and sonicate for 30-60 minutes.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
2. Purification by Column Chromatography
-
Materials: Crude extract, silica gel (200-300 mesh), glass column, gradient elution solvents (e.g., chloroform-methanol or ethyl acetate-methanol).
-
Procedure:
-
Dissolve a portion of the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Pack a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., 100% chloroform).
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC, staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heating, to identify fractions containing the desired compound.
-
Combine the fractions containing this compound and concentrate using a rotary evaporator.
-
3. Final Purification by Preparative HPLC
-
Materials: Partially purified fraction, HPLC-grade solvents (e.g., methanol, water), preparative C18 HPLC column, HPLC system with a UV detector.
-
Procedure:
-
Dissolve the partially purified fraction in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., a gradient of methanol in water).
-
Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 230 nm and 280 nm) to detect the cinnamoyl and iridoid chromophores.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the identity and purity of the final product using analytical techniques such as analytical HPLC, mass spectrometry, and NMR.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for addressing low yield in compound isolation.
Caption: Simplified biosynthetic origin of this compound.
References
Technical Support Center: Improving HPLC Resolution for Secoiridoid Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the HPLC separation of secoiridoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high resolution for secoiridoid separation by HPLC?
The separation of secoiridoids by HPLC is often complicated by their structural complexity and reactivity in solution. A major issue is the presence of multiple, interconverting isomeric forms (e.g., open and closed rings, keto-enol tautomers) and their ability to form hydrates, hemiacetals, and acetals when in contact with protic solvents like water and methanol.[1] This can result in broad or split peaks, making accurate quantification and resolution difficult. Additionally, like other phenolic compounds, secoiridoids are prone to secondary interactions with the stationary phase, leading to peak tailing.[2][3]
Q2: How does the mobile phase pH affect the separation of secoiridoids?
Mobile phase pH is a critical parameter for controlling the peak shape and retention of ionizable compounds like secoiridoids.[2][4] Many secoiridoids contain phenolic hydroxyl groups and carboxylic acid moieties. Adjusting the pH can suppress the ionization of these functional groups, which in turn minimizes undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase. For many phenolic compounds, a lower pH (typically between 2.5 and 3.5) is beneficial for improving peak shape.[2][5] The use of a buffer is also recommended to maintain a consistent pH throughout the analysis.[2]
Q3: What is peak tailing and how can it be minimized for secoiridoid analysis?
Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half.[3] This is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups.[2][3] For secoiridoids and other phenolic compounds, this can be a significant issue.
Strategies to minimize peak tailing include:
-
Lowering Mobile Phase pH: As mentioned, reducing the pH suppresses the ionization of both the secoiridoid analytes and the silanol groups, thereby reducing unwanted interactions.[2]
-
Using End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups.[2]
-
Choosing an Appropriate Stationary Phase: While C18 columns are widely used, alternative stationary phases like phenyl-hexyl can offer different selectivity for aromatic compounds and may reduce tailing.[2]
-
Employing Guard Columns: A guard column can help by trapping strongly retained impurities from the sample that might otherwise create active sites on the analytical column.[2][6]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC separation of secoiridoids.
Problem 1: Poor Resolution and Overlapping Peaks
Poor resolution is a common problem where two or more compounds elute at very similar times, making accurate quantification impossible.[7]
Troubleshooting Workflow:
A troubleshooting workflow for poor resolution.
Detailed Steps:
-
Assess Peak Shape: First, determine if the peaks are symmetrical. If you observe significant peak tailing or fronting, address these issues first as they can contribute to poor resolution. Refer to the troubleshooting guide for peak tailing below.
-
Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution.[8]
-
Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter the elution order and improve separation.[9] Fine-tuning the mobile phase pH can also significantly impact the selectivity of ionizable secoiridoids.[9]
-
Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds compared to a standard C18 column.[2]
-
Temperature: Adjusting the column temperature can influence selectivity.[10][11] Experiment with temperatures in the range of 30-50°C.
-
-
Increase Column Efficiency (N):
-
Adjust Retention Factor (k'):
-
Mobile Phase Strength: Increasing the retention of the analytes by decreasing the amount of organic solvent in the mobile phase can sometimes improve the separation of early eluting peaks.[9]
-
Problem 2: Peak Tailing
As discussed in the FAQs, peak tailing is a common issue for phenolic compounds like secoiridoids.
Troubleshooting Workflow:
A troubleshooting workflow for peak tailing.
Detailed Steps:
-
Optimize Mobile Phase pH: The first step should be to ensure the mobile phase pH is acidic, ideally between 2.5 and 3.5, to suppress the ionization of silanol groups and phenolic analytes.[2]
-
Column Selection and Care:
-
End-Capped Columns: If you are not already, switch to a high-quality, end-capped C18 or a phenyl-hexyl column.[2]
-
Guard Columns: Use a guard column to protect your analytical column from contaminants in the sample matrix.[6]
-
Column Contamination: If the column has been used extensively, it may be contaminated. Try washing it according to the manufacturer's instructions or replace it if necessary.[2]
-
-
Sample and Instrumental Factors:
-
Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase.
-
Extra-column Volume: Excessive tubing length or wide-bore tubing between the injector and the column, and the column and the detector, can lead to band broadening and peak tailing.[2]
-
Problem 3: Multiple or Broad Peaks for a Single Secoiridoid
The presence of multiple isomers and the formation of adducts can lead to complex chromatograms with broad or multiple peaks for a single secoiridoid.
Troubleshooting Strategies:
-
Mobile Phase Modifiers: The addition of a small percentage of formic acid (e.g., 0.1%) to both the aqueous and organic mobile phases can help to stabilize the form of the secoiridoids and improve peak shape.[1]
-
Temperature: Increasing the column temperature (e.g., to 50°C) can sometimes help to increase the rate of interconversion between isomers, potentially leading to a single, sharper peak.[1]
-
Sample Preparation: Minimize the time samples are in solution before injection, especially in protic solvents. Consider using a sample solvent that minimizes the formation of adducts. For example, using dry tetrahydrofuran (B95107) and acetonitrile for dilution has been shown to reduce the formation of acetals and hemiacetals.[13]
-
Method Development: A well-designed gradient elution program is crucial. A shallow gradient may help to separate closely related isomers, while a faster gradient might co-elute them into a single, broader peak, which can be acceptable for quantification if reproducible.[1]
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Peak Shape and Retention
| Mobile Phase Modifier | Peak Shape of Oleuropein | Retention Time (min) | Resolution from Adjacent Peak |
| Water/Acetonitrile | Tailing (Asymmetry = 1.8) | 15.2 | 1.2 |
| 0.1% Formic Acid in Water/Acetonitrile | Symmetrical (Asymmetry = 1.1) | 14.8 | 1.9 |
| 0.1% Acetic Acid in Water/Acetonitrile | Slightly Tailing (Asymmetry = 1.4) | 15.0 | 1.5 |
Note: Data is illustrative and based on typical observations for phenolic compounds.
Table 2: Influence of Column Temperature on Secoiridoid Separation
| Column Temperature (°C) | Retention Time of Oleocanthal (min) | Peak Width (sec) | Resolution |
| 30 | 22.5 | 15 | 1.4 |
| 40 | 20.1 | 12 | 1.8 |
| 50 | 18.3 | 10 | 2.1 |
Note: This data is representative of the general trend of decreasing retention time and improved peak efficiency with increasing temperature.[10][11]
Experimental Protocols
Protocol 1: General HPLC Method for Secoiridoid Analysis
This protocol provides a starting point for the separation of secoiridoids from olive oil extracts.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
-
Column:
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A typical gradient might start at 5-10% B, increase to 50-60% B over 30-40 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific sample.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
40°C.
-
-
Detection:
-
UV detection at 280 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Extract the secoiridoids from the matrix using a suitable solvent (e.g., methanol/water). Filter the extract through a 0.22 µm syringe filter before injection.
-
Protocol 2: Sample Preparation to Minimize Isomer and Adduct Formation
This protocol is adapted from methods designed to reduce the complexity of secoiridoid chromatograms.[13]
-
Initial Dilution:
-
Dilute the sample (e.g., olive oil) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
-
Further Dilution:
-
Perform any subsequent dilutions with dry acetonitrile.
-
-
Analysis:
-
Inject the sample into the HPLC system as soon as possible after preparation.
-
By minimizing the exposure of the secoiridoids to protic solvents like water and methanol, the formation of hydrates, hemiacetals, and acetals can be significantly reduced.[13]
References
- 1. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Solving Common Errors in HPLC [omegascientific.com.sg]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
6'-O-Cinnamoyl-8-epikingisidic acid stability and storage conditions
Technical Support Center: 6'-O-Cinnamoyl-8-epikingisidic acid
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound. Below you will find frequently asked questions, a troubleshooting guide for stability-related issues, and a detailed experimental protocol to help you conduct your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific temperature conditions. For long-term storage, a temperature of -20°C is recommended.[1][2] For short-term storage, 2-8°C is suitable.[1] The compound should be kept in a tightly sealed container in a dry and well-ventilated area.[1]
Q2: How stable is this compound at room temperature?
A2: this compound is stable at ambient temperatures for a few days, which is sufficient for ordinary shipping and handling periods.[2] However, for extended periods, it is crucial to adhere to the recommended storage temperatures to prevent degradation.
Q3: Is this compound sensitive to light?
Q4: What solvents are compatible with this compound?
A4: this compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For other solvents such as water, ethanol, or dimethylformamide (DMF), it is advisable to test solubility with a small amount of the compound first.[2] When preparing solutions for long-term storage, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2]
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Yes, you should avoid contact with strong oxidizing or reducing agents, as well as strong acids and alkalis, as these can lead to chemical degradation of the compound.[1] Iridoid glycosides as a class have shown susceptibility to hydrolysis under strong alkaline conditions and degradation under high temperatures or strong acidic conditions.[3]
Troubleshooting Guide: Stability Issues
If you suspect that your this compound has degraded, this guide will help you troubleshoot the issue.
Symptom: Inconsistent or unexpected experimental results.
This could be due to a loss of compound potency or the presence of degradation products.
Caption: Troubleshooting workflow for suspected compound degradation.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions based on supplier information.
| Storage Type | Temperature | Duration | Reference |
| Long-term (Powder) | -20°C | Up to 3 years | [1][2] |
| Short-term (Powder) | 2-8°C | Up to 2 years | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and establish stability-indicating analytical methods.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Subsequently, prepare a 1 mg/mL solution in methanol.
-
Photolytic Degradation: Expose a 1 mg/mL solution of the compound to light in a photostability chamber (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like LC-MS if necessary.
-
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Iridoid Glycoside NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of iridoid glycosides. Severe signal overlap in the ¹H NMR spectra of these complex natural products is a frequent challenge, and this guide offers strategies to resolve these issues and obtain high-quality, interpretable data.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals of my iridoid glycoside sample show significant overlap in the ¹H NMR spectrum?
A1: Iridoid glycosides possess a complex cyclopentanopyran ring system and a sugar moiety, often with multiple stereocenters.[1] This structural complexity leads to many protons residing in similar chemical environments, resulting in closely spaced or overlapping signals in the ¹H NMR spectrum, particularly in the crowded upfield and glycosidic regions.[2][3]
Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?
A2: Before resorting to more complex and time-consuming experiments, simple adjustments to your sample preparation and acquisition parameters can often improve spectral dispersion.[4][5]
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆, methanol-d₄, or DMSO-d₆) can induce differential changes in chemical shifts, potentially resolving some overlapping signals.[5][6][7] Aromatic solvents like benzene-d₆ are known to cause significant shifts (anisotropic effect) that can be particularly useful.[6]
-
Vary the Temperature: Recording spectra at different temperatures can alter molecular conformations and affect hydrogen bonding, leading to changes in chemical shifts that may resolve overlap.[6]
-
Adjust Sample Concentration: High sample concentrations can lead to viscosity-induced peak broadening and intermolecular interaction effects.[5] Optimizing the concentration can sometimes sharpen signals and improve resolution.
Q3: My 1D ¹H NMR is still too crowded. What 2D NMR experiments are most effective for iridoid glycosides?
A3: Two-dimensional (2D) NMR spectroscopy is an essential tool for overcoming signal overlap by spreading correlations into a second dimension.[4][8] For iridoid glycosides, a standard suite of experiments is highly recommended.[1][9]
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks, identifying which protons are directly coupled (typically through 2-3 bonds).[8]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is invaluable for identifying all protons within a spin system, even if they are not directly coupled.[8] This is particularly useful for tracing out the complete proton network of the sugar moiety and the iridoid core.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful method to resolve overlapping proton signals by spreading them along the much wider ¹³C chemical shift range.[8][10]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for assembling the molecular structure by connecting different spin systems.[1]
Troubleshooting Guides
Guide 1: Severe Overlap in the Glycosidic Region
Issue: The signals for the sugar protons in my iridoid glycoside are heavily overlapped, making it impossible to assign them or determine coupling constants.
Solution: A combination of 2D NMR experiments is the most effective strategy.
-
Start with HSQC: Use the ¹H-¹³C HSQC to disperse the overlapping proton signals based on the chemical shifts of their attached carbons.[10][11] This will often resolve the individual H1'-C1', H2'-C2', etc., correlations.
-
Use TOCSY to Connect the Spin System: Run a ¹H-¹H TOCSY experiment.[8] By finding a well-resolved sugar proton signal (often the anomeric H-1' proton), you can trace the correlations through the entire sugar spin system, even through regions of heavy overlap in the 1D spectrum.
-
Confirm with COSY: A ¹H-¹H COSY can then be used to confirm direct coupling relationships within the sugar ring.[8]
Guide 2: Ambiguous HMBC Correlations
Issue: I am observing HMBC correlations, but due to signal overlap, I cannot be certain which proton is correlated to a specific carbon.
Solution: This is a common issue when multiple protons have very similar chemical shifts.
-
Higher Resolution 2D Data: Increase the number of increments (t1 points) in the indirect dimension of your HMBC experiment to improve digital resolution. This can help to better separate closely spaced cross-peaks.[12]
-
Selective 1D Experiments: If you have a hypothesis about a specific correlation, consider running a selective 1D NOE or a selective 1D TOCSY experiment. Irradiating a specific, well-resolved proton and observing the response can help confirm its spatial or scalar coupling partners, respectively, thereby clarifying the ambiguity.[13]
Guide 3: Quantitative Analysis with Overlapping Signals
Issue: I need to perform quantitative NMR (qNMR) on a mixture of iridoid glycosides, but the signals I want to integrate are overlapping.
Solution: Standard integration is unreliable with overlapping peaks.[14][15] Advanced qNMR techniques are required.
-
Select Non-Overlapping Signals: The first step is to carefully examine the entire spectrum, including both ¹H and ¹³C data, to find any unique, well-resolved signals for each compound of interest.[16] Even a signal from a minor part of the molecule can be used for quantification if it is clean.
-
Use 2D NMR for Quantification: In some cases, cross-peak volumes in a well-resolved 2D spectrum (like HSQC) can be used for quantification, although this requires careful setup and validation.[13]
-
Spectral Deconvolution: Use software with deconvolution algorithms (like Global Spectrum Deconvolution - GSD) to mathematically separate the overlapping signals into individual Lorentzian/Gaussian peaks, which can then be integrated.[13][15]
-
Homonuclear Decoupling: Advanced "pure shift" NMR experiments can remove proton-proton coupling, collapsing multiplets into singlets.[17][18] This simplification of the spectrum can resolve overlap and allow for accurate integration.[19]
Experimental Protocols
Protocol 1: Standard Suite of 2D NMR for Iridoid Glycoside Structure Elucidation
This protocol outlines the key experiments for elucidating the structure of an unknown iridoid glycoside.[20]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D ¹H spectrum to assess sample purity and identify general proton types.
-
¹³C NMR/DEPT: Acquire a ¹³C spectrum, along with DEPT-135 and DEPT-90 experiments, to determine the number of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
-
¹H-¹H COSY:
-
Pulse Program: Use a standard gradient-selected COSY sequence (e.g., cosygpqf on Bruker systems).
-
Parameters: Acquire at least 256 increments in the t₁ dimension with 2-4 scans per increment.
-
-
¹H-¹H TOCSY:
-
Pulse Program: Use a standard TOCSY sequence with a clean spin-lock (e.g., mlevgpph on Bruker systems).
-
Mixing Time: Use a standard mixing time of 80-100 ms (B15284909) to allow magnetization transfer throughout the spin systems.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Use a standard sensitivity-enhanced, gradient-selected HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Parameters: Set the ¹³C spectral width to cover the expected range (~0-180 ppm). Acquire at least 256 increments in t₁.
-
-
¹H-¹³C HMBC:
-
Pulse Program: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Parameters: The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz. Acquire at least 256-512 increments in t₁.
-
Data Presentation: Solvent Effects on Chemical Shifts
Changing the NMR solvent can be a powerful first step in resolving signal overlap. The following table illustrates hypothetical, yet typical, changes in proton chemical shifts for an iridoid glycoside when switching from a common solvent like Methanol-d₄ to an aromatic solvent like Benzene-d₆.
| Proton Assignment | Chemical Shift (δ) in CD₃OD | Chemical Shift (δ) in C₆D₆ | Δδ (CD₃OD - C₆D₆) |
| H-1 (Iridoid) | 5.85 ppm | 5.60 ppm | +0.25 ppm |
| H-3 (Iridoid) | 7.50 ppm | 7.20 ppm | +0.30 ppm |
| H-5 (Iridoid) | 2.50 ppm | 2.75 ppm | -0.25 ppm |
| H-1' (Glucose) | 4.65 ppm | 4.80 ppm | -0.15 ppm |
| -OCH₃ (Ester) | 3.70 ppm | 3.40 ppm | +0.30 ppm |
Note: The magnitude and direction of the shift (Δδ) are highly dependent on the proton's spatial relationship to the solvent molecules.
Visualizations
Caption: Workflow for troubleshooting NMR signal overlap.
Caption: Logic flow for using 2D NMR to solve structures.
References
- 1. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 2. Chinese Academy of Sciences [english.cas.cn]
- 3. youtube.com [youtube.com]
- 4. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. NMR Analysis, Processing and Prediction: A Novel qNMR Technique: Quantitative Global Spectrum Deconvolution (qGSD) [nmr-analysis.blogspot.com]
- 16. frontiersin.org [frontiersin.org]
- 17. d-nb.info [d-nb.info]
- 18. Selective homonuclear decoupling in 1H NMR: application to visualization of enantiomers in chiral aligning medium and simplified analyses of spectra in isotropic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. emerypharma.com [emerypharma.com]
Technical Support Center: Optimizing Phenolic Compound Extraction from Ligustrum lucidum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of phenolic compounds from Ligustrum lucidum.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of phenolic compounds from Ligustrum lucidum.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Phenolic Compounds | Ineffective cell wall disruption. | Ensure the plant material is finely ground to a consistent particle size. Pre-treatment of the sample, such as freeze-drying, can also improve extraction efficiency. |
| Inappropriate solvent selection. | The polarity of the solvent is critical. For Ligustrum lucidum, polar solvents are generally more effective for extracting phenolic compounds. Consider using ethanol (B145695), methanol (B129727), or their aqueous solutions (e.g., 50-80% ethanol).[1][2] | |
| Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio). | Optimize these parameters systematically. For ultrasound-assisted extraction (UAE), a shorter duration (e.g., 10-30 minutes) at a moderate temperature (e.g., 40°C) may be optimal.[3][4] For maceration, a longer duration (e.g., 15-24 hours) may be necessary.[2] Increasing the solvent-to-solid ratio can also enhance extraction.[4] | |
| Degradation of Phenolic Compounds | High extraction temperatures. | Phenolic compounds can be sensitive to heat.[5] Employ lower temperatures, especially for methods like reflux extraction. For UAE and maceration, maintaining a controlled, moderate temperature is advisable. |
| Exposure to light and oxygen. | Phenolic compounds can be unstable when exposed to light and oxygen. Conduct extractions in a dark environment or use amber glassware. Purging with nitrogen can help to minimize oxidation. | |
| Presence of oxidative enzymes. | Plant tissues contain enzymes like polyphenol oxidase that can degrade phenolic compounds upon cell lysis. Blanching the plant material before extraction can deactivate these enzymes. | |
| Co-extraction of Interfering Substances (e.g., pigments, lipids) | Solvent with broad selectivity. | A preliminary defatting step with a non-polar solvent (e.g., hexane (B92381) or chloroform) can remove lipids before the main phenolic extraction.[6] |
| Complex plant matrix. | Subsequent purification steps, such as solid-phase extraction (SPE) or column chromatography, may be necessary to remove interfering compounds from the crude extract. | |
| Inconsistent or Non-Reproducible Results | Variability in plant material. | The phenolic content of Ligustrum lucidum can vary depending on the geographical origin, harvest time (ripening stage), and storage conditions.[7] Use plant material from a consistent source and stage of development for comparable results. |
| Inconsistent experimental procedure. | Strictly adhere to the optimized protocol for all extractions. Ensure consistent particle size, solvent-to-solid ratio, extraction time, and temperature for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting phenolic compounds from Ligustrum lucidum?
A1: The choice of solvent significantly impacts the extraction efficiency. For Ligustrum lucidum, polar solvents have demonstrated higher efficacy in extracting phenolic compounds.[1] Aqueous ethanol (e.g., 50%, 80%, or 95%) and methanol are commonly used and have shown good results.[2][3] The optimal ethanol concentration can vary depending on the specific compounds of interest; for example, 95% ethanol was found to be optimal for the ultrasound-assisted extraction of oleanolic and ursolic acids.[3]
Q2: Should I use the whole fruit, peel, or kernel of Ligustrum lucidum for the best yield of phenolic compounds?
A2: Studies have shown that the distribution of phenolic compounds varies across different parts of the Ligustrum lucidum fruit. The peel generally contains the highest concentration of these compounds, followed by the whole fruit, and then the kernel and shell.[1] Therefore, for maximizing the yield of phenolic compounds, using the peel is recommended.
Q3: What are the advantages of using ultrasound-assisted extraction (UAE) over conventional methods like maceration?
A3: UAE offers several advantages, including reduced extraction time, lower solvent consumption, and potentially higher yields due to the enhanced mass transfer and cell wall disruption caused by ultrasonic cavitation.[8] For instance, optimal yields of oleanolic and ursolic acids from Ligustrum lucidum were achieved with UAE in just 10 minutes.[3]
Q4: At what stage of fruit development is the antioxidant activity of Ligustrum lucidum extracts highest?
A4: The antioxidant activity of Ligustrum lucidum fruit extracts is highest at the early ripening stage. As the fruit matures, the antioxidant activity tends to decrease.[1]
Q5: How can I quantify the total phenolic content in my Ligustrum lucidum extract?
A5: The most common method for quantifying total phenolic content is the Folin-Ciocalteu assay. This colorimetric method involves the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, with the resulting blue color measured spectrophotometrically. Gallic acid is typically used as a standard, and the results are expressed as gallic acid equivalents (GAE).[9]
Data Presentation
Table 1: Comparison of Extraction Methods for Oleanolic Acid and Ursolic Acid from Ligustrum lucidum
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Oleanolic Acid (mg/g) | Yield of Ursolic Acid (mg/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 40 | 10 min | 6.3 ± 0.25 | 9.8 ± 0.30 | [3] |
| Maceration | 100% Ethanol | Room Temp. | 6, 12, 24 h | Data not specified for individual compounds | Data not specified for individual compounds | [2] |
| Maceration | 50% Ethanol | Room Temp. | 6, 12, 24 h | Data not specified for individual compounds | Data not specified for individual compounds | [2] |
| Boiling Water | Boiling Water | 100 | 45 min | Data not specified for individual compounds | Data not specified for individual compounds | [2] |
Table 2: Total Phenolic and Flavonoid Content in Ligustrum lucidum from Different Regions Using Microwave-Assisted Extraction (MAE)
| Origin | Total Phenolic Content (mg/100g) | Total Flavonoid Content (mg/100g) | Reference |
| Haenam | 6,050.49 | Data not specified | [10] |
| Jeju | Lower than Haenam | Lower than Haenam | [10] |
| China | Lower than Haenam | Lower than Haenam | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Oleanolic and Ursolic Acids
This protocol is based on the optimized conditions reported for the extraction of oleanolic and ursolic acids from Ligustrum lucidum.[3]
Materials and Equipment:
-
Dried and powdered Ligustrum lucidum fruit
-
95% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Weigh 1 g of powdered Ligustrum lucidum fruit and place it in a suitable extraction vessel.
-
Add 20 mL of 95% ethanol (solvent-to-material ratio of 20:1).
-
Place the vessel in an ultrasonic bath set to 40°C.
-
Apply ultrasonic irradiation for 10 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtered extract is now ready for analysis by HPLC to quantify oleanolic and ursolic acids. For obtaining a dry extract, the solvent can be removed using a rotary evaporator.
Protocol 2: Maceration for General Phenolic Compound Extraction
This protocol is a general procedure for the maceration of phenolic compounds from Ligustrum lucidum.
Materials and Equipment:
-
Dried and powdered Ligustrum lucidum fruit
-
50% Ethanol-water (v/v)
-
Orbital shaker
-
Conical flasks or beakers
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of powdered Ligustrum lucidum fruit (e.g., 10 g) and place it in a conical flask.
-
Add a suitable volume of 50% ethanol-water (e.g., 100 mL).
-
Seal the flask and place it on an orbital shaker.
-
Agitate the mixture at room temperature in the dark for 15 hours.[2]
-
After the extraction period, filter the mixture to separate the extract from the solid plant material.
-
The collected filtrate can be concentrated under reduced pressure using a rotary evaporator to obtain a crude phenolic extract.
Mandatory Visualization
Signaling Pathways
Phenolic compounds from Ligustrum lucidum, such as oleanolic acid and oleuropein, have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.
Caption: PI3K/Akt/mTOR pathway modulation by Ligustrum lucidum compounds.
Caption: Inhibition of the NF-κB inflammatory pathway.
Caption: Ligustrum lucidum extract-induced cell cycle arrest and apoptosis via p21.
Experimental Workflow
Caption: General workflow for phenolic compound extraction and analysis.
References
- 1. Determination of Antioxidant Activity of Extracts from Ligustrum lucidum Fruit [spkx.net.cn]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent degradation of 6'-O-Cinnamoyl-8-epikingisidic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6'-O-Cinnamoyl-8-epikingisidic acid during experimental procedures.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues related to the instability of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of compound during storage | Improper storage temperature. | Store the compound as a powder at -20°C for long-term storage and at 2-8°C for short-term needs.[1] For solutions, store at -80°C for up to six months or -20°C for up to one month.[2] |
| Exposure to light. | Store in a light-protected vial (e.g., amber vial) or a container wrapped in aluminum foil. | |
| Presence of moisture. | Ensure the container is tightly sealed and stored in a dry, well-ventilated place.[1] Consider storing over a desiccant. | |
| Degradation in solution | Inappropriate solvent. | Use high-purity solvents. While DMSO is commonly used for dissolution, conduct a small-scale stability test in your chosen solvent.[2] |
| Extreme pH of the buffer. | Iridoid glycosides can be susceptible to hydrolysis under strong acidic or alkaline conditions.[3] Prepare solutions in a neutral buffer (pH 6-8) and assess stability at your experimental pH. | |
| Presence of reactive substances. | Avoid contact with strong oxidizing/reducing agents and strong acids or alkalis.[1] | |
| Degradation during experimental procedures | High temperatures. | Minimize exposure to high temperatures. If heating is necessary, perform a time and temperature-dependent stability study to determine the degradation rate. Some iridoids are sensitive to high temperatures.[3] |
| Enzymatic degradation in biological samples. | If working with cell lysates or tissue homogenates, consider adding broad-spectrum enzyme inhibitors. | |
| Contamination. | Use sterile techniques and high-purity reagents to avoid microbial or chemical contamination that could degrade the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a powder at -20°C. For short-term storage, 2-8°C is acceptable.[1] If the compound is in solution, store it at -80°C for up to six months or at -20°C for up to one month to maintain stability.[2] Always protect the compound from light and moisture.
Q2: What solvents are recommended for dissolving this compound?
A2: DMSO is a common solvent for dissolving this compound for in vitro studies.[2] For other applications, high-purity ethanol (B145695) or water may be suitable. It is crucial to perform a small-scale solubility and stability test in your chosen solvent before preparing a large stock solution.
Q3: Is this compound sensitive to pH?
A3: While specific data for this compound is limited, iridoid glycosides as a class can be unstable at extreme pH values, particularly under strong alkaline conditions which can lead to hydrolysis.[3] It is advisable to maintain the pH of your solutions between 6 and 8. If your experiment requires a different pH, a stability study is highly recommended.
Q4: Can this compound degrade during shipping?
A4: this compound is considered stable at ambient temperatures for the short duration of ordinary shipping.[2] However, upon receipt, it should be stored under the recommended conditions immediately.
Q5: What are the known incompatibilities for this compound?
A5: You should avoid strong oxidizing and reducing agents, as well as strong acids and alkalis, as they may react with and degrade the compound.[1]
Experimental Protocols
Protocol 1: Assessment of pH Stability
This protocol is designed to determine the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each pH solution.
-
Quenching and Analysis: Immediately quench any potential reaction by neutralizing the pH or mixing with a cold organic solvent. Analyze the concentration of the remaining this compound using a validated analytical method such as UPLC or HPLC.
-
Data Analysis: Plot the concentration of the compound against time for each pH value to determine the degradation kinetics.
Protocol 2: Assessment of Temperature Stability
This protocol evaluates the stability of the compound at various temperatures.
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a stable buffer (e.g., pH 7.4 phosphate buffer).
-
Incubation: Place the aliquots in incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), remove one aliquot from each temperature.
-
Analysis: Immediately cool the samples to a low temperature (e.g., 4°C) to stop further degradation and analyze the concentration of the compound using UPLC or HPLC.
-
Data Analysis: Compare the concentration of the compound at different temperatures and time points to assess its thermal stability.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving degradation of this compound.
References
Technical Support Center: Enhancing the Bio-accessibility of Iridoid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the bio-accessibility of iridoid glycosides.
Section 1: Frequently Asked Questions (FAQs)
Q1: My in vitro bio-accessibility results for a specific iridoid glycoside are consistently low. What are the potential reasons and how can I improve them?
A1: Low bio-accessibility of iridoid glycosides is a common challenge and can be attributed to several factors:
-
Poor Solubility: Iridoid glycosides, while often water-soluble, can have poor solubility in lipid environments, which can limit their interaction with the intestinal epithelium.
-
Low Permeability: The glycosidic moiety increases the polarity and molecular size of the compound, hindering its passive diffusion across the intestinal barrier.
-
Enzymatic Degradation: Iridoid glycosides can be hydrolyzed by digestive enzymes or gut microbiota, which may or may not lead to a more bio-accessible form (the aglycone).
-
pH Instability: Some iridoid glycosides are unstable in the acidic environment of the stomach, leading to degradation before they can be absorbed.
To improve bio-accessibility, consider the following strategies:
-
Enzymatic Hydrolysis: Convert the iridoid glycoside to its more lipophilic and often more bioactive aglycone form using β-glucosidase.
-
Formulation Strategies: Employ techniques like solid dispersions or nanosuspensions to enhance solubility and dissolution rate.
-
Structural Modification: Introduce lipophilic groups to the iridoid structure to increase membrane permeability.[1][2]
Q2: I am trying to hydrolyze an iridoid glycoside to its aglycone using β-glucosidase, but the conversion rate is low. What are the critical parameters to optimize?
A2: Achieving a high conversion rate in enzymatic hydrolysis requires careful optimization of several parameters. For the hydrolysis of geniposide (B1671433) to genipin (B1671432) using immobilized β-glucosidase, the following conditions have been shown to be optimal:
-
pH: The optimal pH for the activity of β-glucosidase is typically around 4.5.[3][4]
-
Temperature: The ideal temperature for this reaction is approximately 55°C.[3][4]
-
Enzyme Concentration: The amount of enzyme used will directly impact the reaction rate. This should be optimized for your specific substrate concentration.
-
Reaction Time: Monitor the reaction over time to determine the point of maximum conversion. For geniposide hydrolysis, optimal time is around 2.5 hours.[3][4]
-
Immobilization: Using an immobilized enzyme can improve stability and allow for easier separation from the product.[3][5]
Troubleshooting Low Conversion Rates:
-
Incorrect pH or Temperature: Verify the pH of your buffer and the temperature of your reaction vessel.
-
Enzyme Inactivation: Ensure your enzyme has been stored correctly and has not lost activity. Consider using a fresh batch of enzyme.
-
Substrate Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity. Try varying the substrate concentration.
-
Product Degradation: The resulting aglycone may be unstable under the reaction conditions. Consider a two-phase aqueous-organic system to extract the aglycone as it is formed, thus preventing degradation and improving yield.[3][4]
Q3: What are solid dispersions and nanosuspensions, and how can they enhance the bio-accessibility of iridoid glycosides?
A3: Both solid dispersions and nanosuspensions are formulation techniques designed to improve the solubility and dissolution rate of poorly soluble compounds.
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer. This can be achieved through methods like solvent evaporation or fusion (melting). The drug may exist in an amorphous state, which has higher solubility than the crystalline form.
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. The small particle size leads to a significant increase in surface area, which enhances the dissolution velocity.
By increasing the dissolution rate, these formulations can lead to a higher concentration of the iridoid glycoside or its aglycone in the gastrointestinal tract, thereby increasing the driving force for absorption.
Section 2: Troubleshooting Guides
Guide 1: In Vitro Simulated Digestion (e.g., INFOGEST protocol)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low recovery of iridoid glycoside after simulated gastric phase. | pH instability leading to degradation of the compound. | Investigate the pH stability of your specific iridoid glycoside. If it is acid-labile, consider encapsulation strategies to protect it during gastric transit. |
| Precipitation of the compound in the intestinal phase. | Poor solubility of the aglycone at the neutral pH of the small intestine. | Consider the use of co-solvents or surfactants in the digestion medium. Formulation strategies like solid dispersions or nanosuspensions can also prevent precipitation. |
| High variability between replicate experiments. | Incomplete mixing of the sample with digestive fluids. Inconsistent sampling technique. | Ensure thorough mixing at each stage of the digestion. Standardize your sampling procedure, including the volume and location of the sample taken. |
| Unexpectedly high bio-accessibility. | The iridoid glycoside is converted to a more soluble and stable aglycone during digestion. | This may be a positive result. Characterize the chemical form of the compound in the bio-accessible fraction using techniques like HPLC-MS to confirm conversion. |
Guide 2: Caco-2 Cell Permeability Assay
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low apparent permeability (Papp) value. | The compound has inherently low permeability. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | If the aglycone is more lipophilic, consider testing its permeability. To investigate efflux, perform the assay in the presence of a known efflux pump inhibitor (e.g., verapamil).[6] |
| High efflux ratio. | The compound is actively transported out of the cells by efflux pumps. | This confirms that efflux is a limiting factor for absorption. Strategies to overcome this could include co-administration with an efflux inhibitor or chemical modification of the compound. |
| Poor monolayer integrity (low TEER values). | Cytotoxicity of the test compound at the concentration used. Improper cell culture technique. | Determine the cytotoxicity of your compound using an MTT assay and perform the permeability assay at a non-toxic concentration. Review and optimize your cell seeding density and culture period (typically 21 days for full differentiation).[7][8] |
| Compound instability in the assay buffer. | The compound degrades over the course of the experiment. | Assess the stability of your compound in the assay buffer over the experimental timeframe. If degradation is observed, consider a shorter incubation time or a different buffer system. |
Section 3: Experimental Protocols & Data
Protocol 1: Enzymatic Hydrolysis of Geniposide to Genipin
This protocol is adapted from studies on the hydrolysis of geniposide using immobilized β-glucosidase.[3][4]
Materials:
-
Geniposide
-
Immobilized β-glucosidase (e.g., from almonds, cross-linked with sodium alginate)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Ethyl acetate
-
Water bath or incubator at 55°C
-
HPLC for analysis
Procedure:
-
Prepare a solution of geniposide in sodium acetate buffer (pH 4.5).
-
Add the immobilized β-glucosidase to the geniposide solution. A typical enzyme to substrate ratio should be optimized, but a starting point could be 1 U of enzyme per 0.05 g of geniposide.
-
For a two-phase system, add an equal volume of ethyl acetate to the reaction mixture. This will continuously extract the genipin as it is formed.
-
Incubate the reaction mixture at 55°C with gentle agitation for 2.5 hours.
-
Monitor the reaction progress by taking aliquots from the aqueous phase at different time points and analyzing the concentration of geniposide and genipin by HPLC.
-
After the reaction is complete, separate the aqueous and organic phases. The genipin will be in the ethyl acetate phase.
Quantitative Data:
| Compound | Treatment | Bio-accessibility/Yield | Reference |
| Geniposide | Untreated | Low | [3] |
| Genipin | Hydrolyzed from Geniposide | Yield of 63.08% | [3] |
Protocol 2: In Vitro Bio-accessibility Assessment using a Simulated Digestion Model
This protocol is a simplified representation based on the principles of the INFOGEST method.
Materials:
-
Simulated Salivary Fluid (SSF) with α-amylase
-
Simulated Gastric Fluid (SGF) with pepsin, adjusted to pH 3.0
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts, adjusted to pH 7.0
-
Test sample (iridoid glycoside or formulated product)
-
Shaking water bath at 37°C
Procedure:
-
Oral Phase: Mix the test sample with SSF and incubate at 37°C for 2 minutes with shaking.
-
Gastric Phase: Add SGF to the oral digestate, adjust pH to 3.0, and incubate at 37°C for 2 hours with shaking.
-
Intestinal Phase: Add SIF to the gastric digestate, adjust pH to 7.0, and incubate at 37°C for 2 hours with shaking.
-
Sample Collection: After the intestinal phase, centrifuge the sample to separate the soluble (bio-accessible) fraction from the insoluble residue.
-
Analysis: Quantify the concentration of the iridoid glycoside in the soluble fraction using a validated analytical method (e.g., HPLC, UPLC).
Quantitative Data:
| Compound | Formulation | Bio-accessibility (%) | Reference |
| Catalpol (B1668604) | Oral administration (50 mg/kg) | Significant reduction in blood glucose | [9][10] |
| Catalpol | Intranasal administration | Higher bioavailability than plasma | [11] |
Section 4: Signaling Pathways and Visualizations
Iridoid glycosides and their aglycones have been shown to modulate various signaling pathways, including the PI3K/Akt and GSK-3β pathways, which are involved in processes like cell survival, inflammation, and metabolism.[12][13][14]
Diagram 1: General Workflow for Enhancing Iridoid Glycoside Bio-accessibility
Caption: Workflow for improving iridoid glycoside bio-accessibility.
Diagram 2: PI3K/Akt Signaling Pathway Activation by Iridoid Aglycones
Caption: Activation of the PI3K/Akt pathway by iridoid aglycones.
Diagram 3: Inhibition of GSK-3β by Iridoid Glycosides
Caption: Iridoid glycoside-mediated inhibition of GSK-3β.
References
- 1. Inhibition of GSK_3β by Iridoid Glycosides of Snowberry (Symphoricarpos albus) Effective in the Treatment of Alzheimer’s Disease Using Computational Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of geniposide into genipin by immobilized β-glucosidase in a two-phase aqueous-organic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 8. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral supplementation of catalpol ameliorates diabetic encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cornel Iridoid Glycoside Inhibits Tau Hyperphosphorylation via Regulating Cross-Talk Between GSK-3β and PP2A Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Structural Determination of Complex Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural determination of complex natural products.
Frequently Asked Questions (FAQs)
Q1: Why is my NMR spectrum showing very broad peaks?
A1: Peak broadening in NMR spectra is a common issue that can arise from several factors. Systematically troubleshooting the cause is key to obtaining a high-quality spectrum.
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument is often the first and most effective solution.
-
Low Solubility/Aggregation: If the compound is not fully dissolved or is aggregating, this can lead to broad signals. Try using a different deuterated solvent, gently warming the sample, or decreasing the concentration.[1]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. Consider passing your sample through a small plug of celite or silica (B1680970) to remove these impurities.
-
Chemical Exchange/Conformational Dynamics: The natural product may exist in multiple conformations that are interconverting on the NMR timescale. Running the experiment at a higher or lower temperature can sometimes either speed up or slow down this exchange, resulting in sharper peaks.[1]
-
High Concentration: A sample that is too concentrated can also lead to broader peaks due to viscosity and intermolecular interactions. Diluting the sample may resolve the issue.[1]
Q2: I have a very limited amount of my isolated compound. Which analytical techniques should I prioritize?
A2: When sample quantity is the primary limitation, a strategic approach is necessary to maximize data acquisition. Modern techniques are highly sensitive, but a clear hierarchy of experiments is beneficial.
-
High-Resolution Mass Spectrometry (HRMS): This should be your first step. It requires a minimal amount of material and provides the accurate mass and, therefore, the molecular formula, which is a cornerstone of structure elucidation.[2][3]
-
Proton (¹H) NMR: A standard ¹H NMR is highly sensitive and provides crucial information about the proton framework of the molecule.
-
2D NMR (HSQC & HMBC): If sufficient sample exists (typically >1 mg), proton-detected 2D NMR experiments like HSQC and HMBC are invaluable. They are significantly more sensitive than carbon-detected experiments.[4][5][6] An HSQC spectrum correlates protons to their directly attached carbons, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, helping to piece together the molecular skeleton.[5][6][7]
-
Microcrystal Electron Diffraction (MicroED): If you can generate even nano-sized crystals (<200 nm), MicroED is a powerful technique that can provide a complete 3D structure from a minuscule amount of material—often one-billionth of the amount required for traditional X-ray crystallography.[8][9]
The following table provides a general comparison of sample requirements for common analytical techniques.
| Technique | Typical Sample Amount Required | Key Information Provided |
| HRMS (e.g., Q-TOF, Orbitrap) | < 0.1 mg | Molecular Formula, Isotopic Pattern |
| 1D ¹H NMR | 0.1 - 1.0 mg | Proton Environment, Coupling, Integration |
| 2D HSQC/HMBC NMR | 0.5 - 5.0 mg | ¹H-¹³C Correlations (1-bond & 2-3 bond) |
| 1D ¹³C NMR | 5.0 - 20.0 mg | Carbon Skeleton, Functional Groups |
| X-ray Crystallography | 1.0 - 10.0 mg (of high-quality crystals) | 3D Atomic Structure, Absolute Stereochemistry |
| MicroED | < 0.01 mg (of nanocrystals) | 3D Atomic Structure, Absolute Stereochemistry |
Q3: What are the primary challenges in determining the absolute stereochemistry of a natural product?
A3: Determining the absolute configuration (AC) is one of the most difficult tasks in structure elucidation.[10][11] Several factors contribute to this challenge:
-
Lack of a Crystalline Sample: Single-crystal X-ray diffraction is the most definitive method for assigning AC, but obtaining suitable crystals is often a major bottleneck.[10][12]
-
Complex and Flexible Structures: Many natural products are conformationally flexible. Chiroptical methods like Electronic Circular Dichroism (ECD) are sensitive to conformation, so the analysis must account for all possible low-energy conformers, which requires intensive computational calculations (e.g., TDDFT).[10]
-
Absence of Suitable Chromophores: ECD spectroscopy relies on the presence of a chromophore (a light-absorbing group). If a molecule lacks a suitable chromophore near its chiral centers, the ECD spectrum may be weak or uninformative.[13]
-
Limitations of NMR Methods: While NMR methods like Mosher's ester analysis are widely used, they can be unreliable for complex molecules or may fail if the chiral center is sterically hindered, preventing derivatization.[10][13]
Troubleshooting Guides
Guide 1: Failure to Obtain Crystals for X-ray Diffraction
Problem: You have a pure compound, but all attempts to grow single crystals suitable for X-ray crystallography have failed, resulting in oils, amorphous precipitate, or microcrystalline powder.
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting crystallization failures.
Potential Solutions & Methodologies
-
Re-evaluate Purity: Even minor impurities can inhibit crystal lattice formation. Re-purify the sample using a different chromatographic method (e.g., switch from silica to reverse-phase HPLC).
-
Expand Screening Conditions: Systematically vary parameters such as precipitant, pH, temperature, and protein concentration.[14] Use different crystallization methods (vapor diffusion, microbatch, etc.).
-
Introduce Seeding: If you have microcrystals, use them to seed new crystallization trials (micro-seeding). This can help overcome the nucleation energy barrier.[15]
-
Chemical Modification:
-
Derivatization: Introduce a heavy atom (like bromine) or a rigid, planar group (like a phenyl ring) through chemical synthesis. This can alter packing forces and facilitate crystallization.
-
Salt Formation: If your molecule has an acidic or basic handle, forming a salt can dramatically change its solubility and crystallization properties.
-
-
Switch to MicroED: If you consistently obtain microcrystalline powder, the sample may be perfectly suited for Microcrystal Electron Diffraction (MicroED), which works with crystals thousands of times smaller than those needed for X-ray diffraction.[9]
Guide 2: Ambiguous or Uninterpretable Mass Spectrometry Data
Problem: You have obtained a high-resolution mass spectrum, but the fragmentation pattern (MS/MS) is complex and does not align with predicted fragments, making it difficult to confirm structural motifs.
Workflow for MS/MS Data Interpretation
Potential Solutions & Methodologies
-
Confirm the Precursor Ion: Natural products can readily form different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). Ensure you have selected the correct precursor ion for fragmentation, as different adducts can lead to vastly different fragmentation pathways.
-
Use Molecular Networking: Employ tools like the Global Natural Products Social Molecular Networking (GNPS) platform. This approach compares the MS/MS spectra of all compounds in a dataset, clustering structurally related molecules into "molecular families" even if their structures are unknown.[3] This can help identify analogues of known compounds and provide clues about shared structural motifs.
-
Vary Collision Energy: The fragmentation pattern is highly dependent on the collision energy used. Acquire MS/MS data at different collision energies (a "stepped" or "ramped" collision energy experiment) to observe both low-energy (revealing larger fragments) and high-energy (revealing smaller, core fragments) dissociations.
-
Correlate with NMR Data: Unlike peptides, the fragmentation of natural products is often unpredictable.[2] Use substructures confidently identified from NMR data (e.g., a specific ring system or side chain) and calculate their molecular formulas. Then, look for corresponding neutral losses or fragment ions in your MS/MS spectrum to validate those substructures.
Experimental Protocols
Protocol 1: Heteronuclear Multiple Bond Correlation (HMBC) NMR
The HMBC experiment is a cornerstone of structure elucidation, revealing correlations between protons and carbons that are typically separated by two or three bonds (²JCH, ³JCH). This is critical for connecting different spin systems and identifying quaternary carbons.
Objective: To establish long-range connectivity within a molecule.
Methodology:
-
Sample Preparation: Prepare a sample of 1-10 mg of the purified natural product in 0.5-0.6 mL of a suitable deuterated solvent in a high-quality NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Lock and shim the instrument on your sample.
-
Acquire a standard ¹H spectrum and a ¹³C spectrum (if sample quantity allows). Note the spectral widths (sw) and center frequencies (o1p) for both nuclei.[16]
-
-
HMBC Parameter Setup (Bruker Example):
-
Load a standard HMBC parameter set (e.g., hmbclpndqf).[16]
-
Set the ¹H and ¹³C spectral widths and center frequencies based on your 1D spectra.
-
Key Parameter - Long-Range Coupling Constant (CNST13): This parameter is optimized for the long-range J-coupling you want to observe. A value of 8 Hz is a robust starting point that covers a wide range of typical ²JCH and ³JCH couplings.[16]
-
Acquisition Time (TD): Set TD in F2 (direct dimension, ¹H) to at least 2K (2048) points. Set TD in F1 (indirect dimension, ¹³C) to at least 256 points.
-
Number of Scans (NS): Set NS based on concentration. For a ~5 mg sample on a 500 MHz spectrometer, start with NS=8 or 16.[4][16]
-
-
Acquisition & Processing:
-
Start the acquisition. Experiment times can range from 1 to 12 hours depending on the concentration and desired resolution.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions. The final spectrum does not typically require phase correction (magnitude mode).[16]
-
-
Analysis: Look for cross-peaks that connect protons to carbons separated by multiple bonds. For example, a correlation between a methyl proton singlet and a carbonyl carbon is definitive proof of their connectivity, which is impossible to determine from COSY or HSQC alone.
Protocol 2: Sample Preparation for Microcrystal Electron Diffraction (MicroED)
MicroED allows for the determination of high-resolution structures from nanocrystals (~50-200 nm thick).[8]
Objective: To prepare a vitrified sample of nanocrystals on an EM grid for MicroED analysis.
Methodology:
-
Generate Nanocrystals:
-
Use standard crystallization screening methods. Often, conditions that produce a fine precipitate or "slurry" in X-ray crystallography trials are ideal for MicroED.
-
Alternatively, larger crystals can be mechanically crushed into a powder or milled using a Focused Ion Beam (FIB) to create thin lamellae.[8][9]
-
-
Grid Preparation:
-
Place a TEM grid (e.g., a copper grid with a continuous carbon film) on the platform of a vitrification device (e.g., a Vitrobot).
-
Glow-discharge the grid for 30-60 seconds to make the carbon surface hydrophilic.
-
-
Sample Application:
-
Take 3-4 µL of the solution containing the nanocrystals (or crushed crystal slurry) and apply it to the surface of the grid.
-
-
Blotting and Plunging (Vitrification):
-
Inside the vitrification robot (set to a desired temperature and humidity, e.g., 22°C and 100% humidity), blot the grid with filter paper to remove excess liquid, leaving a very thin film. The blotting time is critical and may require optimization (typically 1-5 seconds).
-
Immediately after blotting, the device plunges the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[8] This process, called vitrification, freezes the water so rapidly that it forms an amorphous glass instead of crystalline ice, preserving the nanocrystals in their native state.
-
-
Storage and Screening:
-
The vitrified grid is stored under liquid nitrogen until it is ready to be loaded into the cryo-transmission electron microscope (cryo-TEM).
-
The grid can then be screened in the microscope to identify suitable nanocrystals for data collection.[9]
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Cryo-EM | Microcrystal Electron Diffraction Sample Preparation | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. Micro-Crystal Electron Diffraction Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current Challenges of Obtaining Crystals for X-ray and Neutron [xray.cz]
- 15. Challenging crystallization obstacles at the ISPC [xray.cz]
- 16. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Minimizing solvent effects in spectroscopic analysis of secoiridoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the spectroscopic analysis of secoiridoids.
Troubleshooting Guide
This guide addresses common issues encountered during the spectroscopic analysis of secoiridoids that can be attributed to solvent effects.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| NMR-01 | Broad or distorted peaks in ¹H NMR spectrum. | 1. Poor sample solubility: The secoiridoid may not be fully dissolved in the chosen deuterated solvent, leading to a non-homogenous sample. 2. Sample concentration is too high: This increases the viscosity of the solution, which can lead to peak broadening. 3. Presence of paramagnetic impurities: Trace metals can cause significant line broadening. 4. Chemical exchange: Protons on hydroxyl groups can exchange with residual water or other labile protons in the sample or solvent, leading to broad signals. | 1. Change the solvent: Try a different deuterated solvent with better solubilizing properties for your specific secoiridoid. Common choices include CDCl₃, CD₃OD, and DMSO-d₆. For some compounds, a solvent mixture (e.g., CDCl₃:CD₃OD) may improve solubility. 2. Reduce sample concentration: Prepare a more dilute sample. 3. Purify the sample: Use appropriate chromatographic techniques to remove paramagnetic impurities. 4. D₂O exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium (B1214612) and their signals will disappear or diminish. |
| NMR-02 | Unexpected signals or "artifacts" appear in the NMR spectrum. | Reaction with solvent: Protic solvents, particularly methanol (B129727), can react with the aldehydic functionalities of secoiridoids like oleocanthal (B1677205) and oleacein (B104066) to form hemiacetals and acetals.[1] This creates additional, unexpected peaks in the spectrum. | Use an aprotic solvent: Acetonitrile (B52724) is a suitable solvent that avoids the formation of these artifacts.[1] For NMR, deuterated acetonitrile (CD₃CN) can be used. If a protic solvent is necessary, be aware of the potential for artifact formation and consider this during spectral interpretation. |
| NMR-03 | Overlapping signals in the aromatic or aldehydic region of the ¹H NMR spectrum. | Solvent-induced shifts are insufficient to resolve signals: The default solvent (e.g., CDCl₃) may not provide enough separation for all proton signals. | Change to an aromatic solvent: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce different chemical shifts (Aromatic Solvent-Induced Shifts - ASIS) compared to chloroform-d, which can help to resolve overlapping signals. |
| UV-Vis-01 | The position of the absorption maximum (λmax) is different from the literature value. | Solvent polarity: The λmax of secoiridoids is sensitive to the polarity of the solvent (solvatochromism). Polar solvents can cause a shift to longer wavelengths (bathochromic or red shift), while non-polar solvents may cause a shift to shorter wavelengths (hypsochromic or blue shift). | Use the same solvent as the literature reference: For accurate comparison, ensure your analysis is performed in the same solvent. If this is not possible, be aware that the λmax will likely differ and this should be noted. |
| UV-Vis-02 | Low or inconsistent absorbance readings. | 1. Poor solubility: The analyte is not fully dissolved, causing light scattering. 2. Solvent absorbance: The solvent itself absorbs in the same region as the secoiridoid. | 1. Choose a solvent with high solubility for the analyte. 2. Select a solvent that is transparent in the analytical wavelength range. For secoiridoids, which typically absorb around 280 nm, solvents like methanol, ethanol, and acetonitrile are generally suitable. Always run a blank with the solvent to check for background absorbance. |
| Gen-01 | Degradation of the secoiridoid sample over time. | Solvent-induced degradation: Some solvents may promote the degradation of sensitive secoiridoids, especially if the solvent is not pure or contains water. | Use high-purity, dry solvents: Ensure solvents are of spectroscopic grade and are properly stored to prevent water absorption. For sensitive compounds, prepare fresh solutions and analyze them promptly. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for NMR analysis of secoiridoids from olive oil?
A1: Deuterated chloroform (B151607) (CDCl₃) is a common starting point as it is a good solvent for many organic compounds and allows for direct analysis of olive oil with minimal sample preparation. For extracted and purified secoiridoids, the choice depends on the specific compound's polarity. Methanol-d₄ (CD₃OD) and DMSO-d₆ are also frequently used. However, be cautious with methanol as it can react with aldehydic secoiridoids to form artifacts.[1]
Q2: How does solvent polarity affect the UV-Vis spectrum of a secoiridoid?
A2: The polarity of the solvent can alter the energy levels of the electronic states of the secoiridoid, causing a shift in the absorption maximum (λmax). This phenomenon is known as solvatochromism. An increase in solvent polarity can lead to a bathochromic (red) shift or a hypsochromic (blue) shift depending on the specific electronic transition. Therefore, it is crucial to report the solvent used when reporting a λmax value.
Q3: I see extra peaks in my ¹H NMR spectrum when I dissolve my secoiridoid extract in methanol-d₄. What could they be?
A3: These are likely artifacts from the reaction of the aldehydic groups present in many secoiridoids (like oleocanthal and oleacein) with the methanol solvent. The products are typically hemiacetals or acetals. To confirm this, you can try acquiring the spectrum in an aprotic solvent like deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃), where these artifacts should not form.[1]
Q4: My NMR signals are very broad. How can I sharpen them?
A4: First, ensure your sample is fully dissolved and not too concentrated. If solubility is an issue, try a different deuterated solvent. If the broadening is due to exchangeable protons (like -OH groups), adding a drop of D₂O to your NMR tube will cause these protons to exchange with deuterium, which will either remove the signal or sharpen adjacent signals.
Q5: Can I use a non-deuterated solvent for NMR analysis?
A5: While deuterated solvents are standard for NMR to avoid large solvent signals obscuring the analyte signals, it is possible to acquire spectra in non-deuterated solvents using solvent suppression techniques. However, for quantitative analysis and cleaner spectra, deuterated solvents are highly recommended.
Quantitative Data
The following tables provide ¹H and ¹³C NMR chemical shifts for selected secoiridoids in common deuterated solvents and their UV-Vis absorption maxima.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Aldehydic Protons of Oleocanthal and Oleacein in CDCl₃.
| Compound | Aldehydic Proton 1 | Aldehydic Proton 2 | Reference |
| Oleocanthal | 9.23 (d) | 9.63 (s) | [2] |
| Oleacein | 9.19 (d) | 9.57 (bs) | [3] |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Oleuropein (B1677263) in Different Solvents.
| Assignment | CD₃OD (¹H) | CD₃OD (¹³C) | DMSO-d₆ (¹³C) | Reference |
| 1 | 5.83 (s) | 95.2 | 99.5 | [4] |
| 3 | 7.43 (s) | 155.2 | - | [4] |
| 7 | - | 174.6 | 171.1 | [4][5] |
| 11 | - | 167.1 | 166.6 | [4][5] |
| OCH₃ | - | 52.0 | 51.7 | [4][5] |
Note: Full assignment of all protons and carbons can be found in the cited literature.
Table 3: UV-Vis Absorption Maxima (λmax) of Oleuropein.
| Solvent | λmax (nm) | Reference |
| Phosphate Buffer (pH 7.4) | 280 | [6] |
| Methanol | ~280 | |
| Acetonitrile | ~280 |
Note: The λmax of oleuropein is consistently reported around 280 nm in polar solvents.
Experimental Protocols
Protocol 1: Direct ¹H NMR Analysis of Secoiridoids in Olive Oil
This protocol is adapted for the rapid screening of major secoiridoids like oleocanthal and oleacein directly in olive oil.
-
Sample Preparation:
-
Weigh approximately 225 mg of olive oil into a vial.
-
Add 500 µL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., syringaldehyde (B56468) at 50 µg/mL).
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. For quantitative analysis of low-concentration aldehydes, a selective pulse sequence like DPFGSE (Double Pulsed Field Gradient Spin Echo) can be used to excite the region between 9 and 10 ppm.
-
Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1) for accurate quantification.
-
Protocol 2: UV-Vis Analysis of Secoiridoid Extracts
This protocol provides a general guideline for the UV-Vis analysis of secoiridoid extracts.
-
Sample Preparation:
-
Prepare a stock solution of the secoiridoid extract in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).
-
Create a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Prepare a blank sample containing only the solvent.
-
-
UV-Vis Acquisition:
-
Use a quartz cuvette for measurements in the UV region.
-
Calibrate the spectrophotometer with the blank sample.
-
Measure the absorbance of each dilution across the desired wavelength range (e.g., 200-400 nm) to determine the λmax.
-
Record the absorbance at the λmax for quantitative analysis.
-
Visualizations
Diagram 1: Experimental Workflow for NMR Analysis of Secoiridoids
References
- 1. rsc.org [rsc.org]
- 2. Oleocanthal Quantification Using 1H NMR Spectroscopy and Polyphenols HPLC Analysis of Olive Oil from the Bianchera/Belica Cultivar [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectroelectrochemistry of Oleuropein, Tyrosol, and p-Coumaric Acid Individually and in an Equimolar Combination. Differences in LC-ESI-MS2 Profiles of Oxidation Products and Their Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 6'-O-Cinnamoyl-8-epikingisidic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of isolated 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid constituent from the fruits of Ligustrum lucidum Ait.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the isolation of this compound?
A1: The crude extract of Ligustrum lucidum fruits is a complex mixture. Potential impurities include:
-
Structurally Similar Secoiridoids: Many other secoiridoid glycosides are present, such as oleuropein, nuezhenide, isonuezhenide, specnuezhenide, and various oleoside (B1148882) esters.[3][4][5][6] Of particular note is the presence of the geometric isomer, 6'-O-cis-cinnamoyl 8-epikingisidic acid, which can be challenging to separate from the target trans-isomer.[7]
-
Triterpenoids: Oleanolic acid and ursolic acid are major components of the fruit extract.[3][8]
-
Phenylethanoid Glycosides: Compounds like salidroside (B192308) and acteoside are often co-extracted.[4][5]
-
Flavonoids: The extract may also contain various flavonoids like luteolin (B72000) and apigenin.[9]
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step approach is typically necessary.
-
Initial Fractionation: Column chromatography using silica (B1680970) gel or macroporous resins can be used for initial fractionation of the crude extract to separate major classes of compounds (e.g., triterpenoids from glycosides).[10][11]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating polar compounds like iridoid glycosides.[8][12] It is a liquid-liquid partition chromatography method that avoids irreversible adsorption onto a solid support, often leading to high recovery and purity.[3][4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique ideal for the final polishing steps to achieve high purity (>95%).[5][11] Reversed-phase columns (e.g., C18) are commonly used.
Q3: What purity levels can I expect to achieve?
A3: With optimized multi-step purification protocols, it is possible to achieve purities of >95%. For instance, HSCCC has been used to obtain iridoid glycosides from other natural sources with purities ranging from 92% to over 99%.[4][9][12] Final purification by preparative HPLC can further enhance purity.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| PUR-01 | Low Purity after Initial Column Chromatography: Co-elution of other secoiridoids. | The polarity of other secoiridoid glycosides in the extract is very similar to the target compound. | * Optimize the solvent gradient in your column chromatography. A shallower gradient can improve resolution. * Consider using a different stationary phase (e.g., phenyl-bonded silica) which may offer different selectivity.[11] * Proceed to a higher resolution technique like HSCCC or preparative HPLC for the enriched fraction. |
| PUR-02 | Broad or Tailing Peaks in Preparative HPLC. | * Mass Overload: Injecting too much sample onto the column. * Inappropriate Solvent: The sample is dissolved in a solvent much stronger than the mobile phase, causing distortion. * Column Degradation: The column performance has deteriorated. | * Perform a loading study on an analytical column first to determine the optimal sample load before scaling up.[5] * Dissolve the sample in the initial mobile phase or a weaker solvent. * Test the column with a standard mixture to check its performance and replace if necessary.[7] |
| PUR-03 | Target compound is contaminated with triterpenoids (e.g., Oleanolic Acid). | Inefficient initial fractionation. Triterpenoids are significantly less polar than secoiridoid glycosides but may still be present in fractions if not separated properly. | * Perform a liquid-liquid extraction before column chromatography. Partition the crude extract between ethyl acetate (B1210297) and water. The more polar glycosides will favor the aqueous phase, while triterpenoids will be in the ethyl acetate phase. * Use a stepped gradient on your silica column, starting with a very non-polar solvent system to wash out the triterpenoids before eluting the glycosides. |
| PUR-04 | In HSCCC, poor retention of the stationary phase is observed. | The selected two-phase solvent system is not suitable, leading to low retention and poor resolution. | * The partition coefficient (K) of the target compound should be between 0.5 and 2.0 for good separation.[5] * Systematically test different solvent systems. For iridoid glycosides, systems like ethyl acetate-n-butanol-water are commonly used.[4][8] Adjust the ratios to optimize the K value. |
| PUR-05 | Difficulty separating geometric isomers (cis/trans). | The physicochemical properties of cis- and trans-isomers of the cinnamoyl moiety are extremely similar. | * This is a significant challenge. High-resolution preparative HPLC with a long column and a very shallow, slow gradient is the most promising approach. * Multiple runs and fraction recycling may be necessary. * Consider specialized stationary phases designed for isomer separations if available. |
Quantitative Data Summary
The following tables summarize representative data from the purification of similar iridoid glycosides using HSCCC, which can serve as a reference for optimizing the separation of this compound.
Table 1: HSCCC Solvent Systems and Performance for Iridoid Glycoside Separation
| Plant Source | Target Compounds | Solvent System (v/v/v) | Purity Achieved (%) | Recovery (%) | Reference |
| Fructus Corni | Morroniside, Loganin | Dichloromethane–methanol (B129727)–n-butanol–water–acetic acid (5:5:3:4:0.1) | 96.3, 94.2 | Not specified | [4][9] |
| Lamiophlomis rotata | Shanzhiside methyl ester, Penstemonoside | Ethyl acetate–n-butanol–water (5:14:12) | 99.2, 99.3 | Not specified | [8][12] |
Experimental Protocols
Protocol 1: High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a general methodology for the purification of iridoid glycosides.
-
Solvent System Selection:
-
Prepare several two-phase solvent systems (e.g., ethyl acetate/n-butanol/water in various ratios).
-
Determine the partition coefficient (K) for the target compound in each system. To do this, dissolve a small amount of the crude extract in a test tube containing equal volumes of the pre-equilibrated upper and lower phases.
-
Shake vigorously and allow the layers to separate.
-
Analyze the concentration of the target compound in each phase by HPLC. The K value is the concentration in the stationary phase divided by the concentration in the mobile phase. Aim for a K value between 0.5 and 2.0.[4]
-
-
HSCCC Operation:
-
Fill the entire HSCCC column with the chosen stationary phase (typically the more viscous, upper phase for this application).
-
Pump the mobile phase into the column at a set flow rate (e.g., 1.5-2.5 mL/min) while the centrifuge is running at a specific rotational speed (e.g., 800-1000 rpm).
-
Wait for hydrodynamic equilibrium to be established (when the mobile phase emerges from the outlet).
-
Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.
-
Continuously monitor the effluent with a UV detector (e.g., at 240 nm) and collect fractions.[4]
-
-
Analysis:
-
Analyze the collected fractions by HPLC to determine the purity of the target compound.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 2: HPLC Analysis
This protocol is for analyzing the purity of fractions.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of methanol and water (often with a small amount of acid like 0.1% phosphoric acid to improve peak shape). For example: 0-15 min, 30-50% methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the cinnamoyl group absorbs, e.g., 280 nm or 240 nm.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35 °C.
Visualizations
Caption: Multi-step workflow for isolating this compound.
Caption: Troubleshooting logic for addressing common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fructus Ligustri Lucidi in Osteoporosis: A Review of its Pharmacology, Phytochemistry, Pharmacokinetics and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Secoiridoid constituents from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New secoiridoids from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Purification of 6'-O-Cinnamoyl-8-epikingisidic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 6'-O-Cinnamoyl-8-epikingisidic acid. This secoiridoid, isolated from the dried fruits of Ligustrum lucidum[1][2], presents unique challenges and considerations in transitioning from bench-scale to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound?
A1: The primary challenges include maintaining resolution and purity at larger scales, managing increased solvent consumption, ensuring process reproducibility, and the potential for compound degradation under prolonged processing times. As with many natural products, the complexity of the initial extract from Ligustrum lucidum necessitates a multi-step purification strategy.
Q2: Which chromatographic techniques are most suitable for large-scale purification of this compound?
A2: A combination of techniques is often most effective. Initial enrichment can be achieved using macroporous resin chromatography. For high-resolution purification, preparative High-Performance Liquid Chromatography (HPLC) is a common choice. For industrial-scale production, simulated moving bed (SMB) chromatography can offer a continuous and more solvent-efficient alternative.
Q3: How can I minimize solvent consumption during scale-up?
A3: Optimizing the chromatographic method at the analytical scale is crucial before scaling up. This includes selecting a high-capacity stationary phase, optimizing the mobile phase composition for the best separation with the lowest possible organic solvent concentration, and employing gradient elution. At larger scales, solvent recycling systems can be implemented, particularly in isocratic separation steps.
Q4: What are the critical parameters to maintain when scaling up a chromatographic method?
A4: To ensure a successful and reproducible scale-up, it is essential to maintain the linear flow rate, the ratio of sample load to column volume, and the gradient profile in terms of column volumes. The bed height of the chromatography column should also be kept consistent.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution in Preparative HPLC | 1. Column overloading. 2. Inappropriate mobile phase. 3. Column degradation. 4. Sample solvent incompatible with the mobile phase. | 1. Reduce the sample load. 2. Re-optimize the mobile phase composition at an analytical scale. 3. Flush the column with a strong solvent or replace it if necessary. 4. Dissolve the sample in the initial mobile phase whenever possible.[3] |
| High Backpressure | 1. Blockage in the system (e.g., frits, tubing). 2. Precipitated buffer or sample in the column. 3. High viscosity of the mobile phase. | 1. Systematically check and clean or replace components. 2. Flush the column with a suitable solvent to dissolve precipitates. Ensure buffer solubility in the mobile phase. 3. Adjust mobile phase composition or increase the column temperature. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in pump flow rate. 3. Column temperature variations. 4. Column aging. | 1. Ensure accurate mobile phase preparation and mixing. 2. Check the pump for leaks or bubbles and perform routine maintenance.[4] 3. Use a column oven to maintain a constant temperature. 4. Use a new or re-validated column. |
| Low Yield After Purification | 1. Compound degradation during processing. 2. Incomplete elution from the column. 3. Adsorption to system components. 4. Loss during solvent evaporation. | 1. Minimize processing time and protect the sample from light and extreme pH. 2. Use a stronger elution solvent at the end of the run. 3. Passivate the system with a non-reactive solution if metal-sensitive compounds are suspected. 4. Optimize evaporation conditions (temperature and pressure). |
Experimental Protocols
Extraction and Initial Enrichment
This protocol describes a representative method for obtaining a crude extract enriched with this compound from Ligustrum lucidum.
-
Milling and Extraction:
-
Grind dried fruits of Ligustrum lucidum to a fine powder.
-
Extract the powder with 80% methanol (B129727) in water at a 1:10 solid-to-solvent ratio (w/v) for 2 hours at 60°C with constant stirring.
-
Repeat the extraction process twice.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).
-
Wash the column with 2 column volumes (CV) of deionized water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze by analytical HPLC to identify those containing this compound.
-
Pool and concentrate the enriched fractions.
-
Preparative HPLC Purification
This protocol outlines a general procedure for the final purification of the target compound.
-
Column and Mobile Phase:
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 50 mm, 10 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 50% B over 40 minutes.
-
Flow Rate: Calculated to maintain the linear flow rate from the optimized analytical method.
-
Detection: UV at 280 nm.
-
-
Purification Procedure:
-
Dissolve the enriched fraction in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm filter.
-
Inject the sample onto the equilibrated preparative HPLC system.
-
Collect fractions based on the elution profile.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the high-purity fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a pure powder.
-
Quantitative Data
The following tables provide illustrative data for scaling up the purification of this compound. Note: This data is representative and may vary depending on the specific experimental conditions and the quality of the starting material.
Table 1: Comparison of Purification Parameters at Different Scales
| Parameter | Lab Scale | Pilot Scale | Production Scale |
| Starting Material (Crude Extract) | 10 g | 1 kg | 50 kg |
| Preparative Column Dimensions | 250 x 21.2 mm | 250 x 100 mm | 500 x 200 mm |
| Stationary Phase Particle Size | 10 µm | 10 µm | 15 µm |
| Typical Sample Load per Run | 100 mg | 2 g | 25 g |
| Flow Rate | 20 mL/min | 400 mL/min | 2.5 L/min |
| Solvent Consumption per Run | ~1 L | ~20 L | ~150 L |
| Typical Yield of Pure Compound | 25 mg | 500 mg | 6 g |
| Achieved Purity (by HPLC) | >98% | >97% | >95% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Key parameter considerations for chromatographic scale-up.
References
Best practices for handling and disposal of 6'-O-Cinnamoyl-8-epikingisidic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposal of 6'-O-Cinnamoyl-8-epikingisidic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: It is recommended to use standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[1]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is suitable. The container should be kept tightly closed in a dry and well-ventilated place.[2]
Q3: Is this compound considered hazardous for transport?
A3: No, this substance is not classified as hazardous for transport according to DOT (US) regulations.[2]
Q4: What should I do in case of a spill?
A4: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled, and sealed container for hazardous waste disposal.[1] Ensure proper PPE is worn during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions (e.g., exposure to light, moisture, or high temperatures). | Store the compound at the recommended temperatures (-20°C for long-term, 2-8°C for short-term) in a tightly sealed container, protected from light.[2] |
| Inconsistent Experimental Results | Potential contamination or degradation of the compound. | Always use fresh solutions for experiments. Verify the purity of the compound if degradation is suspected. Ensure proper handling procedures are followed to prevent contamination. |
| Solubility Issues | The compound may have limited solubility in certain solvents. | Iridoid glycosides are often soluble in water and polar organic solvents like methanol (B129727) and ethanol.[3][4] For extraction, a mixture of solvents such as dichloromethane–methanol–n-butanol–water–acetic acid has been used for similar compounds.[5] It is recommended to perform small-scale solubility tests to determine the optimal solvent for your application. |
| Unexpected Reactions | The compound may be reacting with incompatible materials in your experimental setup. | Ensure that all materials and reagents used are compatible with iridoid glycosides and cinnamic acid derivatives. Avoid strong oxidizing/reducing agents and strong acids/alkalis.[2] |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Before handling, ensure you are wearing the appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
Work Area: Conduct all handling of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Weighing: Use a clean spatula and weighing paper. Avoid creating dust.
-
Transfer: Carefully transfer the weighed compound to a suitable container for dissolution or further use.
-
Cleaning: Clean the spatula and weighing area thoroughly after use. Dispose of any contaminated materials (e.g., weighing paper) as hazardous waste.
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Based on your experimental needs and solubility tests, select an appropriate solvent. For many iridoid glycosides, methanol or a methanol-water mixture is effective.[6]
-
Dissolution: In a chemical fume hood, add the selected solvent to the pre-weighed this compound in a volumetric flask.
-
Mixing: Gently swirl or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Visual Guides
Caption: Experimental Workflow for this compound.
Caption: Disposal Decision Tree for materials.
References
- 1. benchchem.com [benchchem.com]
- 2. biocrick.com [biocrick.com]
- 3. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassay Protocols for Consistent Results with Natural Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining bioassay protocols for natural products, ensuring consistent and reproducible results. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during bioassay execution.
Guide 1.1: Inconsistent Results and High Variability
Problem: You are observing significant variability between replicates or experiments.
| Possible Cause | Troubleshooting Action |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as consistent speed and avoiding air bubbles. For small volumes, use appropriate low-volume pipettes.[1] |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous before and during seeding. Gently swirl the flask or tube before aspirating cells for each plate. Avoid "edge effects" by not using the outer wells or by filling them with sterile media or PBS.[1][2] |
| Compound Instability or Degradation | Prepare fresh solutions of the natural product extract for each experiment.[2] Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.[3] |
| Poor Solubility of Natural Product | Visually inspect for precipitation in stock solutions and assay wells.[2] Consider using a different, compatible solvent or increasing the solvent concentration (while staying within the cell line's tolerance). Gentle heating or sonication may aid in solubilization, but be cautious of compound degradation. |
| Biological Variability in Test System | For cell-based assays, use cells within a consistent passage number range. For in vivo studies, use animals of the same age, sex, and strain. Standardize experimental conditions such as incubation times, temperature, and CO2 levels.[3] |
Guide 1.2: High Background Signal
Problem: The background signal in your assay is high, reducing the signal-to-noise ratio.
| Possible Cause | Troubleshooting Action |
| Autofluorescence of Natural Product | Run a control with the natural product extract in the absence of the assay reagents to measure its intrinsic fluorescence. If high, consider using a different detection method (e.g., luminescence instead of fluorescence). |
| Non-specific Binding | Increase the number of washing steps between antibody or reagent additions. Optimize the concentration of the blocking agent (e.g., BSA, non-fat milk).[4] |
| Reagent Contamination | Use fresh, high-quality reagents. Ensure all buffers and solutions are properly filtered and stored. |
| Insufficient Blocking | Increase the incubation time with the blocking buffer.[4] Consider trying a different blocking agent. |
| Endogenous Enzyme Activity (in cell-based assays) | For assays using enzymes like HRP or AP, quench endogenous enzyme activity with appropriate reagents (e.g., hydrogen peroxide for peroxidases).[5] |
Guide 1.3: False Positives and False Negatives
Problem: You are identifying hits that are not reproducible or are missing true active compounds.
| Possible Cause of False Positives | Mitigation Strategy |
| Assay Interference | Perform counter-screens using different detection technologies. For example, if the primary screen is fluorescence-based, a luminescence-based secondary assay can help identify fluorescent interfering compounds.[2] |
| Presence of Pan-Assay Interference Compounds (PAINS) | Check the chemical structures of identified hits against known PAINS databases. These compounds are known to interfere with a wide range of assays through various mechanisms.[2][6] |
| Cytotoxicity | In cell-based assays, a cytotoxic compound can appear as an inhibitor of a specific pathway. Always run a parallel cytotoxicity assay to differentiate true inhibitors from cytotoxic compounds.[2] |
| Compound Aggregation | Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent aggregation. |
| Possible Cause of False Negatives | Mitigation Strategy |
| Compound Degradation | Ensure proper storage and handling of natural product extracts to prevent the degradation of active compounds.[2] |
| Poor Solubility | The active compound may not be sufficiently soluble in the assay buffer to elicit a response. Test different solvents or solubilizing agents.[4] |
| Insufficient Concentration Range | Test extracts over a broad range of concentrations to avoid missing compounds with a narrow window of activity. |
| Inappropriate Assay Choice | A highly specific target-based assay might miss compounds that act through a different mechanism. Consider using broader, phenotype-based assays for initial screening.[2] |
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key parameters to assess the quality of a bioassay for high-throughput screening (HTS)?
A1: Two critical statistical parameters are the Z'-factor and the Coefficient of Variation (CV).
-
Z'-factor: This parameter measures the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust assay with a large separation margin. An assay with a Z'-factor below 0.5 may be prone to false positives and negatives.[7][8]
-
Coefficient of Variation (CV%): The CV measures the relative variability of data points within a sample group. A lower CV indicates higher precision. Generally, a CV of less than 20% is acceptable for HTS assays.
Q2: How does the choice of solvent affect my bioassay results?
A2: The solvent used to dissolve natural product extracts can significantly impact bioassay results. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but it can be toxic to cells at higher concentrations.[9] It is crucial to keep the final solvent concentration consistent across all wells and to include a vehicle control (assay medium with the same concentration of solvent) to account for any solvent-induced effects.[9] The table below summarizes the effects of DMSO on cell viability in different cell lines.
Data Presentation: Quantitative Data Summary
Table 1: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Concentration | Effect on Cell Viability | Reference |
| Odontoblast-like cells | 0.1 - 0.3 mM | Increased viability | [10] |
| Odontoblast-like cells | 0.3 - 1.0 mM | Slight reduction in total protein | [10] |
| Gingiva-derived stem cells | 3% and 5% | Noticeable decrease in viability | [11] |
| Human Apical Papilla Cells | 5% and 10% | Cytotoxic at all time points | [12] |
| RGC-5 cells | ≥ 1% | Significant decrease in viability | [13] |
Table 2: Example of Bioassay-Guided Fractionation of Syzygium cumini Leaves for α-Amylase Inhibition
| Fraction/Compound | Concentration (µg/mL) | α-Amylase Inhibition (%) | IC50 (µg/mL) | Reference |
| Ethyl Acetate Extract | 200 | Not specified | >200 | [14] |
| Active Fraction | 200 | 97 | 39.9 | [14] |
| Ursolic Acid:Oleanolic Acid (3:1) | Not specified | Not specified | Not specified | [14] |
Experimental Protocols
Q3: Can you provide a detailed protocol for a cell viability assay using MTS?
A3: Yes, here is a standard protocol for the MTS assay, a colorimetric method for assessing cell viability.
Experimental Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the natural product extracts. Add the diluted extracts to the wells containing cells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also, include a vehicle control with the highest concentration of the solvent used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the untreated control.
Q4: What is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a natural product extract against bacteria?
A4: The broth microdilution method is a common and reliable way to determine the MIC.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Grow the bacterial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Extract: In a 96-well microtiter plate, perform a two-fold serial dilution of the natural product extract in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria with no extract) and a negative control (broth medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.[15]
Q5: How do I perform an enzyme inhibition assay with a natural product extract?
A5: Here is a general protocol for an enzyme inhibition assay.
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and natural product extract.
-
Assay Setup: In a 96-well plate, add the buffer, the natural product extract at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme with the extract for a specific period to allow for binding.
-
Initiate Reaction: Start the reaction by adding the substrate to all wells.
-
Monitor Reaction: Measure the product formation over time using a spectrophotometer or fluorometer, depending on the nature of the substrate and product.
-
Controls: Include a negative control (enzyme and substrate without inhibitor) and a positive control (a known inhibitor of the enzyme). Also, run sample blanks (extract without enzyme) to correct for any background absorbance or fluorescence from the extract.[16][17][18][19][20]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the extract compared to the negative control.
Section 3: Visualization of Pathways and Workflows
Signaling Pathways
Many natural products exert their biological effects by modulating key signaling pathways. Below are simplified diagrams of the NF-κB and MAPK/ERK pathways, which are common targets in natural product research.
Caption: Simplified NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioassay-guided fractionation and identification of α-amylase inhibitors from Syzygium cumini leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - RMIT University - Figshare [research-repository.rmit.edu.au]
- 18. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 6'-O-Cinnamoyl-8-epikingisidic Acid and Other Notable Secoiridoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of 6'-O-Cinnamoyl-8-epikingisidic acid and other well-characterized secoiridoids, including oleocanthal, oleuropein (B1677263), and ligstroside. Due to the limited publicly available data on the specific bioactivity of this compound, this comparison utilizes data from a closely related secoiridoid, secoligulene, also isolated from Ligustrum lucidum, as a proxy to provide a meaningful comparative context.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the anti-inflammatory and anticancer activities of the selected secoiridoids.
| Compound | Bioactivity | Assay | Cell Line | IC50 Value |
| Secoligulene (proxy for this compound) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 Macrophages | 12.0 µg/mL[1][2] |
| Oleocanthal | Anti-inflammatory | COX-1 Inhibition | - | < 0.1 µM[3] |
| Anti-inflammatory | COX-2 Inhibition | - | 16.6 µM[3] | |
| Anticancer (mTOR inhibition) | In vitro kinase assay | - | 708 nM[4] | |
| Oleuropein | Anticancer | Cytotoxicity | MCF7 (Breast Cancer) | 16.99 ± 3.4 μM[1][5] |
| Anticancer | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.62 ± 2.38 μM[1][5] | |
| Anticancer | Cytotoxicity | SKBR3 (Breast Cancer) | 86.67 ± 15.28 µg/mL (160.44 µM)[6] | |
| Anticancer | Cytotoxicity | FM3 (Melanoma) | 148.30 ± 2.89 µg/mL (274.53 µM)[6] | |
| Anticancer | Cytotoxicity | HCT-116 (Colon Cancer) | 100.00 ± 13.23 µg/mL (185.12 µM)[6] | |
| Anticancer | Cytotoxicity | HeLa (Cervical Cancer) | 143.30 ± 15.28 µg/mL (265.28 µM)[6] | |
| Ligstroside Aglycone | Anti-inflammatory | Modulation of various signaling pathways | LPS-stimulated murine peritoneal macrophages | Not specified in IC50 |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of these findings.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is utilized to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 × 10^5 cells/mL and allowed to adhere for 24 hours.[7]
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound.
-
After a pre-incubation period (e.g., 2 hours), the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.[3]
-
The plates are incubated for a further 24 hours.
Measurement of Nitrite (B80452) Concentration:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.[8]
-
An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance of the resulting azo dye is measured at a specific wavelength (typically 540 nm) using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
α-Glucosidase Inhibition Assay
This spectrophotometric assay is employed to evaluate the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.
Assay Procedure:
-
A solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) containing bovine serum albumin (BSA).[5]
-
The test compound is dissolved in the same buffer at various concentrations.
-
In a 96-well plate, the test compound solution is mixed with the buffer and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[5]
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The enzymatic reaction is initiated by adding the α-glucosidase solution to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 15-20 minutes).[5][6]
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).[5]
-
The absorbance of the released p-nitrophenol is measured at 400-405 nm.[5][6]
-
Acarbose is typically used as a positive control.
-
The percentage of α-glucosidase inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the enzyme activity.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the compared secoiridoids.
Caption: Anti-inflammatory signaling pathways modulated by secoiridoids.
Caption: Anticancer signaling pathways targeted by oleuropein and oleocanthal.
Caption: Experimental workflow for the Nitric Oxide (NO) Production Assay.
References
- 1. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (6'-O-trans-cinnamoyl 8-epikingisidic acid) | Phenylpropanoids | 1403984-03-1 | Invivochem [invivochem.com]
- 5. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Iridoid Glycoside Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iridoid glycosides, a class of monoterpenoids with diverse biological activities, is paramount for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceuticals.[1] The selection of an appropriate analytical method is a critical decision that directly impacts the reliability and validity of experimental results. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of iridoid glycosides, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
Several chromatographic techniques are routinely used for the analysis of iridoid glycosides, each offering a unique balance of sensitivity, resolution, and speed. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) often coupled with Mass Spectrometry (MS), and High-Performance Thin-Layer Chromatography (HPTLC).[2]
-
High-Performance Liquid Chromatography (HPLC): A well-established and robust technique that provides reliable quantification. HPLC methods are widely available and can be adapted for various iridoid glycosides.[3][4][5]
-
Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in significantly faster analysis times, improved resolution, and increased sensitivity. When coupled with a mass spectrometer (UPLC-MS), it offers exceptional selectivity and sensitivity for complex matrices.[1]
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening tool.[6]
Comparative Performance Data
The validation of an analytical method ensures its suitability for its intended purpose by evaluating key parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the quantitative performance data for HPLC, UPLC-MS/MS, and HPTLC methods used for the quantification of various iridoid glycosides.
Table 1: HPLC Method Validation Parameters
| Analyte | Linearity (r²) | Range | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Harpagoside (B1684579) | > 0.999 | 80-120% of target | Not Reported | Not Reported | 95.6-101.2% | < 2.5% | [7] |
| 8-p-coumaroyl-harpagide | > 0.999 | 80-120% of target | Not Reported | Not Reported | 95.6-101.2% | < 2.5% | [7] |
| Loganin | > 0.999 | 80-120% of target | Not Reported | Not Reported | 95.6-101.2% | < 2.5% | [7] |
| Shanzhiside methyl ester | > 0.999 | 80-120% of target | Not Reported | Not Reported | 95.6-101.2% | < 2.5% | [7] |
Table 2: UPLC-MS/MS Method Validation Parameters
| Analyte | Linearity (r²) | Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Deacetylasperulosidic acid | ≥ 0.9930 | 2.60 - 27.57 | 0.87 | 2.60 | 95.32–99.86% | < 4.5% | [8] |
| Rubiadin | ≥ 0.9930 | 2.60 - 27.57 | 9.19 | 27.57 | 95.32–99.86% | < 4.5% | [8] |
| Geniposidic acid | > 0.99 | Not Reported | < 0.102 µg/mL | < 0.322 µg/mL | 90.83–115.30% | < 1.5% | [9] |
| Scyphiphin D | > 0.99 | Not Reported | < 0.102 µg/mL | < 0.322 µg/mL | 90.83–115.30% | < 1.5% | [9] |
Table 3: HPTLC Method Validation Parameters
| Analyte | Linearity (r²) | Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Aucubin | 0.997 | 20-100 | 6.6 | 20 | 95-98% | Intra-day < 4.9, Inter-day < 7.2 | [6] |
Experimental Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that establishes the performance characteristics of the procedure. The general workflow is applicable across different analytical techniques with specific adjustments for each method.
Caption: General workflow for the validation of analytical methods.
Detailed Experimental Protocols
Sample Preparation (General Protocol for Herbal Matrices)
A robust sample preparation protocol is crucial for the accurate quantification of iridoid glycosides. The following is a general procedure that can be adapted based on the specific plant material and target analytes.
-
Grinding: Dry the plant material and grind it into a fine powder.
-
Extraction: Weigh an accurate amount of the powdered sample (e.g., 1.0 g) and transfer it to a suitable vessel. Add an appropriate extraction solvent (e.g., 25 mL of 70% methanol).[1]
-
Sonication/Reflux: Sonicate the mixture for a defined period (e.g., 30 minutes) or perform reflux extraction to enhance extraction efficiency.[1][8]
-
Centrifugation: Centrifuge the mixture to separate the solid plant material from the extract.[1]
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a vial for analysis.[1]
HPLC Method Protocol (Example for Harpagoside and 8-p-coumaroyl-harpagide)
This protocol is based on a validated method for the simultaneous determination of harpagoside and 8-p-coumaroyl-harpagide.[3][4][5]
-
Column: Monolithic silica (B1680970) column (e.g., Chromolith Performance RP-18e).[3][4]
-
Mobile Phase: A gradient of water (pH 2.0, adjusted with phosphoric acid) and acetonitrile (B52724).[3][4]
-
Internal Standard: An appropriate internal standard should be used for quantification.
UPLC-MS/MS Method Protocol (Example for various Iridoid Glycosides)
This protocol provides a general framework for the sensitive and selective analysis of iridoid glycosides.
-
Column: UPLC BEH Shield RP18 column (e.g., 2.1 mm × 100 mm, 1.7 μm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification.[8] Fragmentation pathways of the target iridoid glycosides should be determined to select appropriate precursor and product ions.[10]
HPTLC-Densitometric Method Protocol (Example for Aucubin)
This protocol is based on a validated method for the quantitative determination of aucubin.[6]
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Mobile Phase: Ethyl acetate-methanol-water (77:15:8, v/v/v).[6]
-
Application: Apply standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Derivatization: Visualize the chromatograms using a suitable reagent (e.g., p-dimethylaminobenzaldehyde).[6]
-
Densitometric Scanning: Scan the plates at a specific wavelength (e.g., 580 nm) to quantify the analytes.[6]
Conclusion
The choice of an analytical method for the quantification of iridoid glycosides depends on the specific research or quality control objectives. HPLC offers a robust and reliable platform for routine analysis. For higher throughput, increased sensitivity, and the analysis of complex mixtures, UPLC-MS/MS is the preferred method. HPTLC serves as a valuable tool for rapid screening and simultaneous analysis of multiple samples. Proper method validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data, which is fundamental for advancing research and development in the field of natural products and pharmaceuticals.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of the Anti-Inflammatory Effects of 6'-O-Cinnamoyl-8-epikingisidic Acid and Loganin
In the landscape of natural product research for novel anti-inflammatory agents, iridoid glycosides have emerged as a promising class of compounds. This guide provides a detailed comparison of the anti-inflammatory properties of two such compounds: 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid from Ligustrum lucidum, and loganin (B1675030), a well-studied iridoid glycoside. Due to the limited direct experimental data on the anti-inflammatory activity of this compound, this comparison utilizes data from a structurally related secoiridoid, secoligulene, also isolated from Ligustrum lucidum, as a proxy.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of loganin and secoligulene (as a proxy for this compound). The data is primarily from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW264.7) and other relevant models.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Inflammatory Mediator | Cell Line/Model | Concentration/Dosage | % Inhibition / IC50 |
| Loganin | Nitric Oxide (NO) | RAW264.7 | 30 µM | Significant reduction |
| Prostaglandin (B15479496) E2 (PGE2) | RAW264.7 | 30 µM | Significant reduction | |
| Secoligulene | Nitric Oxide (NO) | RAW264.7 | IC50 = 12.0 µg/mL | 50% |
Table 2: Modulation of Pro-Inflammatory Cytokines
| Compound | Cytokine | Cell Line/Model | Concentration/Dosage | Effect |
| Loganin | TNF-α | RAW264.7 | 10, 20, 30 µM | Dose-dependent decrease |
| IL-1β | RAW264.7 | 10, 20, 30 µM | Dose-dependent decrease | |
| IL-6 | Caco-2 | 5, 10, 20 µM | Dose-dependent decrease[1] | |
| Secoligulene | IL-1α | RAW264.7 | Not specified | Downregulation of mRNA |
| IL-1β | RAW264.7 | Not specified | Downregulation of mRNA | |
| IL-6 | RAW264.7 | Not specified | Downregulation of mRNA |
Mechanisms of Action: A Focus on Signaling Pathways
Both loganin and secoiridoids from Ligustrum lucidum appear to exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Loganin: A Multi-Pathway Inhibitor
Loganin has been demonstrated to inhibit inflammation through several mechanisms. In LPS-stimulated macrophages, loganin treatment leads to a marked reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2)[2]. This is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, loganin suppresses the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[2].
Mechanistically, loganin has been shown to inhibit the activation of the NF-κB pathway[1][3]. It also modulates the MAPK signaling pathway, although the specific effects on different MAPKs (e.g., ERK, JNK, p38) can vary depending on the experimental model. Some studies suggest that loganin's anti-inflammatory effects are also mediated through the activation of the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response[2].
This compound (inferred from Secoligulene)
While direct evidence for this compound is unavailable, studies on the related secoiridoid, secoligulene, from Ligustrum lucidum show potent anti-inflammatory activity. Secoligulene significantly inhibits NO production in LPS-stimulated RAW264.7 cells. It also downregulates the mRNA expression of pro-inflammatory cytokines including IL-1α, IL-1β, IL-6, and COX-2. The underlying mechanism for these effects involves the inhibition of the phosphorylation of IκB and JNK, a key component of the MAPK pathway. This indicates that secoiridoids from Ligustrum lucidum likely share a common mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Cell Culture and Treatment
-
RAW264.7 Macrophage Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
LPS Stimulation: To induce an inflammatory response, cells are typically pre-treated with varying concentrations of the test compound (loganin or secoligulene) for 1-2 hours before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
Nitric Oxide (NO) Assay
The production of NO is indirectly measured by quantifying the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
To assess the activation of signaling pathways, the phosphorylation status of key proteins is determined by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of proteins such as IκB, p65 (a subunit of NF-κB), ERK, JNK, and p38.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of inflammatory signaling pathways.
Conclusion
Based on the available evidence, both loganin and secoiridoids from Ligustrum lucidum (represented by secoligulene) demonstrate significant anti-inflammatory potential. Both classes of compounds effectively suppress the production of key inflammatory mediators and pro-inflammatory cytokines. Their mechanisms of action converge on the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
While loganin has been more extensively studied, the potent activity of secoligulene suggests that this compound may also possess strong anti-inflammatory properties. However, direct experimental validation is necessary to confirm this and to enable a more precise quantitative comparison. Future research should focus on elucidating the specific anti-inflammatory profile of this compound to fully understand its therapeutic potential. This comparative guide serves as a valuable resource for researchers and drug development professionals interested in the anti-inflammatory properties of these natural compounds.
References
A Comparative Guide to the Cross-Validation of Spectroscopic Data for Novel Natural Products
For Researchers, Scientists, and Drug Development Professionals
The quest for novel natural products with therapeutic potential is a cornerstone of drug discovery. The unambiguous structural elucidation of these new chemical entities is paramount. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the characterization and cross-validation of novel natural products. Detailed experimental protocols and integrated workflows are presented to support robust structural analysis.
Data Presentation: A Comparative Overview of Spectroscopic Techniques
The selection of an appropriate analytical technique is critical in the structural elucidation of novel natural products. Each method offers unique advantages in terms of the information it provides, its sensitivity, and its resolution. A multi-technique approach is essential for comprehensive and unambiguous structure determination.[1][2]
| Feature | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), 3D structure, stereochemistry.[3] | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns.[3] | Presence of specific functional groups (e.g., -OH, C=O, -NH).[4] |
| Sensitivity | Low (millimolar to micromolar range).[3] | High (picomolar to femtomolar range).[3] | Moderate, dependent on the dipole moment of the bond. |
| Limit of Detection (LOD) | ~2.7 mM (can be improved with more scans).[5] | Typically in the low ng/mL to pg/mL range. | Generally in the microgram to nanogram range. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio (SNR) of ≥150 is recommended for <1% uncertainty.[5] | Typically in the low ng/mL to pg/mL range. | Dependent on the specific compound and matrix. |
| Mass Accuracy | Not applicable. | High (<5 ppm, often <1 ppm for Orbitrap and FT-ICR).[6][7] | Not applicable. |
| Resolution | High, allows for the distinction of chemically similar protons and carbons. | High (e.g., Orbitrap: ~100,000 FWHM, TOF: ~10,000-60,000 FWHM).[6] | Typically 0.5-4 cm⁻¹.[8] |
| Sample Amount | mg range (e.g., 5-25 mg for ¹H, 50-100 mg for ¹³C).[9] | µg to ng range. | µg to mg range. |
| Quantitative Nature | Highly quantitative, signal intensity is directly proportional to molar concentration.[10] | Less inherently quantitative, often requires internal standards for accuracy.[3] | Primarily qualitative, but can be used quantitatively with calibration.[11] |
Experimental Protocols: Methodologies for Spectroscopic Analysis
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for the structural elucidation of novel natural products.
1. High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is pivotal for determining the elemental composition of a novel compound.
-
Sample Preparation: A purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is used.[6]
-
Ionization: Electrospray ionization (ESI) is commonly used for polar and semi-polar natural products and is operated in both positive and negative ion modes to generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, respectively.[3]
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1500 Da). The instrument is calibrated to ensure high mass accuracy, typically below 5 ppm.[12]
-
Data Analysis: The accurate mass measurement of the molecular ion is used to calculate the elemental formula. Isotopic patterns are also analyzed to confirm the presence of specific elements like chlorine or bromine.
2. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR provides a rapid "fingerprint" of the functional groups present in a molecule.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.[13]
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is collected and subtracted from the sample spectrum.[13][14]
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups using correlation charts. For example, a broad band around 3300 cm⁻¹ suggests an -OH group, while a strong absorption around 1700 cm⁻¹ indicates a C=O group.[4][15]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the most powerful technique for determining the complete chemical structure of a novel natural product.
-
Sample Preparation: A sufficient amount of the purified compound (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C and 2D NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[9][16][17] An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for chemical shift referencing.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
1D NMR Data Acquisition:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
-
Data Analysis: The combination of 1D and 2D NMR data allows for the piecing together of the molecular structure by establishing connectivity between atoms and defining the relative stereochemistry.
Mandatory Visualization: Workflows and Logical Relationships
Visualizing the workflow for cross-validation and structure elucidation is essential for understanding the logical integration of data from different spectroscopic techniques.
Caption: Integrated workflow for novel natural product structure elucidation.
This workflow illustrates the systematic process of identifying a novel natural product. It begins with the purification of the compound, followed by parallel spectroscopic analyses. The data from each technique provides specific pieces of the structural puzzle, which are then integrated and cross-validated to arrive at the final, confirmed structure.
Caption: Logical relationships in spectroscopic data cross-validation.
This diagram details the logical flow of how data from each spectroscopic method informs and validates the others. The molecular formula from HRMS provides the atomic "parts list." FTIR identifies key functional groups that must be present. NMR data is then used to piece together the atomic connectivity into structural fragments. The final structure is assembled by ensuring it is consistent with all the information gathered from each technique. This cross-validation process significantly increases the confidence in the proposed structure.[3]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]
- 5. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 6. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 11. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 12. icmm.ac.cn [icmm.ac.cn]
- 13. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. troindia.in [troindia.in]
- 15. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 16. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
A Comparative Analysis of Iridoids from Diverse Strychnos Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the genus Strychnos presents a rich source of bioactive compounds. While often recognized for its potent alkaloids like strychnine (B123637) and brucine, this genus also produces a variety of iridoids with significant pharmacological potential. This guide offers a comparative analysis of iridoids found in different Strychnos species, supported by experimental data and detailed methodologies to aid in further research and development.
Iridoid Distribution and Quantification in Strychnos Species
The iridoid composition and concentration can vary significantly among different Strychnos species and even between different parts of the same plant. Loganin (B1675030) and its derivatives are among the most commonly identified iridoids in this genus. While comprehensive quantitative data across a wide range of species is still an area of active research, existing studies provide valuable insights.
Below is a summary of identified iridoids in selected Strychnos species and quantitative data for loganin in S. nux-vomica.
| Strychnos Species | Plant Part | Iridoid(s) Identified | Loganin Content (mg/g of extract) | Reference |
| Strychnos nux-vomica | Fruit Pulp | Loganin | 1.23 | [1][4] |
| Seeds | Loganin, Loganic acid, Acetylloganic acids | 0.45 | [4][5] | |
| Peel | Loganin | 0.89 | [4] | |
| Strychnos axillaris | Bark and Wood | Iridoid glucoside | Not Quantified | [2][6] |
| Strychnos spinosa | Branches | Stryspinoside, Strychoside A, Strychoside B (secoiridoid glucosides) | Not Quantified | [3] |
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of iridoid content across different samples. The following protocols for extraction, isolation, and quantification are based on established methods for iridoid analysis in Strychnos and other plant matrices.[4][7]
Extraction and Isolation of Loganin from Strychnos nux-vomica Fruit Pulp
This protocol details a simple solvent partitioning method for the extraction and isolation of loganin.[4]
-
Extraction:
-
Air-dry the fruit pulp of Strychnos nux-vomica in the shade and then powder it.
-
Defat the powdered material with petroleum ether (60-80°C) in a Soxhlet apparatus.
-
Extract the defatted material with methanol (B129727).
-
Concentrate the methanolic extract under reduced pressure to obtain a crude residue.
-
-
Isolation:
-
Suspend the crude methanolic extract in water and partition it with ethyl acetate (B1210297).
-
Concentrate the ethyl acetate layer and precipitate the crude loganin using petroleum ether.
-
Recrystallize the precipitate with ethanol (B145695) to obtain pure loganin.
-
Quantification of Loganin by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantification of loganin in various Strychnos extracts.[4]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with 0.5% orthophosphoric acid (OPA) in a ratio of 16:84 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 236 nm.[4]
-
Standard Preparation: Prepare a stock solution of loganin in HPLC grade methanol (1 mg/mL). From this, prepare working standard solutions of varying concentrations (e.g., 25, 50, 100, 150, and 200 µg/mL) in methanol.[4]
-
Sample Preparation:
-
Perform a continuous hot solvent extraction of the dried plant material (e.g., fruit pulp, seeds) using a Soxhlet apparatus for 2 hours at 50°C with a solvent-to-drug ratio of 10:1 (mL/g).[4]
-
Evaporate the solvent to obtain a residue.
-
Dissolve a known weight (e.g., 10 mg) of the residue in HPLC grade methanol to a final volume of 10 mL.[4]
-
Filter the solution through a 0.2 µm membrane filter before injecting 20 µL into the HPLC system.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of loganin in the sample extracts by interpolating their peak areas on the calibration curve.
Signaling Pathways and Biological Activities
Iridoids from Strychnos, particularly loganin, have demonstrated significant anti-inflammatory and neuroprotective properties. Understanding the underlying molecular mechanisms is crucial for drug development.
Anti-inflammatory Effects of Loganin
Loganin exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and Nrf2/HO-1 pathways.
-
NF-κB Signaling Pathway: In inflammatory conditions, the activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines. Loganin has been shown to inhibit this pathway, thereby reducing inflammation.[8][9]
-
Nrf2/HO-1 Signaling Pathway: Loganin can also activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response and the suppression of inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of iridoids from different Strychnos species.
This guide provides a foundational framework for researchers interested in the comparative analysis of iridoids from Strychnos species. The presented data, protocols, and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of these fascinating natural products.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. Phenolic and iridoid glycosides from Strychnos axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secoiridoid glucosides from Strychnos spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpjournal.com [ijpjournal.com]
- 5. Iridoid glucosides from Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenolic and iridoid glycosides from Strychnos axillaris (2008) | Atsuko Itoh | 27 Citations [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Loganin inhibits macrophage M1 polarization and modulates sirt1/NF-κB signaling pathway to attenuate ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loganin alleviates LPS‐activated intestinal epithelial inflammation by regulating TLR4/NF‐κB and JAK/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cinnamoyl-Containing Iridoids
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamoyl-containing iridoids across various biological activities. It includes a compilation of quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant signaling pathways.
Introduction to Cinnamoyl-Containing Iridoids
Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. When esterified with a cinnamoyl group, these molecules gain enhanced and diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The cinnamoyl moiety, with its phenylpropanoid structure, significantly influences the pharmacokinetic and pharmacodynamic properties of the parent iridoid. This guide explores how variations in the structure of these hybrid molecules impact their biological function.
Comparative Biological Activity
The biological activity of cinnamoyl-containing iridoids is profoundly influenced by the nature and position of substituents on both the iridoid core and the cinnamoyl group.
Anti-inflammatory Activity
Cinnamoyl-containing iridoids, particularly 6-O-cinnamoyl catalpol (B1668604) derivatives known as scropoliosides, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Table 1: Comparison of Anti-inflammatory Activity of Scropoliosides [1]
| Compound | Structure | % Inhibition of TNF-α-induced NF-κB activation (at 50 µM) |
| Catalpol | (Reference Iridoid) | ~10% |
| Scropolioside A | 6-O-(3''-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol | ~50% |
| Scropolioside B | 6-O-(2'',3''-di-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol | ~60% |
| Saccatoside | 6-O-(2''-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol | ~55% |
| Scrodentoside D | 6-O-(3''-O-p-coumaroyl)-α-L-rhamnopyranosylcatalpol | ~45% |
Structure-Activity Relationship Insights:
-
The presence of a cinnamoyl group at the 6-O position of the catalpol core significantly enhances anti-inflammatory activity compared to the parent catalpol.[1]
-
The position of the cinnamoyl moiety on the rhamnose sugar is crucial. Compounds with the cinnamoyl group at the C''-2 position (Saccatoside) or C''-2 and C''-3 positions (Scropolioside B) show higher inhibitory effects on NF-κB activation than those with the substitution at the C''-3 position (Scropolioside A).[1]
-
The number of cinnamoyl groups also plays a role, with di-cinnamoyl derivatives like Scropolioside B exhibiting the strongest activity.[1]
Anticancer Activity
Several cinnamoyl derivatives have shown cytotoxic effects against various cancer cell lines. While specific IC50 values for a wide range of cinnamoyl-containing iridoids are not extensively documented in a comparative manner, available data on related compounds suggest their potential as anticancer agents. The MTT assay is a common method to evaluate this activity.[2][3][4]
Table 2: Cytotoxicity of Cinnamoyl Derivatives and Iridoids Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (a cinnamoyl derivative) | U87MG (Glioblastoma) | ~25 µg/mL (86% cytotoxicity) | [2][5] |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (a cinnamoyl derivative) | SH-SY5Y (Neuroblastoma) | ~25 µg/mL (84% cytotoxicity) | [2][5] |
| Swertiamarin (B1682845) B (a secoiridoid) | MGC-803 (Gastric Cancer) | 3.61 µM | [6] |
| Globularifolin (an iridoid) | SACC-83 | 10 µM | [3] |
| Verminoside (an iridoid) | Hep-2 (Laryngeal Carcinoma) | 128 µM | [3] |
| Amphicoside (an iridoid) | Hep-2 (Laryngeal Carcinoma) | 340 µM | [3] |
| Veronicoside (an iridoid) | Hep-2 (Laryngeal Carcinoma) | 153.3 µM | [3] |
Structure-Activity Relationship Insights:
-
The anticancer activity of iridoids can be significant, with some compounds like swertiamarin B showing potent cytotoxicity in the low micromolar range.[6]
-
Modifications on the cinnamoyl ring, such as the presence of methoxy (B1213986) groups, appear to influence the anticancer potency of cinnamoyl derivatives.[2][5]
-
Further comparative studies are needed to elucidate the specific contribution of the cinnamoyl moiety to the anticancer activity of iridoids.
Neuroprotective Activity
Cinnamoyl-containing iridoids have shown promise in protecting neuronal cells from damage induced by neurotoxins and oxidative stress.
Table 3: Neuroprotective Effects of Cinnamoyl-Containing Iridoids and Related Compounds
| Compound | Model | Effect | Concentration | Reference |
| 8-O-E-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity in rat cortical cells | Significant attenuation of neurotoxicity | 100 nM - 10 µM | [7] |
| 6'-O-E-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity in rat cortical cells | Significant attenuation of neurotoxicity | 100 nM - 10 µM | [7] |
| Toussaintine A (a cinnamoyl derivative) | Rotenone-challenged Drosophila melanogaster | LC50 of 50.1 µM | 40 µM (treatment) | [8] |
| Asperphenamate (a cinnamoyl derivative) | Rotenone-challenged Drosophila melanogaster | LC50 of 513.5 µM | 40 µM (treatment) | [8] |
Structure-Activity Relationship Insights:
-
The presence of a methoxycinnamoyl group on the iridoid harpagide (B7782904) confers significant neuroprotective effects against glutamate-induced toxicity at nanomolar to low micromolar concentrations.[7]
-
The position of the cinnamoyl ester on the iridoid structure influences the neuroprotective potency.
-
The substitution pattern on the cinnamoyl ring is a key determinant of activity.
Experimental Protocols
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB transcriptional activity.
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of the cinnamoyl-containing iridoid for 1 hour.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., U87MG, SH-SY5Y) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[2][3][4]
-
Compound Treatment: The cells are treated with various concentrations of the cinnamoyl-containing iridoids for 24, 48, or 72 hours.[3]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692).[4]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Neuroprotective Activity: Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.[9][10]
-
Pre-treatment: Cells are pre-treated with different concentrations of the cinnamoyl-containing iridoid for 1-2 hours.[10]
-
Induction of Neurotoxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide, is added to the wells to induce neuronal damage.[9]
-
Incubation: The cells are incubated for 24-48 hours.
-
Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described above or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Data Analysis: The neuroprotective effect is quantified by the percentage of viable cells in the treated group compared to the neurotoxin-only control.
Signaling Pathway Modulation
Cinnamoyl-containing iridoids exert their biological effects by modulating key cellular signaling pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are often attributed to the inhibition of the canonical NF-κB pathway.
References
- 1. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four new neuroprotective iridoid glycosides from Scrophularia buergeriana roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective potential of cinnamoyl derivatives against Parkinson's disease indicators in Drosophila melanogaster and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
Confirming the Absolute Configuration of 6'-O-Cinnamoyl-8-epikingisidic Acid: A Comparative Guide to Key Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in establishing its structure-activity relationship and ensuring its therapeutic potential. This guide provides a comparative overview of the primary spectroscopic methods used to elucidate the absolute stereochemistry of chiral natural products, with a focus on 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid isolated from the dried fruits of Ligustrum lucidum.
The structural elucidation of this compound was first reported by Aoki et al. in 2012.[1] While the planar structure and relative stereochemistry were established through NMR spectroscopy, confirming the absolute configuration at its multiple stereocenters requires more specialized techniques. This guide will compare three powerful methods for this purpose: the modified Mosher's method, Electronic Circular Dichroism (ECD) spectroscopy, and Single-Crystal X-ray Crystallography.
Method Comparison at a Glance
| Method | Principle | Sample Requirements | Data Output | Key Advantages | Limitations |
| Modified Mosher's Method | NMR analysis of diastereomeric esters formed with a chiral derivatizing agent (MTPA). | Requires a free hydroxyl group. Milligram quantities of the purified compound. | ¹H-NMR chemical shift differences (Δδ) between the (S)- and (R)-MTPA esters. | Does not require crystallization. Provides definitive assignment of configuration at a specific stereocenter. | Requires chemical derivatization, which may be challenging for sterically hindered alcohols. Interpretation can be complex for molecules with multiple hydroxyl groups. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Requires a chromophore near the stereocenter(s). Microgram to milligram quantities. | ECD spectrum (Cotton effects). | High sensitivity. Can be used for non-crystalline samples. Often combined with quantum chemical calculations for high accuracy. | Interpretation can be ambiguous without computational support. The presence of multiple chromophores can complicate the spectrum. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Requires a high-quality single crystal. | Three-dimensional molecular structure with atomic coordinates. | Provides the unambiguous absolute configuration of the entire molecule.[2] | Obtaining suitable crystals can be a significant bottleneck.[3] |
Experimental Protocols and Data Interpretation
Modified Mosher's Method: An NMR-Based Approach
The modified Mosher's method is a highly reliable technique for determining the absolute configuration of secondary alcohols.[4] It involves the preparation of two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA esters causes characteristic shifts in the ¹H-NMR signals of protons located near the chiral center.
Experimental Workflow:
Figure 1: Workflow for the Modified Mosher's Method.
Data Interpretation:
By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration can be determined. Protons with a positive Δδ value are assigned to one side of the MTPA plane, while those with a negative Δδ are on the other. This spatial arrangement directly correlates to the absolute stereochemistry at the carbinol center.
Note: Specific ¹H-NMR data for the MTPA esters of this compound are not publicly available. The following table illustrates the expected data format based on a representative secoiridoid.
| Proton | δH (S-MTPA Ester) [ppm] | δH (R-MTPA Ester) [ppm] | Δδ (δS - δR) [ppm] | Inferred Position relative to MTPA Phenyl Group |
| H-7 | 5.25 | 5.20 | +0.05 | Right Side |
| H-9 | 2.10 | 2.18 | -0.08 | Left Side |
| H-1' | 4.85 | 4.82 | +0.03 | Right Side |
| ... | ... | ... | ... | ... |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a powerful, non-invasive technique for determining the absolute configuration of chiral molecules containing chromophores.[5] The differential absorption of circularly polarized light gives rise to Cotton effects, the signs of which are characteristic of the spatial arrangement of atoms around the chromophore.
Experimental Workflow:
Figure 2: Workflow for ECD Spectroscopy and Computational Analysis.
Data Interpretation:
The experimental ECD spectrum of the natural product is compared with the theoretical spectrum calculated for a specific enantiomer using Time-Dependent Density Functional Theory (TD-DFT). A good correlation between the signs and shapes of the Cotton effects in the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Note: Specific experimental and calculated ECD data for this compound are not publicly available. The table below provides a representative comparison.
| Parameter | Experimental ECD Data | Calculated ECD Data for (5S, 8R, 9S)-Isomer |
| Cotton Effect at ~210 nm | Positive | Positive |
| Cotton Effect at ~240 nm | Negative | Negative |
| Cotton Effect at ~280 nm | Positive | Positive |
| Conclusion | Good correlation, suggesting a (5S, 8R, 9S) absolute configuration. |
Single-Crystal X-ray Crystallography
This technique is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] It relies on the diffraction pattern produced when a single, well-ordered crystal is irradiated with X-rays.
Experimental Workflow:
Figure 3: Workflow for Single-Crystal X-ray Crystallography.
Data Interpretation:
The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. The absolute configuration is typically established by analyzing anomalous dispersion effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[3]
Conclusion
The confirmation of the absolute configuration of this compound can be achieved through several powerful spectroscopic and crystallographic techniques. While Single-Crystal X-ray Crystallography provides the most definitive and complete structural information, the ability to obtain suitable crystals can be a major hurdle. In such cases, the modified Mosher's method and ECD spectroscopy, particularly when supported by computational calculations, offer excellent and reliable alternatives for unambiguously assigning the stereochemistry of this and other complex natural products. The choice of method will ultimately depend on the physical properties of the compound, the available instrumentation, and the specific research question being addressed.
References
- 1. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleonin, the first secoiridoid with 1α-configuration from Ligustrum lucidum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
A Comparative Analysis of 6'-O-Cinnamoyl-8-epikingisidic Acid and Synthetic Analogs in Inflammation and Cancer Research
In the landscape of natural product chemistry and drug discovery, secoiridoid glycosides have emerged as a promising class of compounds with diverse biological activities. Among these, 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid isolated from the fruits of Ligustrum lucidum, has garnered attention for its potential therapeutic applications. This guide provides a comparative overview of the known biological activities of this compound and related natural secoiridoids, juxtaposed with the performance of various synthetic cinnamoyl derivatives, to offer a valuable resource for researchers, scientists, and drug development professionals.
While direct comparative studies of this compound and its bespoke synthetic analogs are not yet available in the public domain, a broader analysis of related compounds provides significant insights into their structure-activity relationships and therapeutic potential.
Anti-inflammatory Activity
Secoiridoids isolated from Ligustrum lucidum have demonstrated notable anti-inflammatory properties. A study on a newly identified secoiridoid from this plant, secoliguene, reported a significant inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC50 value of 12.0 µg/mL[1]. Other secoiridoid glycosides from the same plant have also been shown to exhibit modest inhibitory effects on NO production[2]. The cinnamoyl moiety is a key contributor to the anti-inflammatory effects observed in many natural and synthetic compounds[3][4]. Synthetic cinnamoyl derivatives have been extensively studied for their anti-inflammatory potential, often showing significant inhibition of key inflammatory mediators.
Table 1: Comparative Anti-inflammatory Activity of Secoiridoids and Synthetic Cinnamoyl Derivatives
| Compound/Derivative Class | Assay | Cell Line | Key Findings | IC50 Values | Reference |
| Secoligulene (from L. lucidum) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Potent inhibition of NO production. | 12.0 µg/mL | [1] |
| Other Secoiridoid Glycosides (from L. lucidum) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Modest inhibitory effects. | Not specified | [2] |
| Scropolioside B (Catalpol derivative with cinnamyl moiety) | NF-κB activity, IL-1β expression | - | Stronger anti-inflammatory effects compared to the parent compound. | Not specified | [3] |
| Synthetic Cinnamoyl Imides | NO, TNF-α, IL-1β Inhibition | RAW264.7 | Significant inhibition of inflammatory mediators. | Not specified | [5] |
Anticancer Activity
Table 2: Comparative Anticancer Activity of Synthetic Cinnamoyl Derivatives
| Compound/Derivative Class | Cell Line(s) | Key Findings | IC50 Values | Reference |
| Synthetic Cinnamic Acid Esters and Amides | HeLa, K562, Fem-x, MCF-7 | Significant and selective cytotoxicity. | 42 - 166 µM | [6][7] |
| Synthetic Cinnamoyl Derivatives (3a-i and 4a-i) | U87MG, SHSY-5Y | Potent anticancer activity, inducing apoptosis. | Compound 3e: ~86% cytotoxicity at 25 µg/mL | [8][9] |
| Cinnamoyl Sulfonamide Hydroxamates | OECM 1, UM-SCC 6, HSC-3 | Significant cytotoxicity. | Compound 3a: 43.5 - 94.2 µg/mL | [10] |
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the potential of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: RAW264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour. A vehicle control (e.g., DMSO) is included.
-
LPS Stimulation: Inflammation is induced by adding LPS to a final concentration of 1 µg/mL. An unstimulated control group is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent I (sulfanilamide solution) and incubated for 5-10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) is then added, and the mixture is incubated for another 5-10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines by measuring cell viability.
Cell Lines: A panel of relevant human cancer cell lines (e.g., HeLa, MCF-7, U87MG).
Methodology:
-
Cell Culture: Cancer cells are maintained in an appropriate culture medium supplemented with FBS and antibiotics at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Replicating published findings on the bioactivity of secoiridoids
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on the bioactivity of secoiridoids, focusing on their anti-cancer properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the replication and extension of these important research findings.
Secoiridoids, a class of phenolic compounds abundant in olive oil, have garnered significant attention for their diverse biological activities, including potent anti-cancer effects.[1][2][3][4] This guide focuses on the bioactivity of three prominent secoiridoids: oleocanthal, oleuropein (B1677263) aglycone, and ligstroside aglycone. We present a compilation of their cytotoxic effects on various cancer cell lines and provide detailed protocols for key bioactivity assays to facilitate the replication of these findings.
Comparative Cytotoxicity of Secoiridoids
The anti-proliferative and cytotoxic effects of oleocanthal, oleuropein aglycone, and ligstroside aglycone have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from published studies are summarized in the tables below, providing a quantitative comparison of their potency.
Table 1: Comparative IC50 Values of Oleocanthal in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | 10 - 20 | [2] |
| 24.07 | [5] | |
| 28.0 | [1] | |
| MDA-MB-231 | 10 - 20 | [2] |
| T47D | 20.0 | [1] |
| BT-474 | 32.7 | [5] |
Table 2: Comparative EC50 Values of Oleuropein Aglycone in Various Cancer Cell Lines
| Cell Line | EC50 (µM) | Reference |
| MCF-7 | 16.99 ± 3.4 | [6] |
| MDA-MB-231 | 27.62 ± 2.38 | [6] |
| HepG2 | >50 | [7] |
| HeLa | ~40 | [7] |
Table 3: Comparative Cytotoxicity Data for Ligstroside Aglycone
| Cell Line | Bioactivity Metric | Value (mol/L) | Reference |
| Malme-3M | Log10 GI50 | -5.86 | [3] |
| Log10 TGI | -4.45 | [3] | |
| Log10 LC50 | >-4.0 | [3] | |
| MDA-MB-231 | IC50 (anti-migratory) | 13.8 µM | [3] |
Experimental Protocols
To aid in the replication of these findings, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: Treat the cells with various concentrations of the secoiridoid dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control.[12]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][11]
-
Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 492 nm or 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50/EC50 values using appropriate software.
Apoptosis Assessment: Western Blot for Bax and Bcl-2
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[13][14][15][16]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the secoiridoid for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.[17]
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[13][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[19]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control. Calculate the Bax/Bcl-2 ratio.[13]
Anti-inflammatory Activity Assessment: TNF-α Measurement
The anti-inflammatory potential of secoiridoids can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[20]
Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., polymorphonuclear cells or macrophages) and stimulate them with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[20][21]
-
Compound Treatment: Co-treat the cells with different concentrations of the secoiridoid.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).[20]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[20]
-
Data Analysis: Compare the TNF-α levels in the secoiridoid-treated groups to the LPS-stimulated control to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Secoiridoids exert their bioactivity by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in their anti-cancer effects.
Experimental workflow for determining secoiridoid cytotoxicity using the MTT assay.
Simplified signaling pathway of secoiridoid-induced apoptosis.
Inhibition of the PI3K/Akt/mTOR pathway by oleocanthal.
References
- 1. An Appraisal of the Oleocanthal-Rich Extra Virgin Olive Oil (EVOO) and Its Potential Anticancer and Neuroprotective Properties [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Proliferative Effects of an Extra-Virgin Olive Oil Extract Enriched in Ligstroside Aglycone and Oleocanthal on Human Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ffhdj.com [ffhdj.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BAX/BCL-2 mRNA and protein expression in human breast MCF-7 cells exposed to drug vehicles-methanol and dimethyl sulfoxide (DMSO) for 24 hrs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. olivelife.gr [olivelife.gr]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Secoiridoids: Oleuropein and Ligustroside as Surrogates for 6'-O-Cinnamoyl-8-epikingisidic acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in vivo and in vitro efficacy of prominent secoiridoids, focusing on their anti-inflammatory and antiviral properties. Due to a lack of available biological data for 6'-O-Cinnamoyl-8-epikingisidic acid , this document utilizes the well-researched secoiridoids, oleuropein (B1677263) and ligustroside (B1675382) , as representative compounds of this class. The experimental data presented for these analogues may offer insights into the potential, yet uninvestigated, therapeutic activities of this compound.
Executive Summary
Secoiridoids, a class of monoterpenoids, are abundant in plants of the Oleaceae family and have garnered significant interest for their diverse pharmacological activities. While this compound, a secoiridoid isolated from the dried fruits of Ligustrum lucidum AIT, has been structurally characterized, its biological efficacy remains unexplored in published literature. This guide, therefore, presents a comparative analysis of two closely related and extensively studied secoiridoids, oleuropein and ligustroside, to provide a foundational understanding of the potential therapeutic applications of this compound class. The data herein summarizes their demonstrated anti-inflammatory and antiviral effects, supported by detailed experimental protocols and mechanistic insights.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro anti-inflammatory and antiviral activities of oleuropein and ligustroside.
Table 1: In Vitro Anti-Inflammatory Activity of Oleuropein and Ligustroside
| Compound | Cell Line | Assay | Target | Efficacy |
| Oleuropein | Human Polymorphonuclear Cells (PMNCs) | ELISA | TNF-α secretion | Significant decrease at 20 µg/mL |
| Bovine Mammary Epithelial (BME-UV1) cells | Gene Expression Analysis | TNF-α, IL-1β, IL-10 | Dose-dependent reduction at 62.5, 125, and 250 µg/mL | |
| Ligustroside | RAW264.7 macrophages | Griess Assay | Nitric Oxide (NO) production | Modest inhibitory effects |
Table 2: In Vitro Antiviral Activity of Oleuropein and Ligustroside
| Compound | Virus | Cell Line | Assay | Efficacy (IC₅₀) |
| Oleuropein | Herpes Simplex Virus-1 (HSV-1) | HeLa | Plaque Assay | Inhibition at 150-400 µg/mL |
| SARS-CoV-2 | Vero E6 | Antiviral Assay | IC₅₀ of 118.3 µg/mL (for a 20% oleuropein standardized extract)[1] | |
| Viral Haemorrhagic Septicaemia Virus (VHSV) | EPC | Infectivity Assay | Reduction of viral infectivity to 30% | |
| Ligustroside | Parainfluenza Virus type 3 (PIV-3) | - | - | Moderate antiviral activity |
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo anti-inflammatory activities of oleuropein and ligustroside.
Table 3: In Vivo Anti-Inflammatory Activity of Oleuropein
| Compound | Animal Model | Inflammation Induction | Dosage | Key Findings |
| Oleuropein | Rats | Carrageenan-induced paw edema | 200 and 400 mg/kg (p.o.) | Significant reduction in paw edema; reduction of TNF-α, IL-1β, COX-2, and NO in paw tissue |
| Chicks | Formalin-induced paw licking and edema | 10 and 20 mg/kg | Dose-dependent anti-inflammatory effect |
Table 4: In Vivo Anti-Inflammatory Activity of Ligustroside
| Compound | Animal Model | Inflammation Induction | Dosage | Key Findings |
| Ligustroside | Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 2 mg/kg | Reduced body weight loss, decreased disease activity index, and ameliorated colon damage |
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., ligustroside) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The production of nitric oxide is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats are used for the experiment.
-
Treatment: Animals are orally administered with the test compound (e.g., oleuropein at 200 and 400 mg/kg) or a control vehicle. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.
-
Inflammation Induction: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Conclusion
While direct experimental evidence for the in vivo and in vitro efficacy of this compound is currently unavailable, the extensive research on related secoiridoids like oleuropein and ligustroside provides a strong rationale for investigating its potential anti-inflammatory and antiviral properties. The data presented in this guide demonstrate that this class of compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and inhibit the replication of various viruses. Future research should focus on elucidating the specific biological activities of this compound to determine its therapeutic potential and allow for direct comparison with other secoiridoids and existing treatments.
References
A Comparative Phytochemical Profile of Ligustrum and Olea Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytochemical profiles of two prominent genera in the Oleaceae family: Ligustrum (privets) and Olea (olives). This document summarizes key chemical constituents, presents quantitative data from experimental studies, details analytical methodologies, and visualizes complex biochemical processes.
The genera Ligustrum and Olea are both rich sources of bioactive compounds, primarily secoiridoids, flavonoids, and triterpenoids, which are of significant interest for their potential therapeutic applications. While sharing a common familial lineage, the concentration and distribution of these phytochemicals can vary significantly between the two, influencing their respective pharmacological properties.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for key phytochemicals identified in representative species of Ligustrum and Olea. These values highlight the comparative abundance of these compounds and underscore the potential of each genus as a source for specific bioactive molecules.
Table 1: Secoiridoid Content in Ligustrum and Olea Species
| Compound | Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |
| Oleuropein (B1677263) | Olea europaea | Leaves | 60 - 90 | [1] |
| Ligustrum vulgare | Flowers | 33.43 ± 2.48 | [2] | |
| Ligustrum vulgare | Leaves (September) | 33.20 ± 1.83 | [2] | |
| Ligstroside | Olea europaea | Leaves, Fruits | Present | [3] |
| Ligustrum vulgare | Leaves | Present | [4] | |
| Ligustrum sinense | Leaves | Present | [5] |
Table 2: Triterpenoid (B12794562) Content in Ligustrum and Olea Species
| Compound | Plant Species | Plant Part | Concentration (% dry weight) | Reference |
| Oleanolic Acid | Olea europaea | Leaves | Up to 3.1% | |
| Ligustrum lucidum | Fruit | Not specified | [5] |
Table 3: Flavonoid Content in Ligustrum and Olea Species
| Compound/Class | Plant Species | Plant Part | Concentration | Reference |
| Total Flavonoids | Olea europaea | Leaves (Aqueous Extract) | 1.2 ± 0.1 mg QE/g dry extract | |
| Ligustrum vulgare | Leaves (Aqueous Extract) | 2.6 ± 0.1 mg QE/g dry extract | ||
| Kaempferol (B1673270) Glycosides | Ligustrum vulgare | Leaves | Constitute ~23% of total leaf polyphenols | [1] |
| Ligustrum sinense | Leaves | Kaempferol 3-O-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside present | [5] | |
| Quercetin Glycosides | Ligustrum vulgare | Leaves | Minor components | [1] |
| Luteolin (B72000) Glycosides | Olea europaea | Leaves | Luteolin-7-O-glucoside and others present | [3] |
| Apigenin (B1666066) Glycosides | Olea europaea | Leaves | Apigenin-7-O-glucoside present | [3] |
Key Phytochemical Classes: A Comparative Overview
Secoiridoids
Both genera are characterized by the presence of secoiridoids, with oleuropein and ligstroside being prominent examples.[3] Olea europaea is a particularly rich source of oleuropein, with concentrations in the leaves ranging from 60-90 mg/g of dry matter.[1] Ligustrum vulgare also contains significant amounts of oleuropein, with flowers and leaves collected in September showing the highest concentrations (around 33 mg/g).[2] The presence of these compounds contributes to the well-documented antioxidant and anti-inflammatory properties of extracts from both genera.
Triterpenoids
Oleanolic acid, a pentacyclic triterpenoid with recognized hepatoprotective and anti-inflammatory activities, is abundant in both Ligustrum and Olea species.[5] It is a major component of the epicuticular waxes of olive leaves, where it can constitute up to 3.1% of the dry weight. Ligustrum lucidum is also a notable source of this compound.[5]
Flavonoids
A diverse range of flavonoids, including glycosides of kaempferol, quercetin, luteolin, and apigenin, are found in both genera.[1][3] Notably, aqueous extracts of Ligustrum vulgare leaves have been shown to contain a higher total flavonoid content compared to Olea europaea leaf extracts.[1] In Ligustrum vulgare leaves, kaempferol glycosides can account for approximately 23% of the total polyphenolic content.[1] In contrast, Olea europaea leaves are characterized by the presence of various luteolin and apigenin glycosides.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of phytochemical profiling studies. Below are representative protocols for the extraction and analysis of key compounds from Ligustrum and Olea species.
Protocol 1: Extraction of Phytochemicals for HPLC and UHPLC-MS Analysis
-
Sample Preparation: Air-dry the plant material (leaves, fruits, or flowers) at room temperature and grind into a fine powder.
-
Extraction: Macerate a known quantity of the powdered plant material (e.g., 1 gram) with a suitable solvent (e.g., 70% ethanol (B145695) or methanol) at a specific ratio (e.g., 1:10 w/v).
-
Sonication/Maceration: Sonicate the mixture for a defined period (e.g., 30 minutes) or macerate with continuous stirring for a longer duration (e.g., 24 hours) at room temperature.
-
Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1). Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Lyophilization: Lyophilize the concentrated extract to obtain a dry powder for subsequent analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD) for Quantitative Analysis of Oleuropein and Flavonoids
-
Standard and Sample Preparation: Prepare stock solutions of analytical standards (e.g., oleuropein, rutin, luteolin-7-O-glucoside) in HPLC-grade methanol. Prepare calibration curves by serially diluting the stock solutions. Dissolve the lyophilized plant extracts in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) set to monitor specific wavelengths for different compound classes (e.g., 280 nm for secoiridoids, 350 nm for flavonoids).
-
-
Quantification: Identify and quantify the compounds in the plant extracts by comparing their retention times and UV spectra with those of the analytical standards and using the calibration curves.
Protocol 3: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Phytochemical Profiling
-
Sample Preparation: Prepare the extracts as described in Protocol 1 and dissolve in a suitable solvent (e.g., methanol:water, 1:1 v/v). Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Gradient Program: A faster gradient can be employed due to the higher efficiency of UHPLC.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 3.0-4.0 kV.
-
Gas Temperature and Flow: Optimized for the specific instrument.
-
Data Acquisition: Full scan mode for profiling and targeted MS/MS for structural confirmation.
-
-
Data Analysis: Process the data using appropriate software to identify compounds based on their accurate mass, fragmentation patterns, and retention times compared to standards or databases.
Mandatory Visualizations
The following diagrams illustrate key workflows and biochemical pathways relevant to the phytochemical analysis of Ligustrum and Olea species.
References
Assessing the Therapeutic Potential of 6'-O-Cinnamoyl-8-epikingisidic acid Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid constituent isolated from the fruits of Ligustrum lucidum AIT.[1] Due to the limited publicly available data on this specific compound, this guide leverages experimental data from closely related secoiridoids and extracts from Ligustrum lucidum to provide a foundational assessment of its potential anti-inflammatory, antioxidant, and anticancer activities against established standards.
Comparative Analysis of Bioactivity
The therapeutic potential of this compound is benchmarked against standard compounds in key therapeutic areas. The following tables summarize the available quantitative data for related compounds and extracts.
Anti-inflammatory Activity
The anti-inflammatory potential is assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Data for a structurally similar secoiridoid, secoligulene, also isolated from Ligustrum lucidum, is presented as a proxy.[2][3]
| Compound/Standard | Assay | Cell Line | IC50 (µg/mL) |
| Secoligulene | Nitric Oxide (NO) Inhibition | RAW264.7 | 12.0[2][3] |
| Indomethacin | Nitric Oxide (NO) Inhibition | RAW264.7 | ~5.0 (Typical) |
| Dexamethasone | Nitric Oxide (NO) Inhibition | RAW264.7 | ~0.1 (Typical) |
Antioxidant Activity
The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. As specific data for this compound is unavailable, the antioxidant potential of secoiridoid-rich extracts from the Oleaceae family is considered. Secoiridoids are known to possess antioxidant properties.[4][5][6]
| Compound/Standard | Assay | IC50 (µg/mL) |
| Ligustrum lucidum Extract (Secoiridoid-rich) | DPPH Radical Scavenging | Data not available |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | ~2-10 (Typical) |
| Trolox | DPPH Radical Scavenging | ~5-15 (Typical) |
| Gallic Acid | DPPH Radical Scavenging | ~1-5 (Typical) |
Anticancer Activity
The anticancer potential is evaluated by assessing the inhibition of cancer cell proliferation. Data from an aqueous extract of Ligustrum lucidum fruit (LLFE) on human hepatocellular carcinoma cells is presented.[7][8]
| Compound/Standard | Assay | Cell Line | IC50 (µg/mL) |
| Ligustrum lucidum Fruit Extract (LLFE) | Cell Proliferation (CCK-8) | Bel-7402 | ~200-400 (after 48h)[7] |
| Doxorubicin | Cell Proliferation (MTT/CCK-8) | Bel-7402 | ~0.1-1.0 (Typical) |
| Cisplatin | Cell Proliferation (MTT/CCK-8) | Bel-7402 | ~1-10 (Typical) |
| 5-Fluorouracil | Cell Proliferation (MTT/CCK-8) | Bel-7402 | ~5-25 (Typical) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in vitro assays for assessing therapeutic potential.
Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard anti-inflammatory drug for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 15 minutes.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Antioxidant: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable free radical DPPH.
-
Preparation of Reagents: A solution of DPPH in methanol (B129727) is prepared. The test compound and standard antioxidants (e.g., Ascorbic Acid) are prepared in a series of concentrations.
-
Reaction Mixture: An aliquot of the test compound or standard is mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Anticancer: Cell Proliferation (MTT/CCK-8) Assay
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., Bel-7402) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound or a standard chemotherapeutic drug for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After the incubation period, MTT or CCK-8 reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8).
-
Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the potential signaling pathways modulated by secoiridoids and the general workflow of the experimental assays.
Caption: Potential anti-inflammatory mechanism of secoiridoids via inhibition of the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ligustrum lucidum Ait. fruit extract induces apoptosis and cell senescence in human hepatocellular carcinoma cells through upregulation of p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Antioxidant Capacity of 6'-O-Cinnamoyl-8-epikingisidic Acid: A Comparative Analysis with Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. A common method to quantify this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
While an IC50 value for 6'-O-Cinnamoyl-8-epikingisidic acid is not available, a study on other secoiridoids isolated from Ligustrum lucidum provides a benchmark for ascorbic acid's performance in a DPPH assay.
| Compound | Type | Source | DPPH Radical Scavenging Activity (IC50) |
| Ascorbic Acid | Standard Antioxidant | - | 2.45 µg/mL[1] |
| 4', 5'-(2'-hydroxy ligustrosidic acid) dimer | Secoiridoid | Ligustrum lucidum | 7.83 µg/mL[1] |
| (8E)-nuezhenide | Secoiridoid | Ligustrum lucidum | 391.13 µg/mL[1] |
| Specnuezhenide | Secoiridoid | Ligustrum lucidum | 1100 µg/mL[1] |
Note: The data presented for the secoiridoids are for comparative context and are not a direct measure of the antioxidant capacity of this compound.
Experimental Protocols for Antioxidant Capacity Assays
To ensure standardized and reproducible results, detailed experimental protocols are crucial. The following are generalized methodologies for common antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compound (this compound or ascorbic acid) is prepared in a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Sample Preparation: The test compound and a standard (e.g., Trolox or ascorbic acid) are prepared in a range of concentrations.
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent to a specific absorbance at a particular wavelength (e.g., 734 nm). A specific volume of the diluted ABTS•+ solution is then mixed with the test compound or standard.
-
Incubation: The reaction mixture is incubated for a defined period.
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: The test compound is prepared in various concentrations.
-
Reaction: The FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and potential biological interactions, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 6'-O-Cinnamoyl-8-epikingisidic Acid: A Safety and Operational Guide
For researchers, scientists, and drug development professionals handling 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid constituent isolated from Ligustrum lucidum AIT, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Summary of Chemical Safety Data
A comprehensive understanding of the chemical's properties is the foundation of safe handling and disposal. The following table summarizes key safety-related data for this compound.
| Property | Summary of Data | Source |
| Chemical Stability | Stable under recommended storage conditions. | [5] |
| Hazardous Reactions | No data available. | [5] |
| Conditions to Avoid | No data available. | [5] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis. | [5] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and Sulphur oxides. | [5] |
| Transport Information | Considered non-hazardous for transport. | [5] |
Experimental Protocol: Disposal Procedure
The primary principle for the disposal of this compound is to avoid environmental release. The substance should not be allowed to enter drains or sewer systems.[5] The recommended method is collection for disposal by a licensed professional waste disposal service.
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Containment of Spills: In case of a spill, prevent further leakage if it is safe to do so. Avoid the formation of dust.[5]
-
Collection of Waste:
-
For solid waste, carefully sweep up the material and place it into a suitable, clearly labeled, and closed container for disposal.[5]
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a designated chemical waste container.
-
-
Waste Segregation: Store chemical waste in a designated, secure area away from incompatible materials.[7][8] Acidic organic compounds should be segregated from bases, oxidizers, and reactive metals.[6][7]
-
Labeling: Clearly label the waste container with the chemical name ("this compound waste") and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Arranging for Disposal: Contact your institution's EHS or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[8]
Important Considerations:
-
Do Not Dispose Down the Drain: The safety data sheet explicitly states, "Do not let product enter drains."[5] While some dilute, non-toxic acids may be neutralized and disposed of in the sanitary sewer, this is not the recommended procedure for this compound.[7][9][10] Most organic acids are considered toxic even after neutralization.[7]
-
Neutralization: While neutralization is a common procedure for simple inorganic acids and bases, it is not recommended as a primary disposal method for this complex organic acid without specific institutional guidance.[9] Heat and vapors can be generated during neutralization.[9]
-
Small Quantities: Even for small quantities, it is best practice to collect the waste for professional disposal rather than attempting in-lab treatment.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (6'-O-trans-cinnamoyl 8-epikingisidic acid) | Phenylpropanoids | 1403984-03-1 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocrick.com [biocrick.com]
- 6. coral.washington.edu [coral.washington.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Comprehensive Safety and Handling Guide for 6'-O-Cinnamoyl-8-epikingisidic acid
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of 6'-O-Cinnamoyl-8-epikingisidic acid (CAS No. 1403984-03-1).[1][2] Adherence to these guidelines is critical to ensure a safe laboratory environment.
Pre-Operational Safety and Hazard Assessment
This compound is an iridoid extracted from the dried fruits of Ligustrum lucidum AIT.[3] While specific toxicity data is limited, a thorough risk assessment should be conducted before handling. The Material Safety Data Sheet (MSDS) indicates that the compound should be handled with care to avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation.[1]
Key Hazards:
-
Inhalation: Avoid breathing dust, vapors, mist, or gas.[1]
-
Skin Contact: Avoid contact with skin.[1]
-
Eye Contact: Avoid contact with eyes.[1]
-
Ingestion: Avoid ingestion.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is based on the compound's MSDS and general laboratory safety standards.[1][4][5][6]
| Protection Type | Solid (Powder) Form | Liquid (Solution) Form | Specifications & Best Practices |
| Hand Protection | Double nitrile gloves | Chemical-resistant gloves (e.g., nitrile) | Change gloves immediately if contaminated. Wash hands thoroughly after handling.[1][4] |
| Eye & Face Protection | Safety glasses with side shields | Chemical splash goggles and face shield | Eye protection must be ANSI Z87.1 compliant. A face shield is required when there is a splash hazard.[4] |
| Respiratory Protection | N99 (US) or P2 (EN 143) full-face particle respirator | Work in a certified chemical fume hood | Use a respirator if engineering controls are insufficient or during spill cleanup.[1] |
| Body Protection | Laboratory coat | Flame-retardant laboratory coat | Coats must be buttoned and sleeves should cover the arms.[5] |
| Footwear | Closed-toe shoes | Closed-toe shoes | Shoes must cover the entire foot.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Weighing (Solid Form):
-
Designated Area: Conduct all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
PPE: Don all required PPE as outlined in the table above, with particular attention to respiratory protection.
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.
-
Container Sealing: Tightly seal all containers immediately after use.
3.2. Solubilization and Use (Liquid Form):
-
Solvent Selection: While specific solvent compatibility data is not provided in the MSDS, standard laboratory practices should be followed.
-
Dissolving: Add solvent to the solid slowly in a chemical fume hood.
-
Handling Solutions: Use chemical splash goggles and a face shield in addition to a lab coat and gloves when handling solutions.[4]
3.3. Storage:
-
Long-term: Store at -20°C in a tightly closed container.[1]
-
Short-term: Store at 2-8°C in a tightly closed container in a dry, well-ventilated place.[1]
Emergency Procedures
4.1. First Aid Measures: [1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
4.2. Spills and Leaks: [1]
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Cleanup (Solid): Carefully sweep or scoop up the material without creating dust. Place in a suitable, closed container for disposal.
-
Cleanup (Liquid): Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety protocols at each step.
Caption: Safe handling workflow for this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound, CasNo.1403984-03-1 BioBioPha Co., Ltd China (Mainland) [biobiopha.lookchem.com]
- 3. This compound (6'-O-trans-cinnamoyl 8-epikingisidic acid) | Phenylpropanoids | 1403984-03-1 | Invivochem [invivochem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
